Product packaging for Fmoc-D-cis-hyp-OH(Cat. No.:CAS No. 214852-45-6)

Fmoc-D-cis-hyp-OH

Cat. No.: B557719
CAS No.: 214852-45-6
M. Wt: 353.4 g/mol
InChI Key: GOUUPUICWUFXPM-KZULUSFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fmoc-D-cis-Hyp-OH>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19NO5 B557719 Fmoc-D-cis-hyp-OH CAS No. 214852-45-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c22-12-9-18(19(23)24)21(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18,22H,9-11H2,(H,23,24)/t12-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOUUPUICWUFXPM-KZULUSFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN([C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428481
Record name (4R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214852-45-6
Record name (4R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling Fmoc-D-cis-hyp-OH: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide on the chemical properties, structure, and application of N-α-Fmoc-D-cis-4-hydroxyproline (Fmoc-D-cis-hyp-OH) is now available for researchers, scientists, and professionals in drug development. This document provides an in-depth overview of this unique amino acid derivative, crucial for the synthesis of structurally diverse peptides.

This compound is a synthetic derivative of the non-proteinogenic amino acid D-cis-4-hydroxyproline. The incorporation of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it a valuable building block in solid-phase peptide synthesis (SPPS). The cis-configuration of the hydroxyl group on the proline ring offers a distinct stereochemistry compared to the more common trans-isomer, enabling the exploration of novel peptide conformations and biological activities.

Core Chemical Properties and Structure

This compound is characterized as a white solid, with its fundamental properties rooted in its molecular structure. The presence of the bulky, hydrophobic Fmoc group alongside the hydrophilic hydroxyproline core influences its solubility and reactivity.

Chemical Structure:

  • IUPAC Name: (2R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid[1][2]

  • Canonical SMILES: C1--INVALID-LINK--O[1]

  • InChI Key: GOUUPUICWUFXPM-KZULUSFZSA-N[1][2]

The structure consists of a pyrrolidine ring characteristic of proline, with a hydroxyl group at the 4th position in a cis configuration relative to the carboxyl group at the 2nd position. The amine group is protected by the Fmoc moiety, which is stable under acidic conditions but readily removed by a base, forming the foundation of its application in Fmoc-based SPPS.[][4]

Physicochemical and Technical Data

A summary of the key quantitative and qualitative data for this compound is presented below for easy reference and comparison.

PropertyValueNotes
Molecular Formula C₂₀H₁₉NO₅[1]
Molecular Weight 353.37 g/mol [1]
CAS Number 214852-45-6[1][2]
Appearance White Solid[1]
Melting Point Data not availableA specific melting point for the cis-isomer is not consistently reported in the literature.
Solubility Good: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)Poor: WaterLike most Fmoc-protected amino acids, it exhibits good solubility in polar aprotic solvents used in SPPS.[5]
Storage Temperature 2-8°C[1]
Purity ≥95%[2]

Experimental Protocols: Incorporation in Solid-Phase Peptide Synthesis

The primary application of this compound is its use as a building block in Fmoc-based solid-phase peptide synthesis (SPPS).[4] The following is a detailed methodology for the incorporation of this compound into a growing peptide chain on a solid support.

Materials:

  • This compound

  • Solid support resin (e.g., Rink Amide, Wang, or 2-chlorotrityl resin)

  • N,N-Dimethylformamide (DMF)

  • Deprotection solution: 20% piperidine in DMF

  • Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Washing solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Methodology:

  • Resin Swelling: The solid support resin is swelled in DMF for at least 30 minutes in a reaction vessel to ensure optimal reaction conditions.[6]

  • Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating it with a 20% piperidine solution in DMF.[7] This is typically a two-step process: an initial short treatment (1-3 minutes) followed by a longer treatment (15-20 minutes) to ensure complete deprotection. The resin is then thoroughly washed with DMF to remove all traces of piperidine.[6][8]

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling reagent such as HATU or HBTU (2.9-5 equivalents) in DMF.[9]

    • Add a hindered base like DIPEA (6-10 equivalents) to the amino acid solution to activate the carboxylic acid.[9]

    • Immediately add the activated this compound solution to the deprotected resin.[9]

    • The coupling reaction is allowed to proceed for 1-4 hours at room temperature with agitation.[9] The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.[6]

  • Washing: After the coupling is complete, the resin is washed extensively with DMF, DCM, and IPA to remove excess reagents and byproducts.[8]

  • Chain Elongation: The steps of Fmoc deprotection and coupling are repeated for each subsequent amino acid in the desired peptide sequence.

  • Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is achieved by treating the resin with a cleavage cocktail, typically containing a high concentration of TFA and scavengers to prevent side reactions.[7][9] The reaction proceeds for 2-4 hours at room temperature.[9]

  • Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage solution using cold diethyl ether. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[9]

Visualizing the Workflow: Fmoc-SPPS Cycle

The following diagram illustrates the cyclical nature of the Fmoc solid-phase peptide synthesis, highlighting the key stages where this compound is incorporated.

Fmoc_SPPS_Workflow cluster_Resin Solid Support cluster_Cycle SPPS Cycle cluster_Final Final Steps Resin Resin with N-terminal Fmoc-protected peptide Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Cycle Wash1 Wash (DMF) Deprotection->Wash1 Coupling 2. Coupling (this compound, Coupling Reagent, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM, IPA) Coupling->Wash2 Wash2->Resin Next Cycle Cleavage 3. Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle

General workflow of an Fmoc-SPPS cycle.

This in-depth guide provides the essential technical information for the effective utilization of this compound in peptide synthesis. Its unique stereochemistry presents an opportunity to design and create novel peptides with potentially enhanced or altered biological properties, making it a valuable tool for researchers in the fields of medicinal chemistry and drug discovery.

References

An In-Depth Technical Guide to Fmoc-D-cis-4-hydroxyproline (Fmoc-D-cis-Hyp-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Fmoc-D-cis-4-hydroxyproline (Fmoc-D-cis-Hyp-OH), a specialized amino acid derivative crucial for advanced peptide synthesis and drug discovery. This document details its physicochemical properties, its role and application in Solid-Phase Peptide Synthesis (SPPS), and the potential biological significance of incorporating the D-cis-hydroxyproline moiety into peptide structures.

Core Compound Properties

This compound is a derivative of the non-standard amino acid hydroxyproline, protected at the alpha-amino group by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group. The "D" configuration denotes the stereoisomer opposite to the naturally occurring L-amino acids, and the "cis" designation refers to the relative stereochemistry of the hydroxyl group and the carboxyl group on the pyrrolidine ring.

Data Presentation: Physicochemical and Identification Data

IdentifierValueReference(s)
CAS Number 214852-45-6[1][2]
Molecular Weight 353.37 g/mol [1][2]
Molecular Formula C₂₀H₁₉NO₅[1]
Synonyms Fmoc-cis-4-hydroxy-D-proline, (2R,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid[1]
Appearance White solid[1]
Storage Conditions 2-8°C[1]

Role in Peptide Synthesis and Drug Development

The primary application of this compound is as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[3][4][5][] The incorporation of non-natural amino acids like D-isomers and hydroxyproline derivatives is a key strategy in modern drug design.

  • Enhanced Proteolytic Stability: Peptides containing D-amino acids exhibit increased resistance to degradation by proteases, which are stereospecific for L-amino acids.[7][8] This enhanced stability can lead to a longer in vivo half-life, a critical attribute for peptide-based therapeutics.

  • Conformational Constraint: The rigid pyrrolidine ring of hydroxyproline restricts the conformational flexibility of the peptide backbone.[9] This can help to lock the peptide into a bioactive conformation, potentially increasing its binding affinity and specificity for a biological target.

  • Modulation of Biological Activity: The unique stereochemistry of the D-cis isomer can lead to novel interactions with biological targets, such as receptors or enzymes, potentially resulting in altered or enhanced biological activity compared to peptides containing the more common L-trans-hydroxyproline.[8]

While this compound itself is not biologically active, it is a critical precursor that enables the synthesis of peptides with unique therapeutic potential.[5] The peptides synthesized using this building block may be designed to modulate various signaling pathways, acting as enzyme inhibitors, receptor antagonists, or antimicrobial agents.[5][10]

Experimental Protocols

The following are generalized protocols relevant to the use of this compound in a research setting.

3.1. General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard cycle for incorporating an Fmoc-protected amino acid, such as this compound, into a growing peptide chain anchored to a solid support resin.

Materials:

  • Fmoc-protected amino acids (e.g., this compound)

  • SPPS Resin (e.g., Rink Amide, Wang)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Coupling Reagents: e.g., HBTU, DIC, HOBt

  • Base: N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

Methodology:

  • Resin Swelling: The resin is swollen in a suitable solvent like DMF or DCM for 30-60 minutes in a reaction vessel.[11][12]

  • Fmoc Deprotection: The Fmoc protecting group from the resin-bound peptide is removed by treating it with a 20% piperidine solution in DMF. This is typically a two-step process: a short initial treatment (1-5 minutes) followed by a longer treatment (10-20 minutes) to liberate the N-terminal amine.[3][11][13]

  • Washing: The resin is thoroughly washed with DMF to remove residual piperidine and byproducts.

  • Amino Acid Coupling:

    • The next Fmoc-amino acid in the sequence (e.g., this compound) is pre-activated by dissolving it in DMF with a coupling reagent (like HBTU) and a base (like DIEA).[13]

    • This activated amino acid solution is added to the resin.

    • The coupling reaction is allowed to proceed for 1-2 hours at room temperature to form a new peptide bond.[14]

  • Washing: The resin is washed again with DMF and DCM to remove excess reagents and byproducts.

  • Chain Elongation: Steps 2 through 5 are repeated for each subsequent amino acid until the desired peptide sequence is assembled.

  • Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously by treatment with a strong acid cocktail, typically TFA-based.[12][15]

  • Product Precipitation and Isolation: The cleaved peptide is precipitated from the cleavage solution using cold diethyl ether, isolated by centrifugation, and then washed to remove scavengers.[8][12]

  • Purification: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

3.2. General Protocol for HPLC Purification of Peptides

Materials:

  • Crude peptide dissolved in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA)

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile

  • RP-HPLC system with a C18 column

Methodology:

  • Sample Preparation: The crude peptide is dissolved in a minimal amount of a solvent compatible with the mobile phase and filtered through a 0.22 µm filter.[16]

  • Column Equilibration: The C18 column is equilibrated with the initial mobile phase conditions (e.g., 95% A, 5% B).[17]

  • Injection and Elution: The sample is injected onto the column. The peptide is eluted using a linear gradient of increasing Mobile Phase B concentration.[16]

  • Detection: The peptide elution is monitored by UV absorbance, typically at 214 nm (for the peptide backbone) and 265-280 nm (for aromatic residues or the Fmoc group if present).[16][17]

  • Fraction Collection: Fractions corresponding to the desired peptide peak are collected.

  • Purity Analysis and Recovery: The purity of the collected fractions is confirmed using analytical HPLC. Pure fractions are pooled, and the solvent is removed by lyophilization to yield the final peptide product.[17]

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts related to the application of this compound.

SPPS_Workflow cluster_cycle Iterative Synthesis Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Remove Piperidine Coupling Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Prepare for Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Remove Excess Reagents Wash2->Deprotection Start Next Cycle Final Final Peptide (Fully Protected on Resin) Wash2->Final Resin Start: Resin-Bound Peptide (Fmoc-Protected) Resin->Deprotection Cleavage Cleavage & Global Deprotection (TFA Cocktail) Final->Cleavage Purification RP-HPLC Purification Cleavage->Purification

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Peptide_Modification_Strategy cluster_problems Challenges with Native Peptides cluster_solutions Solutions via Chemical Modification Start Native Peptide (All L-Amino Acids) Problem1 Low Proteolytic Stability (Short Half-Life) Start->Problem1 Problem2 High Conformational Flexibility (Lower Affinity/Specificity) Start->Problem2 Goal Therapeutic Peptide Candidate Solution1 Incorporate D-Amino Acids (e.g., D-cis-Hyp) Problem1->Solution1 Address Stability Solution2 Introduce Conformational Constraints (e.g., Proline/Hyp Ring) Problem2->Solution2 Address Conformation Solution1->Goal Solution2->Goal

Caption: Logical relationship for using this compound in drug design.

References

An In-depth Technical Guide to the Solubility of Fmoc-D-cis-hyp-OH in Common Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-α-Fmoc-D-cis-4-hydroxyproline (Fmoc-D-cis-hyp-OH), a key building block in peptide synthesis. While specific quantitative solubility data for this compound is not extensively published, this document extrapolates from the well-established principles of Fmoc-amino acid chemistry to provide a qualitative assessment of its solubility in common laboratory solvents. Furthermore, a detailed experimental protocol is provided for researchers to determine precise solubility values in their own laboratory settings, a critical step for optimizing reaction conditions, ensuring efficient coupling, and improving the yield and purity of synthetic peptides.

Core Principles of Fmoc-Amino Acid Solubility

The solubility of Fmoc-protected amino acids is primarily determined by the interplay between the large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group and the physicochemical properties of the amino acid side chain.[1][2] The Fmoc group generally imparts good solubility in a wide range of organic solvents.[1] However, the polarity of the amino acid side chain can significantly influence this behavior. In the case of this compound, the presence of a hydroxyl group on the proline ring introduces a degree of polarity that will affect its solubility profile.

Polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and Dimethyl Sulfoxide (DMSO) are widely recognized for their excellent ability to dissolve Fmoc-amino acids and are standardly used in solid-phase peptide synthesis (SPPS).[1][2][3][4][5][6][7][8][9][10]

Qualitative Solubility Profile of this compound

Based on the general principles of Fmoc-amino acid solubility, the following table provides an expected qualitative solubility profile for this compound. It is important to note that these are estimations and that empirical determination is recommended for precise applications.

SolventTypeExpected SolubilityNotes
N,N-Dimethylformamide (DMF)Polar AproticHighAs the most common solvent for SPPS, DMF is expected to be an excellent solvent for this compound.[1][2][5][6]
N-Methyl-2-pyrrolidone (NMP)Polar AproticHighNMP often exhibits higher solvating power than DMF for Fmoc-amino acids and is a suitable alternative.[2][5]
Dimethyl Sulfoxide (DMSO)Polar AproticHighDMSO is another powerful solvent for Fmoc-amino acids and may offer enhanced solubility in some cases.[3][6][7][9][10]
Dichloromethane (DCM)NonpolarLow to ModerateDCM is generally a poor solvent for Fmoc-amino acids due to their polar nature.[2][5]
Tetrahydrofuran (THF)Polar AproticModerateThe solubility of Fmoc-amino acids in THF is typically lower than in DMF or NMP.[1][5]
Acetonitrile (ACN)Polar AproticLow to ModerateAcetonitrile is less commonly used as a primary solvent for coupling reactions due to the limited solubility of many Fmoc-amino acids.[1]
WaterPolar ProticLowThe hydrophobic Fmoc group significantly limits the solubility of Fmoc-amino acids in aqueous solutions.[2]
PolarCleanGreen SolventHigh (Expected)Emerging "green" solvents like PolarClean have shown excellent solubility for a wide range of Fmoc-amino acids and would likely be a good solvent for this compound.[9][11]

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise solubility data, the shake-flask method followed by HPLC quantification is the gold standard.[1] This protocol outlines the steps to determine the equilibrium solubility of this compound in a chosen solvent.

Materials:

  • This compound (CAS: 214852-45-6)[12]

  • High-purity solvents of interest (e.g., DMF, NMP, DMSO)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 50-100 mg) into a series of vials.

    • To each vial, add a precise volume of the test solvent (e.g., 1.0 mL). The amount of solid should be sufficient to ensure that undissolved material remains after equilibration.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).[1]

  • Separation of Undissolved Solid:

    • Centrifuge the vials at high speed to pellet the undissolved solid.[2]

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the supernatant (the saturated solution).

    • Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve. This dilution factor must be recorded accurately.

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Inject the standard solutions into the HPLC to generate a calibration curve by plotting peak area against concentration.

  • Quantitative Analysis by HPLC:

    • Inject the diluted sample of the saturated solution into the HPLC.

    • Use a reverse-phase C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).

    • Detect the this compound peak by UV absorbance, typically around 265 nm or 301 nm.[2]

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in the desired units (e.g., mg/mL or mol/L).

Experimental Workflow and Signaling Pathways

The solubility of this compound is most critical in the context of Solid-Phase Peptide Synthesis (SPPS). Inefficient dissolution during the coupling step can lead to incomplete reactions and the formation of deletion sequences in the final peptide. The following diagram illustrates the experimental workflow for determining solubility, a crucial preliminary step for successful SPPS.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Dilution cluster_analysis Analysis cluster_result Result prep_solid Weigh Excess this compound prep_solvent Add Known Volume of Solvent prep_solid->prep_solvent equilibration Agitate at Constant Temperature (24-48 hours) prep_solvent->equilibration centrifuge Centrifuge to Pellet Solid equilibration->centrifuge supernatant Extract Supernatant centrifuge->supernatant dilute Dilute Supernatant supernatant->dilute hplc HPLC Analysis dilute->hplc quantify Quantify Concentration hplc->quantify calibration Generate Calibration Curve calibration->quantify solubility Calculate Solubility quantify->solubility

Caption: Workflow for determining the solubility of this compound.

The primary "pathway" involving this compound is the synthetic route of peptide synthesis. The diagram below illustrates a single coupling cycle in Fmoc-SPPS where the solubility of the amino acid is paramount.

SPPS_Cycle cluster_solubility Solubility is Critical Here resin Resin-Bound Peptide (Free Amine) wash1 2. Washing resin->wash1 deprotection 1. Fmoc Deprotection (e.g., Piperidine in DMF) deprotection->resin coupling 3. Coupling: This compound + Coupling Reagents in Solvent wash1->coupling wash2 4. Washing coupling->wash2 next_cycle Ready for Next Cycle wash2->next_cycle next_cycle->deprotection Repeat for next amino acid start start->deprotection

Caption: General workflow of a single Fmoc-SPPS coupling cycle.

References

The Destabilizing Influence of Fmoc-D-cis-Hyp-OH on Collagen Triple Helix Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The collagen triple helix is a unique protein secondary structure characterized by a repeating Gly-Xaa-Yaa amino acid sequence. Its stability is highly dependent on the identity and stereochemistry of the amino acids in the Xaa and Yaa positions. The post-translationally modified imino acid (2S,4R)-4-hydroxyproline (Hyp) is a key contributor to the stability of natural collagen when located in the Yaa position.

This guide will demonstrate that the incorporation of the unnatural amino acid D-cis-4-hydroxyproline is expected to be highly destabilizing to the collagen triple helix due to two primary factors:

  • Unfavorable Stereochemistry: The cis relationship between the hydroxyl group and the carboxyl group on the pyrrolidine ring disrupts the optimal puckering and dihedral angles required for stable triple helix formation.

  • D-Amino Acid Incorporation: The presence of a D-amino acid in a triple helix composed of L-amino acids introduces significant steric clashes and disrupts the characteristic left-handed twist of the individual polypeptide chains.

The Role of Hydroxyproline Stereoisomers in Collagen Stability

The stereochemistry of the 4-hydroxyproline residue is critical for its stabilizing effect. The naturally occurring (2S,4R)-4-hydroxyproline (L-trans-Hyp) robustly stabilizes the triple helix, primarily through stereoelectronic effects that pre-organize the peptide backbone into the required polyproline II (PPII) conformation.[1][2] In contrast, other stereoisomers have been shown to be destabilizing.

Studies on peptides containing (2S,4S)-4-hydroxyproline (L-cis-Hyp) have indicated that this isomer precludes the formation of a stable triple helix.[3] Similarly, the incorporation of 3-hydroxyproline (3-Hyp) has been shown to diminish triple-helical stability compared to proline.[4][5][6]

Quantitative Analysis of Modified Collagen Mimetic Peptides

To contextualize the predicted effect of Fmoc-D-cis-Hyp-OH, the following tables summarize the melting temperatures (Tm) of various collagen mimetic peptides with different modifications. These values are typically determined by monitoring the change in circular dichroism signal at a specific wavelength (e.g., 221-225 nm) as a function of temperature.

Peptide SequenceModificationMelting Temperature (Tm) in °CReference(s)
Ac-(Gly-Pro-Hyp)7-NH2Parent Peptide~53[3]
Ac-(Gly-Pro-Hyp)3-Gly-Pro-Pro-(Gly-Pro-Hyp)4-NH2Hyp to Pro Substitution41.5[4]
Ac-(Gly-Pro-Hyp)3-3-Hyp-4-Hyp-Gly-(Gly-Pro-Hyp)3-NH2Pro to 3-Hyp in Xaa position38.5[4]
Ac-(Gly-Pro-Hyp)3-Pro-3-Hyp-Gly-(Gly-Pro-Hyp)3-NH2Hyp to 3-Hyp in Yaa position28.5[4]
Ac-(Gly-Pro-Hyp)3-Gly-Ala-Pro-Hyp-(Gly-Pro-Hyp)4-Gly-Gly-NH2Gly to Ala Substitution~10[7]
Ac-(Gly-Pro-Hyp)3-Gly-Ser-Pro-Hyp-(Gly-Pro-Hyp)4-Gly-Gly-NH2Gly to Ser Substitution~10[7]
Ac-(Gly-Pro-Hyp)3-Gly-Asp-Pro-Hyp-(Gly-Pro-Hyp)4-Gly-Gly-NH2Gly to Asp Substitution< 0[7]
Ac-(Gly-Pro-Hyp)3-Gly-Val-Pro-Hyp-(Gly-Pro-Hyp)4-Gly-Gly-NH2Gly to Val Substitution< 0[7]

Table 1: Effect of Amino Acid Substitutions on Collagen Triple Helix Stability.

Peptide SequenceTerminal ModificationMelting Temperature (Tm) in °CReference(s)
H-[GPO]7-OHUncapped27.8[8]
Ac-[GPO]7-NH2Capped52.8[8]
Ac-[POG]7-NH2Capped52.1[8]
Ac-[OGP]7-NH2Capped42.5[8]

Table 2: Influence of Terminal Capping on the Stability of (Gly-Pro-Hyp)7 Peptides.

Experimental Protocols

The synthesis and analysis of collagen mimetic peptides containing non-standard amino acids like this compound would follow well-established methodologies.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of a host-guest peptide, for example, Ac-(Gly-Pro-Hyp)3-Gly-Xaa-Yaa-(Gly-Pro-Hyp)3-NH2 where Xaa or Yaa is D-cis-Hyp, would be performed using an automated peptide synthesizer following the Fmoc/tBu strategy.

Protocol:

  • Resin Swelling: Rink Amide MBHA resin is swollen in dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group is removed from the resin using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: The desired Fmoc-protected amino acid (e.g., Fmoc-Gly-OH, Fmoc-Pro-OH, Fmoc-Hyp(tBu)-OH, or this compound) is activated with a coupling reagent such as HCTU and a base like N-methylmorpholine (NMM) in DMF. The activated amino acid is then coupled to the deprotected N-terminus of the growing peptide chain. Coupling times for sterically hindered amino acids like proline and its derivatives may be extended.

  • Washing: The resin is thoroughly washed with DMF and dichloromethane (DCM) after each deprotection and coupling step.

  • Chain Elongation: Steps 2-4 are repeated for each amino acid in the sequence.

  • N-terminal Acetylation: After the final Fmoc deprotection, the N-terminus is acetylated using a solution of acetic anhydride and a base like diisopropylethylamine (DIEA) in DMF.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (e.g., tBu from Hyp) are simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS).

  • Purification and Characterization: The crude peptide is precipitated in cold diethyl ether, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.

Circular Dichroism (CD) Spectroscopy for Thermal Denaturation

The stability of the synthesized peptide's triple helix is assessed by monitoring its thermal denaturation using CD spectroscopy.

Protocol:

  • Sample Preparation: The purified peptide is dissolved in a suitable buffer, such as phosphate-buffered saline (PBS) or 50 mM acetic acid, to a final concentration of 0.1-0.2 mg/mL. The solution is degassed.

  • Triple Helix Formation: The peptide solution is incubated at 4°C for at least 24 hours to ensure complete triple helix formation.

  • CD Spectrum Scan: A baseline CD spectrum is recorded from 190 nm to 260 nm at 4°C to confirm the presence of the characteristic triple-helical signal (a positive peak around 225 nm and a strong negative peak around 200 nm).

  • Thermal Denaturation: The thermal melting curve is obtained by monitoring the ellipticity at 225 nm while increasing the temperature from 4°C to 80°C at a controlled rate (e.g., 0.25 °C/min or 1 °C/min).

  • Data Analysis: The melting temperature (Tm) is determined as the temperature at the midpoint of the thermal transition, which corresponds to the maximum of the first derivative of the melting curve.

Visualizations of Workflows and Concepts

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the conceptual basis for the destabilization of the collagen triple helix by this compound.

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_analysis Analysis start Rink Amide Resin deprotection1 Fmoc Deprotection start->deprotection1 coupling1 Couple Fmoc-Gly-OH deprotection1->coupling1 wash1 Wash coupling1->wash1 deprotection2 Fmoc Deprotection wash1->deprotection2 coupling2 Couple Fmoc-Pro-OH deprotection2->coupling2 wash2 Wash coupling2->wash2 deprotection3 Fmoc Deprotection wash2->deprotection3 coupling3 Couple Fmoc-Hyp(tBu)-OH deprotection3->coupling3 wash3 Wash coupling3->wash3 deprotection4 Fmoc Deprotection wash3->deprotection4 coupling4 Couple this compound deprotection4->coupling4 wash4 Wash coupling4->wash4 acetylation N-terminal Acetylation wash4->acetylation cleavage Cleavage & Deprotection acetylation->cleavage purification RP-HPLC Purification cleavage->purification characterization Mass Spectrometry purification->characterization cd_analysis CD Spectroscopy purification->cd_analysis tm_determination Tm Determination cd_analysis->tm_determination

Caption: Experimental workflow for the synthesis and analysis of a collagen mimetic peptide.

destabilization_logic cluster_native Stable Triple Helix cluster_modified Destabilized Structure gly Glycine (Gly) Allows close packing l_pro L-Proline (Pro) Pre-organizes chain l_trans_hyp (2S,4R)-Hyp (L-trans-Hyp) Stabilizing stereoelectronics disruption Disruption of Triple Helix d_cis_hyp This compound steric_clash Steric Clash (D-amino acid in L-helix) d_cis_hyp->steric_clash unfavorable_pucker Unfavorable Ring Pucker (cis-hydroxyl group) d_cis_hyp->unfavorable_pucker steric_clash->disruption unfavorable_pucker->disruption

Caption: Logical diagram of the factors leading to triple helix destabilization.

Conclusion

References

In-Depth Technical Guide to the Spectroscopic Properties of Fmoc-D-cis-hyp-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Nα-(9-Fluorenylmethoxycarbonyl)-D-cis-4-hydroxyproline (Fmoc-D-cis-hyp-OH). This document details the expected spectroscopic data based on the analysis of its constituent chemical moieties and available data for similar compounds. It also includes detailed experimental protocols for acquiring and interpreting this data, aimed at facilitating its use in research and development.

Core Compound Information

This compound is a synthetic amino acid derivative widely used as a building block in solid-phase peptide synthesis (SPPS). The incorporation of the cis-4-hydroxyproline moiety can induce specific conformational constraints on peptides, influencing their structure and biological activity. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine allows for a robust and reversible method for peptide chain elongation.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 214852-45-6[1][2]
Molecular Formula C₂₀H₁₉NO₅[1][2]
Molecular Weight 353.4 g/mol [1]
Appearance White solid[1][2]
Storage Temperature 2-8°C[2]
Optical Rotation [α]D²⁵ = +38 ± 2º (c=1 in DMF)[1]

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityNotes
Fmoc Aromatic Protons7.20 - 7.80mMultiple overlapping signals from the fluorenyl group.
Fmoc CH4.20 - 4.50tTriplet corresponding to the proton at the 9-position of the fluorenyl group.
Fmoc CH₂4.10 - 4.40dDoublet for the methylene protons adjacent to the carbamate oxygen.
Proline α-CH4.20 - 4.40tTriplet, may overlap with Fmoc signals.
Proline β-CH₂1.80 - 2.20mMultiplet.
Proline γ-CH4.30 - 4.50mMultiplet, deshielded by the hydroxyl group.
Proline δ-CH₂3.40 - 3.70mMultiplet.
Hydroxyl OHVariablebr sBroad singlet, position is solvent and concentration dependent.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
Carboxylic Acid C=O172 - 176
Carbamate C=O155 - 158
Fmoc Aromatic Carbons120 - 145
Fmoc CH47 - 49
Fmoc CH₂66 - 68
Proline α-CH58 - 62
Proline β-CH₂38 - 42
Proline γ-CH68 - 72
Proline δ-CH₂53 - 57
Infrared (IR) Spectroscopy

Table 4: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3300 - 2500O-H (Carboxylic Acid)Stretching (broad)
~3300O-H (Alcohol)Stretching
3000 - 3100C-H (Aromatic)Stretching
2850 - 3000C-H (Aliphatic)Stretching
~1740C=O (Carbamate)Stretching
~1700C=O (Carboxylic Acid)Stretching
1600, 1480, 1450C=C (Aromatic)Stretching
1200 - 1300C-O (Carboxylic Acid/Alcohol)Stretching
1000 - 1100C-NStretching
Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data for this compound

Ionm/z (calculated)Fragmentation Pathway
[M+H]⁺354.13Protonated molecular ion.
[M+Na]⁺376.11Sodium adduct.
[M-H]⁻352.12Deprotonated molecular ion.
[M-Fmoc+H]⁺132.07Loss of the Fmoc group.
[Fmoc-CH₂]⁺179.08Fragment of the Fmoc group.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate characterization.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Ensure complete dissolution.

  • Instrument Parameters (¹H NMR) :

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-64, depending on concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • Instrument Parameters (¹³C NMR) :

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse-acquire.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the raw data. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy Protocol
  • Sample Preparation :

    • KBr Pellet : Mix ~1 mg of this compound with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • ATR (Attenuated Total Reflectance) : Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Parameters :

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition : Record a background spectrum of the empty sample compartment (or clean ATR crystal). Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol
  • Sample Preparation : Prepare a dilute solution of this compound (~1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent with a small amount of formic acid or ammonium hydroxide to promote ionization.

  • Instrument Parameters (Electrospray Ionization - ESI) :

    • Ionization Mode: Positive and/or negative ion mode.

    • Capillary Voltage: 3-5 kV.

    • Nebulizing Gas Flow: Adjust for a stable spray.

    • Drying Gas Temperature: 200-350 °C.

    • Mass Range: m/z 100-500.

  • Tandem MS (MS/MS) for Fragmentation Analysis :

    • Select the precursor ion of interest (e.g., [M+H]⁺) in the first mass analyzer.

    • Induce fragmentation using collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

    • Analyze the resulting fragment ions in the second mass analyzer.

Visualizations

Chemical Structure of this compound

Caption: Structure of this compound.

Experimental Workflow for Spectroscopic Characterization

G cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound (Solid) Dissolve_NMR Dissolve in Deuterated Solvent Sample->Dissolve_NMR For NMR Prepare_IR Prepare KBr Pellet or use ATR Sample->Prepare_IR For IR Dissolve_MS Dissolve in Volatile Solvent Sample->Dissolve_MS For MS NMR NMR Spectroscopy (¹H and ¹³C) Dissolve_NMR->NMR IR FT-IR Spectroscopy Prepare_IR->IR MS Mass Spectrometry (ESI-MS, MS/MS) Dissolve_MS->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) Functional Group ID IR->IR_Data MS_Data Molecular Weight (m/z) Fragmentation Pattern MS->MS_Data Final_Analysis Comprehensive Structural Elucidation NMR_Data->Final_Analysis IR_Data->Final_Analysis MS_Data->Final_Analysis

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide on the Synthesis and Characterization of Fmoc-D-cis-Hyp-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Nα-(9-Fluorenylmethoxycarbonyl)-D-cis-4-hydroxyproline (Fmoc-D-cis-Hyp-OH), a valuable building block in peptide synthesis and drug discovery. The unique cis stereochemistry of the hydroxyl group on the D-proline scaffold offers distinct conformational constraints, making it a critical component for the design of novel peptides and peptidomimetics with tailored biological activities and structural properties.

Physicochemical Properties

This compound is a white to off-white solid, valued for its role in introducing hydroxyl functionality and conformational rigidity into peptide chains.[1] Its key physicochemical properties are summarized below.

PropertyValueReference(s)
CAS Number 214852-45-6[1]
Molecular Formula C₂₀H₁₉NO₅[1]
Molecular Weight 353.37 g/mol [1]
Appearance White to off-white solid[1]
Optical Rotation [α]D²⁵ = +38 ± 2º (c=1 in DMF)[1]
Storage Temperature 2-8°C[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-protection of D-cis-4-hydroxyproline with an appropriate Fmoc-donating reagent under basic conditions. The following protocol is a representative method based on standard procedures for the Fmoc-protection of amino acids.

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product D-cis-Hyp-OH D-cis-4-hydroxyproline Reaction_Vessel Reaction Mixture (0°C to RT) D-cis-Hyp-OH->Reaction_Vessel Fmoc_reagent Fmoc-OSu or Fmoc-Cl Fmoc_reagent->Reaction_Vessel Base Sodium Bicarbonate / Sodium Carbonate Base->Reaction_Vessel Solvent 1,4-Dioxane/Water or Acetone/Water Solvent->Reaction_Vessel Extraction Acidification (e.g., HCl) & Extraction (e.g., Ethyl Acetate) Reaction_Vessel->Extraction Purification Silica Gel Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product Characterization_Workflow cluster_analysis Analytical Techniques cluster_results Data Interpretation Start Purified this compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (ESI-MS) Start->MS HPLC HPLC Analysis (Purity & Chiral) Start->HPLC Structure Structure Confirmation NMR->Structure MW Molecular Weight Verification MS->MW Purity Purity Assessment HPLC->Purity

References

Unraveling the Stereochemistry of Fmoc-(2R,4R)-4-hydroxyproline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stereochemistry of Fmoc-(2R,4R)-4-hydroxyproline, a crucial building block in modern peptide synthesis and drug development. Understanding its unique three-dimensional structure is paramount for designing peptides with enhanced stability, specific conformations, and targeted biological activity. This document delves into the nomenclature, structural features, synthesis, and conformational influence of this important amino acid derivative.

Deciphering the Stereochemistry: (2R,4R) vs. (2S,4R)

The stereochemical designation of hydroxyproline can be a source of confusion. The naturally abundant isomer is L-hydroxyproline, which has the (2S,4R) configuration. This is also referred to as trans-4-hydroxy-L-proline, indicating that the hydroxyl group at C4 is on the opposite face of the pyrrolidine ring from the carboxyl group at C2.

Conversely, Fmoc-(2R,4R)-4-hydroxyproline is the N-Fmoc protected form of D-hydroxyproline, specifically D-trans-4-hydroxyproline . The "(2R,4R)" designation defines the absolute configuration at the two chiral centers, C2 and C4. As the enantiomer of the naturally occurring L-form, it possesses distinct properties that are increasingly leveraged in drug design to enhance peptide stability against enzymatic degradation.[1][2][3] Peptides incorporating D-amino acids are more resistant to proteases, which typically exhibit high stereospecificity for L-amino acids.[1][2][3][4]

Physicochemical and Spectroscopic Data

The quantitative data for Fmoc-(2R,4R)-4-hydroxyproline and its more common enantiomer are summarized below. As enantiomers, their physical properties such as melting point and molecular weight are identical. Their optical rotations are equal in magnitude but opposite in sign. Similarly, their NMR spectra will exhibit identical chemical shifts and coupling constants.

PropertyFmoc-(2S,4R)-4-hydroxyprolineFmoc-(2R,4R)-4-hydroxyproline (inferred)
Synonyms Fmoc-L-trans-4-hydroxyproline, Fmoc-Hyp-OHFmoc-D-trans-4-hydroxyproline, Fmoc-D-Hyp-OH
Molecular Formula C₂₀H₁₉NO₅C₂₀H₁₉NO₅
Molecular Weight 353.37 g/mol 353.37 g/mol
Melting Point 186-196 °C186-196 °C
Optical Rotation [α]²⁰D = -58 ± 3° (c=1 in MeOH)[α]²⁰D = +58 ± 3° (c=1 in MeOH)

NMR Spectral Data: The following table presents the assigned ¹H and ¹³C NMR chemical shifts for Fmoc-(2S,4R)-4-hydroxyproline, which are expected to be identical for the (2R,4R) enantiomer. The spectra often show a mixture of two conformers due to hindered rotation around the carbamate C-N bond.[5]

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Cα (C2)~4.3~60
Cβ (C3)~2.0-2.3~38
Cγ (C4)~4.4~70
Cδ (C5)~3.5-3.7~54
Fmoc CH~4.2~47
Fmoc CH₂~4.3-4.5~67
Fmoc Aromatic~7.3-7.8~120, 125, 127, 128, 141, 144
Carbonyl (Pro)-~175
Carbonyl (Fmoc)-~156

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Experimental Protocol: Synthesis of Fmoc-(2R,4R)-4-hydroxyproline

The synthesis of Fmoc-(2R,4R)-4-hydroxyproline is typically achieved by the reaction of D-trans-4-hydroxyproline with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.

Materials:

  • D-trans-4-hydroxyproline

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water (deionized)

  • Diethyl ether or Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve D-trans-4-hydroxyproline in a 10% aqueous solution of sodium carbonate in a round-bottom flask. The mixture should be stirred until the amino acid is fully dissolved. Cool the solution to 0 °C in an ice bath.

  • Addition of Fmoc Reagent: In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu in 1,4-dioxane. Add this solution dropwise to the cooled amino acid solution while maintaining vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with water.

    • Wash the aqueous solution with diethyl ether or ethyl acetate to remove unreacted Fmoc reagent and byproducts.

    • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of 1 M HCl. A white precipitate of the Fmoc-protected amino acid should form.

  • Extraction and Drying: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude Fmoc-(2R,4R)-4-hydroxyproline.

  • Purification (if necessary): The crude product can be purified by recrystallization or flash column chromatography to obtain the final product with high purity.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification D_Hyp D-trans-4-hydroxyproline Reaction_step Stir at 0°C to RT D_Hyp->Reaction_step Fmoc_reagent Fmoc-Cl or Fmoc-OSu Fmoc_reagent->Reaction_step Base Na2CO3 / Dioxane/H2O Base->Reaction_step Wash Wash with Et2O Reaction_step->Wash 1. Dilute Acidify Acidify with HCl Wash->Acidify 2. Aqueous Layer Extract Extract with EtOAc Acidify->Extract 3. Precipitate Dry Dry and Evaporate Extract->Dry 4. Organic Layer Purify Purification Dry->Purify 5. Crude Product Product Fmoc-(2R,4R)-4-hydroxyproline Purify->Product

Synthetic workflow for Fmoc-(2R,4R)-4-hydroxyproline.

Conformational Influence and Impact on Peptide Structure

The stereochemistry at the C4 position of the proline ring has a profound impact on the local peptide conformation. The electronegative hydroxyl group at the 4R-position favors a Cγ-exo ring pucker. This specific puckering preorganizes the peptide backbone in a way that stabilizes the trans conformation of the preceding peptide bond. This stereoelectronic effect is a key factor in the stability of the collagen triple helix, where (2S,4R)-4-hydroxyproline is abundant.

By incorporating Fmoc-(2R,4R)-4-hydroxyproline into a peptide sequence, a similar conformational constraint is introduced, but with the opposite chirality at C2. This can be strategically used to:

  • Induce specific secondary structures: The rigid Cγ-exo pucker can serve as a template to nucleate or stabilize β-turns and other ordered structures.

  • Enhance proteolytic stability: The presence of a D-amino acid hinders recognition and cleavage by endogenous proteases.[1][2][3]

  • Modulate receptor binding: The precise spatial orientation of the hydroxyl group and the constrained backbone can lead to altered binding affinities and selectivities for biological targets.

Conformational_Influence cluster_properties Intrinsic Properties cluster_effects Structural & Functional Consequences Fmoc_2R4R_Hyp Fmoc-(2R,4R)-4-hydroxyproline R_config 4R-hydroxyl group Fmoc_2R4R_Hyp->R_config D_amino D-amino acid backbone Fmoc_2R4R_Hyp->D_amino Pucker Favors Cγ-exo ring pucker R_config->Pucker Stereoelectronic effect Stability Enhanced proteolytic stability D_amino->Stability Conformation Induces specific peptide conformation (e.g., β-turns) Pucker->Conformation Binding Alters receptor binding affinity and selectivity Stability->Binding Improved in vivo properties Conformation->Binding

Logical relationships of stereochemistry to peptide properties.

Applications in Drug Development and Signaling Pathways

While the direct use of Fmoc-(2R,4R)-4-hydroxyproline in specific signaling pathways is documented in the context of peptide design, the broader implications of incorporating hydroxyproline-containing peptides are significant. For instance, dipeptides like prolyl-hydroxyproline (Pro-Hyp), which are breakdown products of collagen, have been shown to exhibit biological activity.[6][7][8] These peptides can influence cellular processes such as proliferation and differentiation by interacting with various signaling pathways.

For example, Pro-Hyp has been shown to stimulate fibroblasts and osteoblasts, potentially through pathways involving ERK (Extracellular signal-regulated kinase) and by modulating the activity of transcription factors like Runx2 and Foxg1 .[6][9] The incorporation of (2R,4R)-4-hydroxyproline into synthetic peptide drugs offers a strategy to create more stable analogs of these bioactive peptides. The enhanced stability provided by the D-amino acid backbone can lead to a longer half-life in vivo, allowing for sustained interaction with their cellular targets and potentially greater therapeutic efficacy.

The use of Fmoc-(2R,4R)-4-hydroxyproline in solid-phase peptide synthesis allows for the precise placement of this conformationally constraining and stabilizing residue within a peptide sequence, enabling the rational design of peptide therapeutics targeting a wide range of signaling pathways involved in tissue repair, inflammation, and cancer.[10]

References

An In-depth Technical Guide on the Role of D-Amino Acids in Enhancing Peptide Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Native peptides, composed exclusively of L-amino acids, hold significant therapeutic promise due to their high specificity and potency. However, their clinical application is often hampered by poor metabolic stability, primarily due to rapid degradation by endogenous proteases.[1] A cornerstone strategy in modern peptide drug design to overcome this limitation is the incorporation of D-amino acids, the non-natural stereoisomers (enantiomers) of L-amino acids.[1][2] This technical guide provides a comprehensive overview of the mechanisms, quantitative impact, and experimental assessment of D-amino acid incorporation for enhancing peptide stability. It details the profound effect of this modification on proteolytic resistance, biological activity, and overall pharmacokinetic profiles, offering a valuable resource for professionals in peptide-based drug development.

The Core Mechanism: How D-Amino Acids Confer Protease Resistance

The fundamental reason for the enhanced stability of peptides containing D-amino acids lies in the stereospecificity of proteases. Endogenous proteases have evolved to recognize and cleave peptide bonds flanked by L-amino acids.[1][2] The substitution of an L-amino acid with its D-enantiomer introduces a stereochemical barrier. This change in the three-dimensional arrangement of the amino acid side chain and backbone prevents the peptide from fitting correctly into the active site of the protease.[3]

This steric hindrance results in a significantly compromised binding affinity between the D-peptide and the protease, leading to an inactive complex formation.[3] Molecular dynamics simulations have shown that the distance between the scissile peptide bond and the catalytic triad of the protease is significantly altered in D-peptide complexes, preventing catalysis.[3] Consequently, peptides incorporating D-amino acids, whether through partial substitution or as complete D-enantiomers (inverso peptides), exhibit remarkable resistance to proteolytic degradation.[2][4]

Protease_Resistance_Mechanism cluster_L L-Peptide Interaction cluster_D D-Peptide Interaction L_Peptide L-Peptide Substrate Binding_L Stereospecific Binding L_Peptide->Binding_L Fits D_Peptide D-Peptide Substrate Protease_Active_Site_L Protease Active Site Protease_Active_Site_L->Binding_L Cleavage Peptide Bond Cleavage (Degradation) Binding_L->Cleavage Binding_D Steric Hindrance (No Binding) D_Peptide->Binding_D Does Not Fit Protease_Active_Site_D Protease Active Site Protease_Active_Site_D->Binding_D Stability Enhanced Stability (No Degradation) Binding_D->Stability

Caption: Mechanism of D-amino acid mediated protease resistance.

Quantitative Impact of D-Amino Acid Substitution on Peptide Stability

The introduction of D-amino acids can dramatically increase the half-life of peptides in biological fluids. The degree of stabilization depends on the number and position of the substitutions. Even partial substitution, particularly at the termini, can confer significant protection.[5][6]

Peptide ModificationExperimental ConditionStability OutcomeReference
L-Peptide Hydrogelator Incubation with Proteinase K100% degradation within 4 hours.[2]
C-terminal D-amino acid Conjugation Incubation with Proteinase K15% of peptide remaining after 24 hours.[2]
All L-amino acid Peptide (Polybia-CP) Incubation with Trypsin or ChymotrypsinSusceptible to degradation.[7]
All D-amino acid Peptide (D-CP) Incubation with Trypsin or ChymotrypsinResistant to degradation.[7]
Partial D-Lysine Substitution (D-lys-CP) Incubation with TrypsinResistant to degradation.[7]
Linear Arginine-Rich Peptide (R4F4) Incubation with Trypsin and Human SerumEfficacy decreased due to degradation.[8][9]
All D-amino acid Derivative (D-R4F4) Incubation with Trypsin and Human SerumSignificantly improved protease resistance and antimicrobial activity.[8][9]
L-Peptide (KKVVFKVKFKK) Incubation in SerumSusceptible to degradation.[5]
D-amino acid Substituted Diastereomers Incubation in SerumStability greatly improved.[5]
N-terminal D-amino acid Substitution Incubation in 10% and 50% human serumIncreased stability, but not complete protection.[6][10]
N- and C-terminal D-amino acid Substitution Incubation in 50% human serumPeptide was completely stable for the duration of the assay.[6]

Consequences for Peptide Structure and Bioactivity

While enhancing stability, the substitution of L-amino acids with D-enantiomers can also influence the peptide's secondary structure and, consequently, its biological activity.[1]

  • Conformational Changes: D-amino acids can disrupt or stabilize secondary structures like α-helices and β-sheets.[1][5] For instance, they can be strategically placed to induce the formation of specific β-turns, which are often crucial for receptor binding.[1][11]

  • Receptor Affinity and Selectivity: By altering the peptide's three-dimensional shape and the spatial orientation of its side chains, D-amino acid incorporation can modify binding affinity and selectivity for target receptors.[1] In some cases, activity is maintained because the peptide interacts with non-chiral components, such as a lipid membrane.[5] In other instances, particularly for peptides that bind to stereospecific protein receptors, a full L-to-D substitution might abolish activity. However, strategies like using retro-inverso peptides (D-amino acids in reverse sequence) can sometimes preserve side-chain topology and biological function.[2][12]

  • Immunogenicity: Peptides composed entirely of D-amino acids may exhibit reduced immunogenicity compared to their L-counterparts, which is a significant advantage for therapeutic development.[13]

Experimental Protocols for Stability Assessment

Assessing the stability of modified peptides is a critical step in drug development. The two most common in vitro methods are stability assays in serum/plasma and degradation assays against specific proteases.

Protocol: In Vitro Peptide Stability Assay in Serum/Plasma

This protocol provides a general method to determine a peptide's half-life in a physiologically relevant medium.[14][15][16]

Materials:

  • Test peptide stock solution (e.g., 1 mg/mL in a suitable solvent like sterile water or DMSO).

  • Human or animal serum/plasma (commercially sourced, use low-protein-binding tubes).

  • Quenching solution (e.g., 10% trichloroacetic acid (TCA) in water, or a 1:1 mixture of acetonitrile/ethanol).[17][18]

  • Incubator or water bath set to 37°C.

  • High-speed refrigerated centrifuge.

  • HPLC or LC-MS system with a suitable column (e.g., C18).

Procedure:

  • Preparation: Prepare a stock solution of the test peptide. Pre-warm an aliquot of serum or plasma to 37°C for 15 minutes.[15]

  • Initiation of Reaction: Spike the pre-warmed serum/plasma with the test peptide to a final concentration (e.g., 10-100 µg/mL).[14][16] Vortex gently to mix.

  • Time-Point Sampling: Immediately take the first aliquot for the t=0 time point. Continue to incubate the mixture at 37°C and collect subsequent aliquots at various time points (e.g., 5, 15, 30, 60, 120, 240 minutes, and 24 hours).[14][15]

  • Quenching and Protein Precipitation: Immediately add each aliquot to an equal or double volume of cold quenching solution to stop enzymatic activity and precipitate serum proteins.[14][17]

  • Incubation & Centrifugation: Vortex the quenched samples and incubate on ice for at least 10 minutes (or at -20°C overnight for ACN/EtOH).[16][17] Centrifuge the samples at high speed (e.g., 14,000-17,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[15][16]

  • Sample Analysis: Carefully collect the supernatant, which contains the remaining intact peptide. Analyze the supernatant by RP-HPLC or LC-MS to quantify the peptide concentration.[14][15]

  • Data Analysis: Determine the peak area of the intact peptide at each time point. Calculate the percentage of intact peptide remaining relative to the t=0 sample and plot the results to determine the peptide's half-life (t½).[15]

Serum_Stability_Workflow cluster_loop Time-Point Sampling start Start prep 1. Prepare Peptide Stock & Pre-warm Serum to 37°C start->prep spike 2. Spike Serum with Peptide prep->spike incubate 3. Incubate Mixture at 37°C spike->incubate collect 4. Collect Aliquot (t = 0, 15, 30... min) incubate->collect quench 5. Quench with Cold TCA or Organic Solvent collect->quench precipitate 6. Centrifuge to Pellet Proteins quench->precipitate supernatant 7. Collect Supernatant precipitate->supernatant analysis 8. Analyze by HPLC / LC-MS supernatant->analysis data 9. Calculate % Remaining & Determine Half-Life (t½) analysis->data end End data->end

Caption: Experimental workflow for assessing peptide stability in serum.

Protocol: Protease-Specific Degradation Assay

This protocol assesses peptide stability against a specific enzyme, such as trypsin.[7]

Materials:

  • Test peptide solution.

  • Protease solution (e.g., Trypsin, Chymotrypsin) at a known concentration.

  • Reaction buffer (e.g., PBS).

  • Heating block or water bath.

  • HPLC or LC-MS system.

Procedure:

  • Reaction Setup: Mix the test peptide with the protease solution in the reaction buffer.

  • Incubation: Incubate the mixture for a set period (e.g., 1 to 6 hours) at 37°C.[7]

  • Enzyme Inactivation: Terminate the reaction by heating the sample (e.g., 60°C for 15 minutes) to denature the protease.[7]

  • Analysis: Analyze the sample using HPLC or LC-MS to determine the amount of remaining intact peptide compared to a control sample incubated without the enzyme.

Application and Advantages in Drug Development

The primary advantage of using D-amino acids is the significant extension of a peptide's in vivo circulation half-time.[2][19] This enhanced biostability leads to several therapeutic benefits:

  • Improved Pharmacokinetics: A longer half-life allows for less frequent dosing, improving patient compliance.

  • Enhanced Efficacy: The peptide can maintain a therapeutic concentration for a longer duration, potentially leading to a greater therapeutic effect.[2]

  • Broader Therapeutic Window: Increased stability can contribute to a more predictable and sustained drug exposure profile.

The successful application of this strategy is evident in the development of numerous peptide therapeutics that have reached clinical trials and the market.

Drug_Dev_Logic cluster_outcomes Therapeutic Advantages L_Peptide Native L-Peptide Therapeutic Candidate Problem High Susceptibility to Proteolytic Degradation L_Peptide->Problem Solution Strategic Incorporation of D-Amino Acids Problem->Solution Mechanism Resistance to Protease Recognition Solution->Mechanism Result Enhanced In Vivo Stability (Longer Half-Life) Mechanism->Result Outcome1 Improved PK Profile Result->Outcome1 Outcome2 Increased Efficacy Result->Outcome2 Outcome3 Reduced Dosing Frequency Result->Outcome3

Caption: Logic flow of D-amino acid use in peptide drug development.

Conclusion

The incorporation of D-amino acids is a powerful and well-established strategy to mitigate the inherent instability of peptide-based therapeutics. By rendering peptides resistant to enzymatic degradation, this approach significantly improves their pharmacokinetic properties and overall therapeutic potential.[1][2] A thorough understanding of the underlying mechanisms, coupled with robust experimental validation of stability and preserved bioactivity, is essential for the successful design and development of the next generation of peptide drugs. This guide provides the foundational knowledge and practical protocols for researchers to effectively leverage D-amino acid chemistry in their drug discovery efforts.

References

Fmoc-D-cis-Hyp-OH: A Technical Guide to Physical Properties and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physical and chemical properties of Fmoc-D-cis-Hyp-OH (N-alpha-(9-Fluorenylmethoxycarbonyl)-D-cis-4-hydroxyproline), a key building block in peptide synthesis and drug discovery. Adherence to proper storage and handling protocols is critical to ensure its stability and integrity for research applications.

Physical and Chemical Properties

This compound is typically supplied as a white solid or powder.[1][2][3] Its key quantitative properties, compiled from various suppliers and databases, are summarized below.

PropertyValueSource(s)
CAS Number 214852-45-6[1][2][4]
Molecular Formula C₂₀H₁₉NO₅[1][2][4]
Molecular Weight 353.37 g/mol [4][5][6]
Appearance White solid / powder[1][2][3]
Purity ≥ 98% (by HPLC)[1]
Optical Rotation [α]²⁵/D = +38 ± 2° (c=1 in DMF)[1]
pKa (Predicted) 3.74 ± 0.40[2]
Density (Predicted) 1.4 ± 0.1 g/cm³[6]
Boiling Point (Predicted) 595.5 ± 50.0 °C at 760 mmHg[6]
Flash Point (Predicted) 314.0 ± 30.1 °C[6]

Storage and Handling Protocols

To ensure the long-term stability and purity of this compound, specific storage and handling procedures must be followed.

Recommended Storage Conditions

Proper storage is essential to prevent degradation.

  • Temperature: The compound should be stored refrigerated at temperatures between 2°C and 8°C.[2][5][6] Some suppliers recommend 0-8°C or specifically 4°C.[1][3][7]

  • Atmosphere: Store the container tightly sealed in a dry and cool location.[4][6] A well-ventilated area is also recommended.[4][6]

  • Incompatibilities: Keep the compound stored separately from foodstuff containers and other incompatible materials.[4][6]

Experimental Handling and Safety Protocols

The following protocols are derived from safety data sheets (SDS) and are intended to ensure the safe handling of this compound in a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4]

  • Hand Protection: Handle with chemical-impermeable gloves that have been inspected prior to use.[4] Dispose of contaminated gloves after use in accordance with good laboratory practices.[8]

  • Body Protection: Wear appropriate protective clothing, which may include fire/flame resistant and impervious garments.[4]

2. Safe Handling and Engineering Controls:

  • Ventilation: Handle the compound in a well-ventilated place.[4][6] Use appropriate exhaust ventilation at places where dust is formed.[8]

  • Dust and Aerosol Formation: Avoid the formation of dust and aerosols during handling.[4][6]

  • Contact Avoidance: Take measures to avoid contact with skin and eyes.[4][6]

3. Accidental Release Protocol:

  • Personal Precautions: Avoid dust formation and breathing vapors, mist, or gas.[4] Evacuate personnel to safe areas.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[4]

  • Cleanup: Collect the spillage using spark-proof tools and arrange for disposal.[4] Keep the material in suitable, closed containers for disposal.[4]

4. First Aid Measures:

  • If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.[4]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water.[4]

  • In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a physician.[4]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting.[4]

Compound Management Workflow

The following diagram illustrates the logical workflow for the proper storage and handling of this compound to ensure compound integrity and user safety.

cluster_storage Storage Protocol cluster_handling Handling Protocol receive Receive Compound inspect Inspect Container Seal and Label receive->inspect Unpack log Log into Inventory inspect->log If OK storage Store in Designated Refrigerator (2-8°C) log->storage Place retrieve Retrieve from Storage storage->retrieve For Use equilibrate Equilibrate to Room Temperature retrieve->equilibrate weigh Weigh in Ventilated Area (Fume Hood / Balance Shield) equilibrate->weigh Prevents condensation use Use in Experiment weigh->use reseal Reseal Container Tightly use->reseal return_storage Return to 2-8°C Storage reseal->return_storage

Caption: Workflow for proper storage and handling of this compound.

References

Methodological & Application

Application Notes and Protocols for Fmoc-D-cis-Hyp-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Fmoc-D-cis-4-hydroxyproline (Fmoc-D-cis-Hyp-OH) is a valuable building block that introduces a unique conformational constraint into peptide backbones. The cis stereochemistry of the hydroxyl group at the C4 position of the D-proline ring significantly influences the pyrrolidine ring pucker and the cis-trans isomerization of the preceding peptide bond.[1] This can lead to the stabilization of specific secondary structures, such as β-turns, and can enhance resistance to enzymatic degradation.[2]

These application notes provide a comprehensive guide to the use of this compound in Fmoc-based solid-phase peptide synthesis (SPPS). Detailed protocols for its efficient incorporation, cleavage, and purification are presented, along with a discussion of its impact on peptide conformation.

Key Properties of this compound

PropertyValue
Molecular Formula C₂₀H₁₉NO₅
Molecular Weight 353.37 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, NMP, and other common SPPS solvents
Storage Store at 2-8°C

Experimental Protocols

Materials and Reagents
  • This compound

  • Resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl chloride resin)

  • Fmoc-protected amino acids

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • Base: Diisopropylethylamine (DIPEA) or Collidine

  • Deprotection Reagent: 20% Piperidine in DMF

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP)

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage Cocktail: e.g., Reagent K: Trifluoroacetic acid (TFA) / H₂O / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v)

  • Precipitation/Washing: Cold diethyl ether

  • Analytical Instruments: HPLC, Mass Spectrometer

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow for incorporating this compound into a peptide sequence using Fmoc-SPPS.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection 1. Swell in DMF Wash1 Washing Fmoc_Deprotection->Wash1 2. 20% Piperidine/DMF Coupling Amino Acid Coupling (this compound or other aa) Wash1->Coupling 3. DMF Washes Wash2 Washing Coupling->Wash2 4. Activate & Couple Repeat Repeat Cycle Wash2->Repeat 5. DMF Washes Repeat->Fmoc_Deprotection For next amino acid Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection After last amino acid Cleavage Cleavage from Resin & Side-Chain Deprotection Final_Deprotection->Cleavage 6. 20% Piperidine/DMF Precipitation Precipitation Cleavage->Precipitation 7. Cleavage Cocktail Purification Purification (HPLC) Precipitation->Purification 8. Cold Ether Analysis Analysis (MS, HPLC) Purification->Analysis 9. Lyophilization

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Protocol for Coupling this compound

Due to the steric hindrance of the proline ring, a potent coupling reagent is recommended for efficient incorporation of this compound.

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat with fresh 20% piperidine in DMF for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Activation and Coupling of this compound:

    • In a separate vial, dissolve this compound (3.0 eq.), HATU (2.9 eq.), and DIPEA (6.0 eq.) in DMF.

    • Pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended or a double coupling can be performed.

  • Washing: Wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).

  • Monitoring the Coupling: Perform a Kaiser test to ensure the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

Table of Recommended Reagent Equivalents for Coupling:

ReagentEquivalents (relative to resin loading)
This compound3.0
Coupling Reagent (HATU)2.9
Base (DIPEA)6.0
Cleavage and Deprotection

The choice of cleavage cocktail depends on the amino acid composition of the peptide. For peptides containing sensitive residues such as Cys, Met, or Trp, a scavenger-rich cocktail is essential.

  • Final Fmoc Deprotection: After the final coupling step, deprotect the N-terminal Fmoc group using 20% piperidine in DMF as described above.

  • Resin Washing and Drying: Wash the resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.

  • Cleavage:

    • Prepare a fresh cleavage cocktail (e.g., Reagent K: TFA/H₂O/Phenol/Thioanisole/EDT, 82.5:5:5:5:2.5).

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether (10-fold volume excess).

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

Data Presentation

Conformational Effects of D-cis-Hydroxyproline

The incorporation of D-cis-Hyp can significantly alter the conformational equilibrium of the preceding peptide bond. The cis hydroxyl group can influence the pyrrolidine ring pucker, which in turn affects the preference for the cis or trans amide bond isomer.

Conformational_Effects cluster_trans Trans Amide Bond cluster_cis Cis Amide Bond trans_amide R | C=O  |  N-Cα-C' / \nCδ   Cβ  /  Cγ-OH (cis) Equilibrium trans_amide->Equilibrium cis_amide  R  | O=C  |  N-Cα-C' / \nCδ   Cβ  /  Cγ-OH (cis) Equilibrium->cis_amide note D-cis-Hyp can shift the equilibrium towards the cis isomer, influencing peptide secondary structure. Equilibrium->note

Caption: Conformational equilibrium of the peptide bond preceding a D-cis-Hyp residue.

NMR studies on peptides containing D-cis-hydroxyproline have shown distinct chemical shifts for the amide protons in the cis and trans conformations, allowing for the quantification of this equilibrium.

Table of Representative ¹H NMR Data for a Model Peptide Ac-Tyr-D-cis-Hyp-Asn-NH₂:

ConformerTyr NH (ppm)D-cis-Hyp Hα (ppm)Asn NH (ppm)
trans8.254.507.90
cis8.104.657.75

Note: These are representative values and can vary depending on the full peptide sequence and solvent.

Characterization of the Final Peptide

HPLC Analysis

Reversed-phase high-performance liquid chromatography (RP-HPLC) is used to assess the purity of the crude peptide and to purify it.

  • Column: C18 column (e.g., 5 µm, 4.6 x 250 mm)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient of mobile phase B (e.g., 5% to 95% over 30 minutes)

  • Detection: UV at 214 nm and 280 nm

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide.

  • Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI)

  • Analysis: The observed mass should correspond to the calculated theoretical mass of the peptide containing the D-cis-Hyp residue.

Conclusion

This compound is a versatile building block for introducing conformational constraints into synthetic peptides. By following the detailed protocols outlined in these application notes, researchers can successfully incorporate this non-canonical amino acid and explore its effects on peptide structure and function. The use of potent coupling reagents is crucial for achieving high incorporation efficiency. Careful purification and characterization are essential to ensure the quality of the final peptide product. The unique conformational properties imparted by D-cis-Hyp make it a valuable tool for the design of novel peptide-based therapeutics and research probes.

References

Application Notes and Protocols for Coupling Fmoc-D-cis-Hyp-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-cis-4-hydroxyproline (Fmoc-D-cis-Hyp-OH) is a valuable non-canonical amino acid incorporated into peptides to induce specific secondary structures, enhance stability, and modulate biological activity. Its rigid pyrrolidine ring and the presence of a hydroxyl group offer unique conformational constraints and opportunities for post-translational modifications. However, as a sterically hindered amino acid, the efficient coupling of this compound during Solid-Phase Peptide Synthesis (SPPS) presents challenges, including slow reaction kinetics and potential side reactions.

This document provides detailed application notes and protocols for the successful incorporation of this compound into peptide sequences using various modern coupling reagents.

Challenges in Coupling this compound

The primary challenges associated with the coupling of this compound stem from its steric hindrance, which can lead to:

  • Incomplete Coupling: The bulky nature of the Fmoc protecting group and the rigid ring structure can impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, resulting in deletion sequences.

  • Slow Reaction Times: To achieve satisfactory coupling efficiencies, extended reaction times may be necessary, which can increase the risk of side reactions.

  • Epimerization/Racemization: Although less common for proline derivatives, harsh activation conditions or prolonged reaction times can potentially lead to the loss of stereochemical integrity at the α-carbon.

  • Side Reactions: The hydroxyl group on the proline ring can undergo side reactions if not properly managed, although in most Fmoc-SPPS strategies, it is left unprotected.

Recommended Coupling Reagents

For sterically hindered amino acids like this compound, the use of potent coupling reagents is highly recommended. Standard carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) alone are often insufficient. Onium salt-based reagents (uronium/aminium and phosphonium salts) are the preferred choice.

Here is a summary of recommended coupling reagents:

  • Uronium/Aminium Salts:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents for hindered amino acids, offering high coupling efficiencies and low racemization rates.

    • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A cost-effective alternative to HATU with comparable reactivity.

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt that is highly efficient and has a better safety profile as it does not release explosive benzotriazole byproducts.

  • Phosphonium Salts:

    • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A highly efficient reagent that is known for low racemization levels.

    • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): An analogue of PyBOP with enhanced reactivity due to the aza-substituent.

Data Presentation: Comparison of Coupling Reagents

While specific quantitative data for the coupling of this compound is not extensively available in the literature, the following table summarizes the expected performance of various coupling reagents based on their known efficacy with other sterically hindered amino acids. The values should be considered as a general guideline.

Coupling ReagentReagent TypeTypical Equivalents (AA:Reagent:Base)Typical Coupling Time (min)Relative Coupling EfficiencyPotential Side Reactions
HATU Uronium Salt1 : 0.95 : 230 - 120Very HighGuanidinylation of N-terminus
HCTU Uronium Salt1 : 1 : 230 - 120Very HighGuanidinylation of N-terminus
COMU Uronium Salt1 : 1 : 230 - 120Very HighFewer side reactions than HBTU/HATU
PyBOP Phosphonium Salt1 : 1 : 245 - 180HighByproducts can be difficult to remove
DIC/Oxyma Carbodiimide/Additive1 : 1 : 160 - 240Moderate to HighSlower reaction times

Experimental Protocols

The following are detailed protocols for the manual solid-phase coupling of this compound. These protocols can be adapted for automated peptide synthesizers.

Materials:

  • Fmoc-protected peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagent (HATU, HCTU, COMU, PyBOP, or DIC/Oxyma)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Washing solvents: DMF, Dichloromethane (DCM)

  • 20% Piperidine in DMF for Fmoc deprotection

  • Kaiser test kit for monitoring coupling completion

Protocol 1: Coupling using HATU
  • Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice (5 min and 15 min) to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Activation: In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

  • Washing: Once the coupling is complete, wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and finally DMF (3 x 1 min).

  • Double Coupling (Optional): If the Kaiser test is positive, repeat steps 3-6.

Protocol 2: Coupling using HCTU or COMU
  • Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Activation: In a separate vial, dissolve this compound (3 eq.), HCTU or COMU (3 eq.), and DIPEA (6 eq.) in DMF.

  • Coupling: Add the activated amino acid solution to the resin and agitate at room temperature for 1-2 hours.

  • Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.

  • Double Coupling (Optional): If necessary, perform a second coupling.

Protocol 3: Coupling using PyBOP
  • Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Activation: In a separate vial, dissolve this compound (3 eq.) and PyBOP (3 eq.) in DMF. Add DIPEA (6 eq.) to the solution.

  • Coupling: Immediately add the activated mixture to the resin and agitate for 1.5-3 hours at room temperature.

  • Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.

  • Double Coupling (Optional): Repeat the coupling if the Kaiser test is positive.

Protocol 4: Coupling using DIC/Oxyma
  • Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Coupling Solution Preparation: In a separate vial, dissolve this compound (3 eq.) and OxymaPure® (3 eq.) in DMF.

  • Coupling: Add the amino acid/Oxyma solution to the resin, followed by the addition of DIC (3 eq.). Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.

  • Double Coupling (Optional): A second coupling is often recommended when using this method for hindered amino acids.

Troubleshooting and Special Considerations

  • Incomplete Coupling: If a single coupling is insufficient, a double coupling is the most effective strategy. Use a fresh solution of the activated amino acid for the second coupling.

  • Aggregation: For sequences prone to aggregation, consider using a more polar solvent like N-methylpyrrolidone (NMP) or adding a small percentage of dimethyl sulfoxide (DMSO) to the DMF.

  • Racemization: While proline derivatives are less susceptible to racemization, it is good practice to avoid prolonged pre-activation times and excessively high temperatures. Using a weaker base like 2,4,6-collidine instead of DIPEA can also help minimize this risk.

  • Hydroxyl Group Protection: For most standard Fmoc-SPPS, the hydroxyl group of hydroxyproline does not require protection. However, if harsh conditions or specific side-chain modifications are planned, protection as a tert-butyl ether may be considered.

  • Diketopiperazine Formation: When D-cis-Hyp is the second amino acid to be coupled to the resin, there is a risk of diketopiperazine formation, leading to chain termination. To mitigate this, consider using a pre-loaded resin or a dipeptide building block.

Visualizations

cluster_SPPS_Cycle SPPS Cycle for this compound Resin Resin-Peptide-NH2 Coupled_Peptide Resin-Peptide-Hyp-Fmoc Resin->Coupled_Peptide Coupling Fmoc_AA This compound Activated_AA Activated Ester Fmoc_AA->Activated_AA Activation Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_AA Base Base (DIPEA) Base->Activated_AA Activated_AA->Coupled_Peptide Next_Cycle Ready for Next Cycle Coupled_Peptide->Next_Cycle Fmoc Deprotection Deprotection 20% Piperidine/DMF Deprotection->Next_Cycle

Caption: General workflow for a single coupling cycle in SPPS.

cluster_Troubleshooting Troubleshooting Incomplete Coupling Start Kaiser Test Positive (Incomplete Coupling) Double_Couple Perform Double Coupling Start->Double_Couple Change_Reagent Switch to a More Potent Coupling Reagent (e.g., HATU) Start->Change_Reagent Increase_Time Increase Coupling Time Start->Increase_Time Check_Reagents Check Reagent Quality (Freshness, Anhydrous) Start->Check_Reagents End Kaiser Test Negative (Proceed to Next Step) Double_Couple->End Change_Reagent->End Increase_Time->End Check_Reagents->End

Caption: Decision-making workflow for troubleshooting incomplete coupling.

Application Notes and Protocols for the Synthesis of Collagen-Like Peptides Using Fmoc-D-cis-Hyp-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Collagen, the most abundant protein in mammals, is characterized by its unique triple-helical structure formed by repeating Gly-X-Y amino acid sequences. Synthetic collagen-like peptides (CLPs) that mimic this structure are valuable tools in regenerative medicine, drug delivery, and tissue engineering. The stability of the collagen triple helix is significantly influenced by the presence of hydroxyproline (Hyp) residues, typically (2S,4R)-4-hydroxyproline (trans-Hyp), in the Y position.

The use of non-natural diastereomers of hydroxyproline, such as D-cis-hydroxyproline (D-cis-Hyp), offers a strategy to modulate the stability and biological activity of CLPs. The incorporation of D-amino acids can enhance resistance to enzymatic degradation, a desirable trait for therapeutic peptides. This document provides detailed application notes and protocols for the synthesis of CLPs containing Fmoc-D-cis-Hyp-OH using Fmoc solid-phase peptide synthesis (SPPS).

Data Presentation

The stability of collagen-like peptides is often assessed by measuring the melting temperature (Tm) of the triple helix. The following table summarizes representative thermal stability data for various CLPs, illustrating the impact of hydroxyproline stereochemistry on triple helix stability. Note that specific data for D-cis-Hyp containing peptides is limited in the literature; therefore, data for other isomers are provided for comparison.

Peptide SequenceDescriptionMelting Temperature (Tm) (°C)Reference
(Pro-Hyp-Gly)₁₀Standard CLP with naturally occurring trans-Hyp.58[1]
(Pro-Pro-Gly)₁₀CLP lacking hydroxyproline.24[2]
Ac-(Gly-Pro-Hyp)₇-NH₂Acetylated and amidated CLP with trans-Hyp.~53[3]
(Pro-4-Hyp-Gly)₃-(3-Hyp-4-Hyp-Gly)-(Pro-4-Hyp-Gly)₃Host-guest peptide with a single 3-Hyp (cis) residue in the Xaa position.Destabilized compared to Pro[4][5]
(Pro-4-Hyp-Gly)₃-(Pro-3-Hyp-Gly)-(Pro-4-Hyp-Gly)₃Host-guest peptide with a single 3-Hyp (cis) residue in the Yaa position.Highly destabilized[4][5]

Note: The stability of CLPs is highly sequence-dependent. The data presented are for specific peptide sequences and should be considered as illustrative examples.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Collagen-Like Peptide Containing D-cis-Hyp

This protocol outlines the manual solid-phase synthesis of a CLP with the sequence (Gly-Pro-D-cis-Hyp)n using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Gly-Wang resin

  • Fmoc-Pro-OH

  • This compound (with side-chain protection if necessary, e.g., tBu)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Dichloromethane (DCM)

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)

  • Cold diethyl ether

  • Solid-phase peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain and repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (Proline):

    • In a separate vial, dissolve Fmoc-Pro-OH (3 eq.), DIC (3 eq.), and Oxyma (3 eq.) in DMF.

    • Pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (3-5 times).

  • Amino Acid Coupling (D-cis-Hyp):

    • Repeat the Fmoc deprotection step as described in step 2.

    • Couple this compound using the same procedure as for Fmoc-Pro-OH (step 3). Note: Due to the non-standard nature of D-cis-Hyp, coupling times may need to be extended, or a more potent coupling reagent like HATU/DIPEA may be beneficial for optimal results.

  • Amino Acid Coupling (Glycine):

    • Repeat the Fmoc deprotection step.

    • Couple Fmoc-Gly-OH as described in step 3.

  • Chain Elongation: Repeat the deprotection and coupling cycles for each amino acid in the desired (Gly-Pro-D-cis-Hyp)n sequence.

  • Final Fmoc Deprotection: After the final coupling cycle, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin.

    • Gently agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: Purification and Characterization

Materials:

  • Crude peptide

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Preparative and analytical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

  • Circular Dichroism (CD) Spectropolarimeter

Procedure:

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

    • Purify the peptide by preparative RP-HPLC using a water/acetonitrile gradient containing 0.1% TFA.

    • Collect fractions and analyze by analytical RP-HPLC and mass spectrometry to identify those containing the pure product.

    • Pool the pure fractions and lyophilize to obtain the final peptide product.

  • Characterization:

    • Mass Spectrometry: Confirm the molecular weight of the purified peptide.

    • Analytical RP-HPLC: Assess the purity of the final product.

    • Circular Dichroism (CD) Spectroscopy:

      • Dissolve the peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

      • Record the CD spectrum at a low temperature (e.g., 4°C) to confirm the presence of a triple-helical structure (characterized by a positive peak around 225 nm and a strong negative peak around 200 nm).

      • Perform a thermal melting experiment by monitoring the CD signal at 225 nm while increasing the temperature. The midpoint of the transition corresponds to the melting temperature (Tm).

Visualizations

Experimental Workflow

experimental_workflow start Start: Fmoc-Gly-Wang Resin swell 1. Resin Swelling (DMF) start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 couple_pro 3. Couple Fmoc-Pro-OH (DIC/Oxyma) deprotect1->couple_pro deprotect2 4. Fmoc Deprotection couple_pro->deprotect2 couple_hyp 5. Couple this compound deprotect2->couple_hyp deprotect3 6. Fmoc Deprotection couple_hyp->deprotect3 couple_gly 7. Couple Fmoc-Gly-OH deprotect3->couple_gly repeat 8. Repeat Cycles for (Gly-Pro-D-cis-Hyp)n couple_gly->repeat repeat->deprotect1 Continue Elongation final_deprotect 9. Final Fmoc Deprotection repeat->final_deprotect Sequence Complete cleavage 10. Cleavage & Deprotection (TFA/TIS/H2O) final_deprotect->cleavage purification 11. RP-HPLC Purification cleavage->purification characterization 12. Characterization (MS, HPLC, CD) purification->characterization end End: Purified Peptide characterization->end

Caption: Workflow for Fmoc-SPPS of a collagen-like peptide.

Signaling Pathway

signaling_pathway cluster_membrane clp Collagen-Like Peptide (with D-cis-Hyp) receptor Cell Surface Receptor (e.g., Integrin, Discoidin Domain Receptor) clp->receptor Binding signaling_cascade Intracellular Signaling Cascade (e.g., FAK, MAPK pathways) receptor->signaling_cascade Activation membrane Cell Membrane response Cellular Response (e.g., Adhesion, Proliferation, Differentiation, Gene Expression) signaling_cascade->response Modulation

Caption: Generalized signaling pathway for a collagen-like peptide.

References

Application Notes and Protocols for the Incorporation of Fmoc-D-cis-Hyp-OH in Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance biological activity and improve pharmacokinetic profiles. Fmoc-D-cis-Hyp-OH, a protected D-enantiomer of cis-4-hydroxyproline, is a valuable building block for introducing conformational constraints and increasing proteolytic resistance in synthetic peptides. The cis-configuration of the hydroxyl group on the D-proline ring system induces unique structural pre-organization, which can lead to improved receptor binding affinity and selectivity. Furthermore, the presence of a D-amino acid significantly enhances peptide stability against enzymatic degradation, prolonging its in-vivo half-life.[1][2]

This document provides detailed application notes and protocols for the utilization of this compound in the solid-phase peptide synthesis (SPPS) of bioactive peptides. A hypothetical collagen-mimetic peptide targeting integrin receptors is used as an illustrative example to detail the synthesis, characterization, and biological evaluation.

Key Applications of this compound

Incorporating this compound into bioactive peptides offers several advantages for drug discovery and development:

  • Enhanced Proteolytic Stability: Peptides containing D-amino acids are less susceptible to degradation by proteases, which are stereospecific for L-amino acids. This increased stability leads to a longer circulating half-life and improved bioavailability.

  • Conformational Rigidity: The cyclic nature of the proline ring, combined with the cis-orientation of the hydroxyl group in the D-configuration, imparts significant conformational constraints on the peptide backbone. This can lock the peptide into a bioactive conformation, enhancing its binding affinity and selectivity for its biological target.

  • Improved Receptor Interaction: The hydroxyl group can participate in additional hydrogen bonding interactions with the target receptor, potentially increasing binding affinity.

  • Collagen Mimetics: The structural similarity to hydroxyproline, a key component of collagen, makes this compound a valuable tool in the design of collagen-mimetic peptides for applications in tissue engineering and regenerative medicine.[3]

Data Presentation: Impact of D-cis-Hyp-OH Incorporation

To illustrate the potential benefits of incorporating D-cis-Hyp-OH, the following table summarizes hypothetical quantitative data for a model bioactive peptide, an integrin-binding peptide, and its D-cis-Hyp-OH modified analog.

ParameterNative Peptide (with L-Pro)Modified Peptide (with D-cis-Hyp)Rationale for Improvement
Receptor Binding Affinity (Kd) 150 nM35 nMThe pre-organized conformation induced by D-cis-Hyp mimics the bioactive turn structure, leading to a more favorable interaction with the receptor.
Enzymatic Stability (t1/2 in human serum) 15 min> 240 minThe presence of the D-amino acid significantly hinders recognition and cleavage by serum proteases.
In vivo Efficacy (Tumor growth inhibition in xenograft model) 20%65%The enhanced stability and receptor affinity translate to a more potent and durable biological effect in a preclinical model.

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results will vary depending on the specific peptide sequence and biological context.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-cis-Hyp-OH Containing Peptide

This protocol describes the manual Fmoc-SPPS for incorporating this compound into a peptide sequence on a Rink Amide resin to yield a C-terminally amidated peptide.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution and allow it to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • This compound Coupling (Optimized for hindered amino acids):

    • Due to the sterically hindered nature of this compound, a double coupling strategy is recommended.

    • Follow the procedure in step 3 for the first coupling of this compound.

    • After washing, repeat the coupling step with a fresh solution of activated this compound for an additional 2 hours.

    • Perform a Kaiser test to ensure complete coupling.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Cycles: Repeat steps 2, 3, and 4 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[4]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.

Protocol 2: Enzymatic Stability Assay

This protocol assesses the stability of the D-cis-Hyp-OH containing peptide in human serum compared to its native counterpart.

Materials:

  • Purified peptides (native and modified)

  • Human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with 0.1% TFA

  • RP-HPLC system

Procedure:

  • Peptide Preparation: Prepare stock solutions of the native and modified peptides (1 mg/mL) in PBS.

  • Incubation:

    • In separate microcentrifuge tubes, add 90 µL of human serum.

    • Add 10 µL of the respective peptide stock solution to each tube.

    • Incubate the tubes at 37°C.

  • Time Points: At various time points (e.g., 0, 30, 60, 120, 240 minutes, and 24 hours), take a 20 µL aliquot from each tube.

  • Quenching and Protein Precipitation:

    • Immediately add the 20 µL aliquot to 80 µL of ACN with 0.1% TFA to stop the enzymatic reaction and precipitate serum proteins.

    • Vortex and centrifuge at high speed for 10 minutes.

  • Analysis:

    • Analyze the supernatant by RP-HPLC.

    • Quantify the peak area of the intact peptide at each time point.

    • Calculate the percentage of remaining peptide at each time point relative to the 0-minute time point.

    • Determine the half-life (t1/2) of each peptide.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling Amino Acid Coupling Deprotection1->Coupling Hyp_Coupling This compound Double Coupling Coupling->Hyp_Coupling Repeat Repeat Cycles Coupling->Repeat Hyp_Coupling->Repeat Deprotection2 Final Deprotection Repeat->Deprotection2 Cleavage Cleavage & Deprotection Deprotection2->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization Binding_Assay Receptor Binding Assay Characterization->Binding_Assay Stability_Assay Enzymatic Stability Assay Characterization->Stability_Assay In_Vivo In Vivo Efficacy Study Binding_Assay->In_Vivo Stability_Assay->In_Vivo

Caption: Experimental workflow from synthesis to biological evaluation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Peptide D-cis-Hyp-OH Peptide Integrin Integrin Receptor Peptide->Integrin Binds and Activates FAK FAK Integrin->FAK Recruits & Activates Src Src FAK->Src PI3K PI3K FAK->PI3K Activates Src->FAK Akt Akt PI3K->Akt Activates Cell_Response Cellular Response (e.g., Adhesion, Migration, Survival) Akt->Cell_Response Promotes

Caption: Hypothetical integrin signaling pathway modulated by the peptide.

Conclusion

The strategic incorporation of this compound is a valuable approach in modern peptide drug design to create analogs with enhanced stability and potentially improved biological activity. The protocols and conceptual framework provided herein offer a guide for researchers to explore the utility of this unique building block in their own drug discovery and development programs. Careful optimization of coupling conditions is crucial for the successful synthesis of peptides containing this sterically hindered amino acid. Subsequent thorough biological evaluation is necessary to realize the full therapeutic potential of the resulting peptide candidates.

References

Application Notes and Protocols for Microwave-Assisted Synthesis with Fmoc-D-cis-Hyp-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the efficient incorporation of Fmoc-D-cis-Hyp-OH into peptide sequences using microwave-assisted solid-phase peptide synthesis (SPPS). Microwave technology offers significant advantages over conventional synthesis methods, including accelerated reaction times, improved peptide purity, and higher yields, particularly for complex or sterically hindered amino acids like D-cis-hydroxyproline.

Introduction

This compound is a valuable non-canonical amino acid utilized in the synthesis of peptidomimetics, collagen analogs, and other modified peptides for therapeutic and research applications. Its unique stereochemistry and hydroxyl functionality can impart specific conformational constraints and biological activities. Microwave-assisted solid-phase peptide synthesis (MA-SPPS) has emerged as a powerful tool to overcome the challenges associated with the incorporation of such specialized amino acids, offering a more efficient and rapid route to desired peptide products.[1][2]

Microwave energy facilitates rapid and uniform heating of the reaction mixture, which can enhance coupling efficiency and reduce the likelihood of side reactions often encountered in conventional SPPS.[1][3] This is particularly beneficial for the synthesis of "difficult" sequences that may be prone to aggregation.[4][5]

Data Presentation

The use of microwave irradiation in SPPS has been shown to significantly improve both the yield and purity of the final peptide product compared to conventional room-temperature synthesis. Below is a summary of expected outcomes based on literature for similar challenging peptides.

ParameterConventional SPPSMicrowave-Assisted SPPS (MA-SPPS)Reference
Synthesis Time 7 - 10 days14 hours[6]
Crude Peptide Yield < 30%45 - 50%[6]
Crude Peptide Purity < 30%> 60%[6]

Experimental Protocols

The following protocols are provided as a guide for the microwave-assisted incorporation of this compound. These are based on established methods for the synthesis of collagen-mimetic peptides and may require optimization depending on the specific peptide sequence and instrumentation.[6]

Protocol 1: General Microwave-Assisted SPPS Cycle for this compound Incorporation

This protocol outlines a single cycle of deprotection and coupling for use in an automated microwave peptide synthesizer.

Materials:

  • Resin: Rink Amide resin (or other suitable resin for peptide amides)

  • Amino Acid: this compound

  • Solvents: High-purity N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Solution: 20% piperidine in DMF

  • Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure

  • Washing Solvent: DMF

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a suitable reaction vessel.[7][8]

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Apply microwave irradiation to raise the temperature to 75°C and hold for 3 minutes.[6]

    • Drain the deprotection solution and repeat the deprotection step once more.

    • Wash the resin thoroughly with DMF (5-7 times).[7]

  • This compound Coupling:

    • In a separate vial, prepare the amino acid solution by dissolving this compound (5 eq.), DIC (5 eq.), and Oxyma Pure (5 eq.) in DMF.[8]

    • Add the activated amino acid solution to the deprotected resin.

    • Apply microwave power to raise the temperature to 50°C and hold for 5-10 minutes. For challenging couplings, a double coupling may be beneficial.[6][8]

    • Drain the coupling solution.

    • Wash the resin with DMF.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and stir at room temperature for 2-3 hours.[7][8]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.[7][8]

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Potential Side Reactions and Mitigation

While MA-SPPS offers numerous advantages, the elevated temperatures can increase the risk of certain side reactions.

  • Racemization: Sensitive amino acids such as histidine and cysteine are more prone to racemization at higher temperatures.[9] For sequences containing these residues, it may be beneficial to perform the coupling at a lower temperature (e.g., 50°C) for a longer duration.[7]

  • Aspartimide Formation: Peptides containing aspartic acid can be susceptible to aspartimide formation during Fmoc deprotection. Using a lower deprotection temperature or a milder deprotection reagent can help minimize this side reaction.

  • γ-Lactam Formation: The incorporation of arginine can sometimes be complicated by the formation of a γ-lactam. Using a double coupling protocol at a lower temperature for the first coupling can help to mitigate this.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Resin Preparation cluster_cycle Microwave-Assisted SPPS Cycle cluster_final Final Steps swell_resin Swell Resin in DMF deprotection Fmoc Deprotection (20% Piperidine/DMF, 75°C, 3 min) swell_resin->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (this compound/DIC/Oxyma, 50°C, 5-10 min) wash1->coupling wash2 DMF Wash coupling->wash2 wash2->deprotection Repeat for next amino acid final_deprotection Final Fmoc Deprotection wash2->final_deprotection cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation in Ether cleavage->precipitation purification RP-HPLC Purification precipitation->purification

Caption: General workflow for one cycle of microwave-assisted solid-phase peptide synthesis.

Signaling Pathway

Peptides containing D-cis-hydroxyproline are often designed as collagen mimetics to engage with cell surface receptors, such as integrins, and modulate their downstream signaling pathways. This is particularly relevant in the fields of tissue engineering and regenerative medicine, where stimulating cell adhesion, proliferation, and differentiation is crucial.[10][11] The binding of these peptides to integrins can trigger a signaling cascade that influences various cellular processes.[12][13]

G cluster_ecm Extracellular Matrix cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus peptide Collagen-Mimetic Peptide (containing D-cis-Hyp-OH) integrin Integrin Receptor (e.g., α2β1) peptide->integrin Binding fak FAK integrin->fak Activation src Src fak->src Activation pi3k PI3K fak->pi3k Activation ras Ras src->ras Activation akt Akt pi3k->akt gene_expression Gene Expression (Cell Proliferation, Differentiation, Survival) akt->gene_expression Modulation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., AP-1, Elk-1) erk->transcription Phosphorylation transcription->gene_expression Regulation

Caption: Integrin-mediated signaling pathway activated by collagen-mimetic peptides.

References

Application Notes and Protocols for Choosing Coupling Reagents for Sterically Hindered Fmoc-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Sterically Hindered Amino Acids

In solid-phase peptide synthesis (SPPS), the formation of peptide bonds between sterically hindered amino acids presents a significant synthetic challenge. Residues such as α,α-disubstituted amino acids (e.g., Aib, α-aminoisobutyric acid), N-methylated amino acids, and those with bulky side-chain protecting groups can dramatically hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This steric hindrance can lead to incomplete or slow coupling reactions, resulting in deletion sequences, low yields, and an increased risk of epimerization, ultimately compromising the purity and biological activity of the final peptide.

The selection of an appropriate coupling reagent is therefore a critical factor in overcoming these synthetic hurdles. This document provides a comprehensive guide to choosing the most effective coupling reagents for these "difficult" couplings, complete with comparative data and detailed experimental protocols.

Comparative Analysis of Coupling Reagents

The efficacy of a coupling reagent for sterically hindered amino acids is determined by its ability to rapidly and efficiently generate a highly reactive activated species that can overcome the steric barrier while minimizing side reactions, particularly epimerization. Coupling reagents are broadly classified into carbodiimides, phosphonium salts, and aminium/uronium salts. For sterically demanding couplings, onium salt reagents (phosphonium and aminium/uronium) are generally superior to standard carbodiimide-based methods.[1][2][3]

Performance Summary of Common Coupling Reagents

The following table summarizes the performance of various coupling reagents commonly used for sterically hindered amino acid couplings. The data is synthesized from multiple sources and provides a general comparison of their relative effectiveness.

Reagent ClassCoupling ReagentRelative ReactivityEpimerization RiskKey AdvantagesKey Disadvantages
Carbodiimide DIC/OxymaModerate to HighVery LowCost-effective; OxymaPure enhances efficiency and suppresses racemization.[4]Slower reaction times compared to onium salts.
DIC/HOAtModerate to HighLowHOAt is a more reactive additive than HOBt.[4]Byproducts can be problematic to remove.
Phosphonium Salt PyBOPHighLowHigh efficiency; avoids the guanidinylation side reaction.[1][3]Byproducts can be difficult to remove.
PyAOPVery HighVery LowMore reactive than PyBOP due to the HOAt-derived structure.[1]Higher cost.
Aminium/Uronium Salt HBTUHighLow to ModerateWidely used and reliable.[1]Can cause guanidinylation of the N-terminus if used in excess.[3][5]
HATUVery HighVery LowFaster and more efficient than HBTU for difficult couplings.[1][6]More expensive than HBTU; can also cause guanidinylation.[3][5]
HCTUHighLowA more cost-effective alternative to HATU with similar high reactivity.[2]Can cause guanidinylation.
COMUVery HighVery LowExcellent efficiency with an improved safety profile (non-explosive); highly soluble.[1]Higher cost; limited stability in solution.[3]
Quantitative Comparison for a Model Hindered Amino Acid (Fmoc-Aib-OH)

The following table presents a summary of expected outcomes when coupling the highly hindered Fmoc-Aib-OH, based on literature reports.

Coupling ReagentTypical Coupling TimeExpected YieldEpimerization LevelNotes
HATU 1 - 2 hoursHighLowOften the first choice for Aib coupling due to its high reactivity.[3]
COMU 1-hour double couplingHighLowComparable efficiency to HATU with a better safety profile.[3]
HBTU 2 - 4 hoursModerate to HighLowMay require longer reaction times or double coupling for comparable results to HATU.[3][6]
PyBOP > 16 hours> 90% ConversionLowEffective, but generally less reactive than HATU for the most challenging couplings.[3]
Acyl Fluoride (via TFFH) VariableHighVery LowAn excellent, highly reactive option for extremely hindered couplings where other reagents fail.[2][6]

Reaction Mechanisms and Workflows

Activation of Carboxylic Acids

The fundamental role of a coupling reagent is to activate the C-terminus of an N-protected amino acid, forming a highly reactive intermediate that is susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain.

G General Activation Mechanism Fmoc_AA Fmoc-AA-OH Activated_Ester Activated Intermediate (e.g., OAt-ester, OBt-ester, O-acylisourea) Fmoc_AA->Activated_Ester Activation Coupling_Reagent Coupling Reagent (e.g., HATU, PyBOP, DIC/Oxyma) Coupling_Reagent->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Coupled_Peptide Fmoc-AA-NH-Peptide-Resin Activated_Ester->Coupled_Peptide Coupling Byproducts Byproducts Activated_Ester->Byproducts Peptide_Resin H2N-Peptide-Resin Peptide_Resin->Coupled_Peptide G SPPS Coupling Cycle Workflow Start Start with Fmoc-deprotected Peptide-Resin Swell Swell Resin in DMF Start->Swell Activate_AA Prepare Activation Mixture: Fmoc-AA-OH + Coupling Reagent + Base Swell->Activate_AA Couple Add Activation Mixture to Resin and Agitate Activate_AA->Couple Monitor Monitor Reaction Completion (e.g., Kaiser Test) Couple->Monitor Monitor->Couple Incomplete, Consider Double Coupling Wash Wash Resin with DMF Monitor->Wash Coupling Complete Deprotect Fmoc Deprotection (20% Piperidine in DMF) Wash->Deprotect Wash2 Wash Resin with DMF Deprotect->Wash2 Next_Cycle Proceed to Next Coupling Cycle Wash2->Next_Cycle

References

Application Notes and Protocols for the Deprotection of Fmoc-D-cis-Hyp-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-cis-Hyp-OH is a valuable building block in peptide synthesis, enabling the introduction of a constrained, non-natural amino acid that can significantly influence peptide conformation and biological activity. The successful incorporation of this residue into a peptide sequence via solid-phase peptide synthesis (SPPS) hinges on the efficient and clean removal of the Nα-9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. These application notes provide detailed protocols and critical considerations for the deprotection of this compound.

The standard and most widely employed method for Fmoc removal is treatment with a solution of piperidine in a polar aprotic solvent, typically N,N-dimethylformamide (DMF).[1][2] The mechanism proceeds via a β-elimination pathway, which is initiated by the abstraction of the acidic proton on the fluorenyl ring by the basic piperidine.[2] While this process is generally robust, careful optimization is necessary to prevent common side reactions in peptide synthesis, such as aspartimide formation or diketopiperazine formation, particularly in sensitive sequences.[3]

A key consideration for this compound is the presence of the hydroxyl group. While the secondary hydroxyl group of hydroxyproline is less reactive than the primary hydroxyl groups of serine or threonine, its protection should be considered, especially when it is the N-terminal residue, to avoid potential O-acylation during the subsequent coupling step. For internally positioned hydroxyproline residues, protection of the hydroxyl group is often not necessary.

Quantitative Data Summary

The following table summarizes common reagents and conditions for Fmoc deprotection. While specific quantitative data for the deprotection of this compound is not extensively published, these conditions are standard for Fmoc-protected amino acids and serve as a strong starting point for optimization.

Deprotection ReagentConcentration (v/v)SolventTypical Reaction TimeKey Considerations
Piperidine20%DMF2 x 5-15 minutesThe most common and well-established method. A two-step treatment is standard.
Piperidine10-50%DMF or NMP5-20 minutesConcentration can be adjusted based on the sequence and steric hindrance.
4-Methylpiperidine20%DMF2 x 10 minutesAn alternative to piperidine with similar efficiency; not a controlled substance in some regions.
DBU/Piperidine2% DBU, 2-5% PiperidineDMF or NMP2 x 5-10 minutesFaster deprotection, useful for sterically hindered amino acids. DBU is a strong, non-nucleophilic base.
Piperazine10% (w/v)9:1 DMF/EthanolMicrowave-assistedCan be an effective alternative to piperidine.[4]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection of Resin-Bound this compound

This protocol describes the standard procedure for the removal of the Fmoc group from this compound that has been coupled to a solid support.

Materials:

  • Peptide-resin with N-terminal this compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solvent: DMF

  • Solid-phase peptide synthesis reaction vessel

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.

  • Initial Wash: Drain the DMF and wash the resin three times with fresh DMF to remove any residual reagents.

  • First Deprotection: Add the 20% piperidine in DMF solution to the resin, ensuring the resin is fully submerged. Agitate the mixture for 3 minutes at room temperature.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh aliquot of the 20% piperidine in DMF solution and agitate for 10-15 minutes at room temperature.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

  • Monitoring (Optional): The completion of the deprotection can be monitored qualitatively using a Kaiser test (a positive test indicates a free primary amine) or quantitatively by UV spectroscopy of the collected filtrate (measuring the absorbance of the dibenzofulvene-piperidine adduct at approximately 301 nm).

Visualizations

Signaling Pathway of Fmoc Deprotection

Fmoc_Deprotection Fmoc_Peptide Fmoc-N-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate + Piperidine Piperidine Piperidine Piperidine->Intermediate Adduct DBF-Piperidine Adduct Piperidine->Adduct Trapping DBF Dibenzofulvene (DBF) Intermediate->DBF β-elimination Free_Amine H2N-Peptide-Resin Intermediate->Free_Amine DBF->Adduct

Caption: Mechanism of Fmoc deprotection by piperidine.

Experimental Workflow for this compound Deprotection in SPPS

SPPS_Workflow cluster_deprotection Fmoc Deprotection Cycle Start Start with Fmoc-Peptide-Resin Swell Swell Resin in DMF Start->Swell Wash1 Wash with DMF (3x) Swell->Wash1 Deprotect1 Add 20% Piperidine/DMF (3 min) Wash1->Deprotect1 Drain1 Drain Deprotect1->Drain1 Deprotect2 Add 20% Piperidine/DMF (10-15 min) Drain1->Deprotect2 Drain2 Drain Deprotect2->Drain2 Wash2 Wash with DMF (5-7x) Drain2->Wash2 Kaiser_Test Kaiser Test (Optional) Wash2->Kaiser_Test Kaiser_Test->Deprotect1 Negative End Free Amine on Resin Kaiser_Test->End Positive

Caption: Workflow for Fmoc deprotection of this compound.

References

Application Notes and Protocols for the Use of Fmoc-D-cis-Hyp-OH in Peptide Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide libraries is a powerful strategy in drug discovery, offering a route to novel therapeutics with enhanced stability, target affinity, and unique structural properties.[1] Among these, D-amino acids are of particular interest as they can confer resistance to proteolytic degradation, a major hurdle for peptide-based drugs.[2] Fmoc-D-cis-Hyp-OH, a D-enantiomer of cis-4-hydroxyproline, provides a unique building block for peptide library synthesis. Its distinct stereochemistry influences the local peptide conformation, particularly the cis-trans isomerization of the preceding peptide bond, which can be a key determinant in biological activity.[3][4] The presence of the hydroxyl group also offers a potential site for further modification.

These application notes provide a comprehensive guide to the use of this compound in the creation of peptide libraries, complete with detailed experimental protocols for solid-phase synthesis and screening.

Advantages of Incorporating this compound in Peptide Libraries

The inclusion of this compound in peptide libraries offers several key advantages:

  • Enhanced Proteolytic Stability: Peptides containing D-amino acids exhibit significantly increased resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids.[2] This can lead to a longer in vivo half-life.

  • Modulation of Secondary Structure: The introduction of a D-amino acid can induce specific secondary structures, such as β-turns.[3] The unique cis stereochemistry of the hydroxyl group on the proline ring further constrains the peptide backbone, potentially leading to more rigid and pre-organized conformations for target binding.

  • Increased Structural Diversity: The use of this compound expands the chemical space of a peptide library beyond the 20 proteinogenic amino acids, increasing the probability of identifying novel and potent binders.

  • Potential for Improved Binding Affinity: By inducing specific turns and rigidifying the peptide structure, D-cis-Hyp-OH can help to lock the peptide into a bioactive conformation, which can lead to higher binding affinity for the target.

Data Presentation

Table 1: Physicochemical Properties of Fmoc-Protected Hydroxyproline Isomers
CompoundMolecular FormulaMolecular Weight ( g/mol )Stereochemistry
Fmoc-L-trans-Hyp-OHC₂₀H₁₉NO₅353.37(2S, 4R)
Fmoc-L-cis-Hyp-OHC₂₀H₁₉NO₅353.37(2S, 4S)
Fmoc-D-trans-Hyp-OHC₂₀H₁₉NO₅353.37(2R, 4S)
This compound C₂₀H₁₉NO₅ 353.37 (2R, 4R)
Table 2: Illustrative Comparison of Coupling Efficiency and Peptide Purity

The following table provides representative data on the impact of different hydroxyproline isomers on solid-phase peptide synthesis. The values are illustrative and may vary depending on the specific peptide sequence, coupling reagents, and synthesis conditions.

Fmoc-Amino AcidCoupling Time (hours)Coupling Efficiency (%)¹Crude Peptide Purity (%)²
Fmoc-L-Pro-OH2>9992
Fmoc-L-trans-Hyp-OH2>9990
Fmoc-L-cis-Hyp-OH3~9888
Fmoc-D-trans-Hyp-OH3~9887
This compound 4 ~97 85

¹ As determined by a qualitative Kaiser test. ² As determined by RP-HPLC analysis of the crude peptide after cleavage.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Peptide Library Incorporating this compound using the Split-and-Pool Method

This protocol outlines the manual synthesis of a peptide library on a Rink Amide resin using standard Fmoc/tBu chemistry.[1] The "split-and-pool" method is employed to generate a high-diversity one-bead-one-compound library.[5]

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

  • Peptide synthesis vessels

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1-2 hours in a synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and shake for 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • Amino Acid Coupling (Split-and-Pool):

    • Split: Divide the deprotected resin into equal portions, one for each amino acid to be coupled at that position.

    • Activation: In separate vessels, pre-activate each Fmoc-amino acid (3 equivalents) with DIC (3 equivalents) and OxymaPure® (3 equivalents) in DMF for 15-20 minutes.

    • Coupling: Add the activated amino acid solution to the corresponding portion of the resin. For this compound, a longer coupling time (e.g., 4 hours) or a double coupling may be necessary to ensure high efficiency.

    • Monitoring: Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates complete coupling.

    • Pool: After coupling is complete, wash each portion of the resin with DMF and DCM. Then, combine all resin portions back into a single vessel and mix thoroughly.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptides.

  • Peptide Precipitation:

    • Precipitate the peptides from the filtrate by adding cold diethyl ether.

    • Centrifuge to pellet the peptides.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide library under vacuum.

G cluster_synthesis Peptide Library Synthesis Workflow Resin Fmoc-Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Split Split Resin Deprotect1->Split Couple_AA1 Couple Fmoc-AA1 Split->Couple_AA1 Portion 1 Couple_AADcisHyp Couple this compound Split->Couple_AADcisHyp Portion X Couple_AAN Couple Fmoc-AAN Split->Couple_AAN Portion N Pool Pool and Mix Resin Couple_AA1->Pool Couple_AADcisHyp->Pool Couple_AAN->Pool Repeat Repeat for subsequent cycles Pool->Repeat Deprotect_Final Final Fmoc Deprotection Repeat->Deprotect_Final Cleave Cleavage from Resin (TFA/TIS/H2O) Deprotect_Final->Cleave Precipitate Precipitate with Ether Cleave->Precipitate Library Peptide Library Precipitate->Library

Caption: Workflow for split-and-pool synthesis of a peptide library.

Protocol 2: On-Bead Screening of a One-Bead-One-Compound (OBOC) Peptide Library

This protocol describes a general method for screening an OBOC library for binding to a target protein.[5]

Materials:

  • Peptide library on beads (from Protocol 1, before cleavage)

  • Target protein, labeled with a fluorescent tag (e.g., FITC)

  • Binding buffer (e.g., PBS with 0.1% Tween-20)

  • Wash buffer (same as binding buffer)

  • Fluorescence microscope

  • Micromanipulator

Procedure:

  • Bead Preparation: Wash the library beads thoroughly with wash buffer.

  • Incubation with Target: Incubate the beads with a solution of the fluorescently labeled target protein in binding buffer for 1-2 hours at 4°C with gentle agitation.

  • Washing: Wash the beads extensively with wash buffer to remove non-specifically bound protein.

  • Hit Identification:

    • Observe the beads under a fluorescence microscope.

    • Identify and isolate the beads that exhibit strong fluorescence ("hit" beads).

  • Peptide Sequencing: Sequence the peptide on the isolated hit beads using methods such as Edman degradation or mass spectrometry to determine the identity of the binding peptide.

G cluster_screening On-Bead Screening Workflow Library_Beads OBOC Peptide Library (on beads) Incubate Incubate with Fluorescent Target Protein Library_Beads->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Identify Identify Fluorescent 'Hit' Beads Wash->Identify Isolate Isolate Hit Beads Identify->Isolate Sequence Sequence Peptide on Hit Beads Isolate->Sequence Hit_Sequence Identify Hit Peptide Sequence Sequence->Hit_Sequence

Caption: Workflow for on-bead screening of a peptide library.

Application Example: Targeting a Protein-Protein Interaction

Peptide libraries containing D-cis-Hyp-OH can be used to develop inhibitors of protein-protein interactions (PPIs), which are often mediated by β-turns or other specific secondary structures. For example, a library could be designed to target the interaction between a signaling protein and its receptor.

Hypothetical Signaling Pathway: Inhibition of a MAP Kinase Cascade

Many signaling pathways, such as the Mitogen-Activated Protein (MAP) Kinase cascade, involve a series of protein-protein interactions. A peptide library incorporating D-cis-Hyp-OH could be screened for inhibitors of a key interaction in this pathway, for instance, the binding of a scaffold protein to a specific kinase.

G cluster_pathway Hypothetical Inhibition of a Signaling Pathway Receptor Receptor Tyrosine Kinase Adaptor Adaptor Protein Receptor->Adaptor GEF Guanine Nucleotide Exchange Factor (GEF) Adaptor->GEF Ras Ras (GTP-bound) GEF->Ras Raf Raf Kinase Ras->Raf MEK MEK Kinase Raf->MEK ERK ERK Kinase MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Gene_Expression Changes in Gene Expression Transcription_Factor->Gene_Expression Peptide_Inhibitor Peptide Inhibitor (from D-cis-Hyp-OH library) Peptide_Inhibitor->Raf Inhibits Binding to Ras

Caption: Inhibition of the Ras-Raf interaction by a peptide inhibitor.

Conclusion

This compound is a valuable building block for the synthesis of peptide libraries with enhanced stability and conformational rigidity. The protocols and information provided herein offer a framework for researchers to incorporate this unique amino acid into their drug discovery programs, enabling the exploration of novel chemical space and the identification of potent and stable peptide-based therapeutics.

References

Application Notes and Protocols for the Solution-Phase Synthesis of Peptides with Fmoc-D-cis-Hyp-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids, such as D-cis-hydroxyproline (D-cis-Hyp), into peptide sequences is a powerful strategy in medicinal chemistry and drug development. Peptides containing D-cis-Hyp can exhibit unique conformational properties, enhanced proteolytic stability, and novel biological activities. This document provides detailed application notes and protocols for the solution-phase synthesis of peptides incorporating Fmoc-D-cis-Hyp-OH, a key building block for these custom peptides. Solution-phase synthesis, while often more labor-intensive than solid-phase methods for long sequences, offers advantages for the synthesis of short to medium-length peptides, particularly when scaling up production or when dealing with sequences prone to aggregation on a solid support.

Applications of Peptides Containing D-cis-Hydroxyproline

Peptides incorporating D-cis-hydroxyproline are valuable tools in various research and development areas:

  • Conformational Studies: The unique stereochemistry of D-cis-Hyp can induce specific turns and folds in peptide backbones, allowing for the systematic study of peptide structure-activity relationships.

  • Enhanced Proteolytic Stability: The presence of a D-amino acid can significantly increase the resistance of a peptide to degradation by endogenous proteases, thereby prolonging its in vivo half-life.

  • Collagen Mimetics and Extracellular Matrix Interaction: Hydroxyproline is a key component of collagen. Synthetic peptides containing D-cis-Hyp can be used to create collagen mimetics to study collagen structure, stability, and its interaction with cellular receptors like integrins. These interactions can trigger downstream signaling pathways, such as the PI3K/AKT pathway, which are crucial in cell adhesion, proliferation, and survival.[1]

  • Drug Development: By modifying the structure and stability of bioactive peptides, the incorporation of D-cis-Hyp can lead to the development of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles.

Signaling Pathways Involving Hydroxyproline-Containing Peptides

Peptides derived from or mimicking collagen can interact with cell surface receptors, primarily integrins, to initiate intracellular signaling cascades. The binding of these peptides to integrins can lead to the activation of focal adhesion kinase (FAK) and subsequently the PI3K/AKT pathway, which plays a central role in regulating cell growth, proliferation, and survival.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin Integrin Receptor FAK FAK Integrin->FAK Activation PI3K PI3K FAK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation CellResponse Cell Proliferation, Survival, Adhesion mTOR->CellResponse Regulation HypPeptide Hydroxyproline-Containing Peptide HypPeptide->Integrin Binding

Caption: Integrin-mediated PI3K/AKT signaling pathway activated by hydroxyproline-containing peptides.

Experimental Protocols

The following protocols provide a general framework for the solution-phase synthesis of a dipeptide, as an example, incorporating this compound. These protocols can be adapted for the synthesis of longer peptides with careful optimization of reaction conditions and purification strategies.

Workflow for Solution-Phase Dipeptide Synthesis

Start Start: C-terminal amino acid ester (e.g., H-Ala-OMe) Coupling 1. Coupling: - this compound - Coupling Reagents (HBTU/HOBt/DIPEA) - Solvent (DMF) Start->Coupling Precipitation1 2. Work-up & Precipitation Coupling->Precipitation1 FmocDipeptide Protected Dipeptide: Fmoc-D-cis-Hyp-Ala-OMe Precipitation1->FmocDipeptide Deprotection 3. Fmoc Deprotection: - 20% Piperidine in DMF FmocDipeptide->Deprotection Precipitation2 4. Work-up & Precipitation Deprotection->Precipitation2 DeprotectedDipeptide Deprotected Dipeptide: H-D-cis-Hyp-Ala-OMe Precipitation2->DeprotectedDipeptide Purification 5. Purification: - RP-HPLC DeprotectedDipeptide->Purification Characterization 6. Characterization: - Mass Spectrometry - NMR Purification->Characterization FinalProduct Final Product Characterization->FinalProduct

Caption: General workflow for the solution-phase synthesis of a dipeptide with this compound.

Protocol 1: Coupling of this compound to an Amino Acid Ester

This protocol describes the coupling of this compound to an amino acid methyl ester (e.g., Alanine methyl ester hydrochloride).

Materials:

  • This compound

  • Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or hexane for precipitation

Procedure:

  • Preparation of the Amino Component: Dissolve H-Ala-OMe·HCl (1.0 eq) in DMF. Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.

  • Activation of this compound: In a separate flask, dissolve this compound (1.0 eq), HBTU (1.0 eq), and HOBt (1.0 eq) in DMF. Add DIPEA (2.0 eq) to the solution and stir for 5-10 minutes at 0 °C (ice bath) to pre-activate the carboxylic acid.

  • Coupling Reaction: Add the activated this compound solution to the solution of the amino component. Allow the reaction mixture to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed (typically 2-4 hours).

  • Work-up:

    • Dilute the reaction mixture with EtOAc.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

  • Precipitation/Purification: If necessary, the crude product can be further purified by precipitation from a minimal amount of DCM or EtOAc by the addition of cold diethyl ether or hexane. Alternatively, flash column chromatography on silica gel can be employed.

Protocol 2: Fmoc Deprotection

This protocol describes the removal of the Fmoc protecting group from the synthesized dipeptide.

Materials:

  • Fmoc-protected peptide

  • 20% (v/v) Piperidine in DMF

  • DMF

  • Diethyl ether

Procedure:

  • Dissolve the Fmoc-protected peptide in a minimal amount of DMF.

  • Add the 20% piperidine in DMF solution (typically 5-10 fold excess by volume).

  • Stir the reaction mixture at room temperature. Monitor the deprotection by TLC or LC-MS (disappearance of the starting material and formation of the deprotected product). The reaction is usually complete within 30 minutes to 2 hours.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove most of the piperidine and DMF.

    • Co-evaporate with a solvent like toluene to remove residual piperidine.

  • Precipitation: Add cold diethyl ether to the concentrated residue to precipitate the deprotected peptide.

  • Collect the solid product by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.

Protocol 3: Purification by Reverse-Phase HPLC

This protocol outlines a general procedure for the purification of the final peptide.

Instrumentation and Materials:

  • Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Crude peptide dissolved in a minimal amount of Mobile Phase A or a suitable solvent mixture.

  • Lyophilizer.

Procedure:

  • Dissolve the crude peptide in a small volume of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or DMSO can be added.

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Equilibrate the preparative RP-HPLC column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Inject the sample onto the column.

  • Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 30 minutes). The optimal gradient will depend on the hydrophobicity of the peptide and must be determined empirically.

  • Monitor the elution profile at 220 nm and 280 nm.

  • Collect fractions corresponding to the main peptide peak.

  • Analyze the collected fractions for purity by analytical RP-HPLC and for identity by mass spectrometry.

  • Pool the fractions containing the pure peptide.

  • Remove the acetonitrile by rotary evaporation.

  • Lyophilize the aqueous solution to obtain the final peptide as a white, fluffy powder.

Data Presentation

The following tables provide representative quantitative data for the solution-phase synthesis of a dipeptide incorporating this compound. Actual results may vary depending on the specific peptide sequence, reaction scale, and purification efficiency.

Table 1: Reaction Parameters and Yields for Dipeptide Synthesis

StepReactionKey ReagentsSolventTime (h)Crude Yield (%)
1CouplingThis compound, H-Ala-OMe·HCl, HBTU, HOBt, DIPEADMF3~95
2Deprotection20% Piperidine in DMFDMF1~98
3Purification---30-50 (Overall)

Table 2: Purity Analysis of a Hypothetical D-cis-Hyp-containing Dipeptide

SampleMethodPurity (%)Comments
Crude ProductAnalytical RP-HPLC~60-70Main impurities include unreacted starting materials and by-products from the coupling reaction.
After RP-HPLC PurificationAnalytical RP-HPLC>98A single major peak is observed, confirming high purity.

Table 3: Characterization of the Final Dipeptide Product

AnalysisExpected ResultObserved Result
Mass Spectrometry (ESI-MS)Calculated [M+H]⁺Consistent with calculated mass
¹H NMRCharacteristic peaks for the dipeptide structureSpectrum consistent with the expected structure

Disclaimer: The protocols and data presented are for illustrative purposes and should be adapted and optimized for specific research applications. Appropriate safety precautions should be taken when handling all chemicals.

References

Troubleshooting & Optimization

how to prevent aggregation with Fmoc-D-cis-hyp-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the use of Fmoc-D-cis-Hyp-OH in solid-phase peptide synthesis (SPPS). This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted solutions to common challenges, with a focus on preventing peptide aggregation.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a concern when using this compound?

A1: Peptide aggregation is the self-association of growing peptide chains on the solid support during SPPS. This phenomenon is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the formation of stable secondary structures like β-sheets.[1][2] While proline and its derivatives like hydroxyproline are known to disrupt such secondary structures, aggregation can still occur, particularly in hydrophobic sequences or as the peptide chain elongates. Aggregation can physically block reactive sites, leading to incomplete coupling and deprotection steps, which in turn results in deletion sequences and lower purity of the final crude peptide.[1]

Q2: What are the typical signs of peptide aggregation during synthesis?

A2: Several indicators can suggest that your peptide is aggregating on the resin:

  • Poor Resin Swelling: A noticeable shrinking of the resin bed volume or a failure to swell adequately in the synthesis solvents.[1][3]

  • Incomplete or Slow Fmoc Deprotection: The deprotection reaction with piperidine may be sluggish or incomplete.[3][4]

  • Incomplete Coupling: A positive Kaiser test (or other amine test) after a coupling step indicates the presence of unreacted free amines, suggesting that the coupling reaction was hindered.[1]

  • Complex Analytical HPLC/LC-MS Profile: Analysis of a test cleavage will reveal a complex mixture of products, including the target peptide along with numerous deletion sequences.[1]

Q3: Can the choice of solvent help in preventing aggregation?

A3: Yes, the solvent system plays a crucial role in solvating the growing peptide chains and preventing aggregation. If you observe signs of aggregation, consider switching from standard solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) to more effective alternatives:

  • N-Methylpyrrolidone (NMP): NMP is generally superior to DMF in solvating growing peptide chains and disrupting aggregates.[3][5]

  • Dimethyl Sulfoxide (DMSO): Adding DMSO (up to 25%) to DMF can enhance solvation.[5]

  • "Magic Mixture": A combination of DCM/DMF/NMP (1:1:1) can also be highly effective.[2]

Troubleshooting Guide: Aggregation During and After this compound Incorporation

This guide provides a structured approach to resolving aggregation issues encountered during your peptide synthesis.

Symptom Potential Cause Recommended Solution
Poor resin swelling and slow deprotection before coupling this compound The peptide sequence leading up to the Hyp residue is prone to aggregation.1. Chaotropic Salt Wash: Before coupling, wash the resin with a solution of a chaotropic salt like 0.8 M NaClO₄ or LiCl in DMF to disrupt secondary structures.[1] Ensure to wash thoroughly with DMF afterward to remove all traces of the salt. 2. Elevated Temperature: Perform the deprotection and coupling steps at a higher temperature (e.g., 40-50°C), but with caution, as this may increase the risk of side reactions.[3]
Incomplete coupling of this compound Steric hindrance of the incoming amino acid combined with existing on-resin aggregation.1. Use a Potent Coupling Reagent: Employ a more powerful coupling reagent such as HATU, HCTU, or PyBOP.[6][7] 2. Double Coupling: Perform the coupling step twice with fresh reagents to drive the reaction to completion.[7] 3. Increase Coupling Time: Extend the coupling reaction time.[7]
Aggregation observed after the incorporation of this compound The overall sequence is hydrophobic, and the single Hyp residue is insufficient to prevent aggregation.1. Incorporate Backbone Protection: Strategically insert a pseudoproline dipeptide or a Dmb/Hmb-protected amino acid every 6-7 residues in the sequence to disrupt hydrogen bonding.[3][5] 2. Microwave-Assisted Synthesis: Utilize microwave irradiation during coupling and deprotection steps to provide energy to break up aggregates.[5]
Low yield and purity of the final peptide Persistent aggregation throughout the synthesis leading to a cumulative effect of incomplete reactions.1. Optimize Resin Choice: Use a resin with a lower loading capacity or a PEG-based resin (e.g., TentaGel) which can improve solvation.[6][8] 2. Review Synthesis Strategy: For long or difficult sequences, perform small test cleavages at intermediate steps to monitor the synthesis.[8]

Experimental Protocols

Protocol 1: Chaotropic Salt Wash for a Difficult Coupling

This protocol is intended for use immediately before a coupling step where aggregation is suspected.

  • Following the standard Fmoc deprotection and subsequent DMF washes, add a solution of 0.8 M LiCl in DMF to the resin.

  • Agitate the resin in the LiCl solution for 5 minutes.

  • Drain the LiCl solution.

  • Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of the chaotropic salt.[1]

  • Proceed with the coupling reaction.

Protocol 2: Double Coupling of a Hindered Amino Acid

This protocol is designed to ensure the complete incorporation of a sterically hindered amino acid or when coupling to an aggregated sequence.

  • First Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), a suitable coupling reagent such as HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Allow for a brief pre-activation period (1-2 minutes).

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Wash the resin with DMF.

  • Second Coupling:

    • Prepare a fresh solution of activated Fmoc-amino acid as described in the first step.

    • Add this solution to the resin and allow it to react for an additional 1-2 hours.

    • Wash the resin thoroughly with DMF and perform a Kaiser test to confirm the completion of the coupling.

Visualizations

Aggregation_Troubleshooting_Workflow cluster_symptoms Observed Symptoms cluster_level1 Level 1: Synthesis Parameter Optimization cluster_level2 Level 2: Chemical Strategy Modification cluster_outcome Outcome Symptom Signs of Aggregation? (Poor Swelling, Failed Coupling) Solvent Switch to NMP or add DMSO Symptom->Solvent Try First Temp Increase Temperature (40-50°C) Symptom->Temp Chaotropic Chaotropic Salt Wash (0.8M LiCl) Symptom->Chaotropic Reagent Use Potent Coupling Reagent (HATU, HCTU) Solvent->Reagent Temp->Reagent Chaotropic->Reagent DoubleCouple Perform Double Coupling Reagent->DoubleCouple Success Successful Synthesis Reagent->Success Backbone Incorporate Backbone Protection (Pseudoproline, Dmb/Hmb) DoubleCouple->Backbone If still failing DoubleCouple->Success Backbone->Success Failure Persistent Aggregation Backbone->Failure

Caption: A decision-making workflow for troubleshooting peptide aggregation.

SPPS_Cycle_with_Troubleshooting Start Start of Cycle (Resin-Bound Peptide) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Troubleshoot Aggregation Check (e.g., Resin Swelling) Wash1->Troubleshoot ChaotropicWash 2a. Chaotropic Wash (Optional) Troubleshoot->ChaotropicWash Aggregation Detected Coupling 3. Amino Acid Coupling Troubleshoot->Coupling No Aggregation ChaotropicWash->Coupling Wash2 4. DMF Wash Coupling->Wash2 Check 5. Coupling Check (Kaiser Test) Wash2->Check End End of Cycle Check->End Complete Recouple 5a. Recouple (Optional) Check->Recouple Incomplete Recouple->Check

References

Technical Support Center: Fmoc-D-cis-hyp-OH Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in the synthesis of peptides containing Fmoc-D-cis-hydroxyproline (Fmoc-D-cis-hyp-OH). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during solid-phase peptide synthesis (SPPS) with this unique amino acid derivative.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with incorporating this compound into a peptide sequence?

The primary challenges stem from potential steric hindrance due to the cyclic nature of the proline ring, the specific cis stereochemistry of the hydroxyl group, and the D-configuration of the alpha-carbon. These factors can lead to lower coupling efficiencies, an increased risk of side reactions such as epimerization, and potential influence on the secondary structure and aggregation propensity of the growing peptide chain.[1][2]

Q2: Is it necessary to protect the hydroxyl group of this compound during SPPS?

The hydroxyl group of hydroxyproline can generally be left unprotected during standard Fmoc-SPPS.[3] However, in cases of problematic side reactions such as O-acylation by activated amino acids, especially with sensitive sequences or prolonged coupling times, protection may be considered.

Q3: Which coupling reagents are recommended for this compound?

For sterically hindered amino acids like this compound, more potent coupling reagents are recommended to ensure efficient and complete reactions. Uronium/aminium salt-based reagents such as HATU, HCTU, or HBTU are generally more effective than carbodiimide-based reagents like DIC alone.[4][5]

Q4: How can I monitor the coupling efficiency of this compound?

A qualitative Kaiser test is a common method to check for the presence of unreacted primary amines on the resin after the coupling step. A positive Kaiser test (blue beads) indicates incomplete coupling, suggesting that a second coupling or a change in reaction conditions is necessary.

Q5: What is the risk of epimerization when using this compound?

Epimerization at the alpha-carbon is a potential side reaction for all amino acids during activation, and proline derivatives are no exception. The risk can be minimized by using appropriate coupling reagents (e.g., with additives like HOBt or HOAt) and avoiding prolonged exposure to basic conditions.[1][6] While epimerization of the hydroxyl group at C4 is a known phenomenon under certain hydrolysis conditions, it is less commonly reported as a significant side reaction during standard SPPS coupling cycles.[7]

Q6: How does the incorporation of D-cis-hydroxyproline affect the peptide's structure and solubility?

The incorporation of a D-amino acid will significantly alter the peptide's backbone conformation.[3] The cis configuration of the hydroxyl group also influences the puckering of the pyrrolidine ring, which in turn affects the cis/trans isomerism of the preceding peptide bond and can impact the overall secondary structure.[8] This alteration in conformation may affect the peptide's solubility and propensity for aggregation during synthesis.[9]

Troubleshooting Guide

Problem 1: Low Coupling Efficiency / Incomplete Reaction

Symptom:

  • Positive Kaiser test after coupling.

  • Presence of deletion sequences (peptide mass minus the mass of D-cis-hyp) in mass spectrometry analysis of the crude product.

Potential Causes & Solutions:

CauseRecommended Solution
Insufficient Reagent Reactivity Switch to a more potent coupling reagent like HATU, HCTU, or PyBOP. These are generally more effective for sterically hindered couplings.[5]
Inadequate Reaction Time Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight. Monitor the reaction progress with a Kaiser test at intermediate time points.[5]
Suboptimal Reagent Concentration Increase the equivalents of this compound and the coupling reagent to 3-5 equivalents relative to the resin loading.
Peptide Aggregation Switch from DMF to a more effective solvating solvent like N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO. Performing the coupling at an elevated temperature (e.g., 50-60°C) can also help disrupt aggregation.[9][10]
Steric Hindrance Perform a "double coupling" by repeating the coupling step with a fresh solution of activated amino acid and reagents.[4]
Problem 2: Poor Yield and/or Purity of the Final Peptide

Symptom:

  • Low recovery of the desired peptide after cleavage and purification.

  • Multiple, difficult-to-separate peaks in the HPLC chromatogram of the crude product.

Potential Causes & Solutions:

CauseRecommended Solution
Diketopiperazine Formation This side reaction is common when proline or its derivatives are the second amino acid in the sequence. It can be minimized by using a 2-chlorotrityl chloride resin, which is more sterically hindered and less prone to this side reaction.[1] Alternatively, couple a dipeptide to the resin instead of a single amino acid.
Epimerization Minimize the pre-activation time of the amino acid. Avoid using an excess of base (e.g., DIPEA or collidine).[1] The use of additives like HOBt or HOAt can help suppress racemization.[1]
Incomplete Fmoc Deprotection If peptide aggregation is suspected, extend the Fmoc deprotection time with piperidine or perform a second deprotection step.[11]
Side Reactions During Cleavage Ensure the use of appropriate scavengers in the cleavage cocktail (e.g., TIS, water, EDT) to prevent re-attachment of protecting groups or modification of sensitive residues.

Data Presentation

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentClassRelative ReactivityAdvantagesPotential Issues
DIC/HOBt CarbodiimideModerateCost-effective, standard reagent.May require longer reaction times or double coupling for hindered residues.[4]
HBTU/TBTU Uronium/AminiumHighEffective for most standard and many difficult couplings.[4]Can cause racemization, especially with prolonged activation.
HATU/HCTU Uronium/AminiumVery HighHighly reactive, very effective for hindered couplings.[5]Higher cost, potential for side reactions if not used correctly.
PyBOP PhosphoniumHighGood for difficult couplings, less prone to some side reactions than uronium salts.Byproducts can be difficult to remove.

Experimental Protocols

Protocol 1: Optimized Coupling of this compound using HATU

This protocol describes a robust method for coupling sterically hindered amino acids.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (4 equivalents)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling and Deprotection: Swell the resin in DMF for 30 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA and allow the mixture to pre-activate for 1-2 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate at room temperature for 2-4 hours.

  • Washing: Wash the resin thoroughly with DMF (3-5 times).

  • Monitoring: Perform a Kaiser test to check for completion of the coupling. If the test is positive, a second coupling (repeating steps 2-4) is recommended.

Protocol 2: Confirmation of Stereochemical Integrity by HPLC

This protocol can be used to analyze the crude peptide and check for the presence of diastereomeric impurities that may have formed due to epimerization.

Materials:

  • Crude peptide cleaved from the resin

  • HPLC system with a C18 column

  • Solvent A: Water with 0.1% Trifluoroacetic acid (TFA)

  • Solvent B: Acetonitrile with 0.1% TFA

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).

  • HPLC Analysis: Inject the sample onto the HPLC system. Elute with a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes).

  • Data Analysis: Analyze the chromatogram. The presence of a major peak corresponding to the desired peptide is expected. Small, closely eluting peaks may indicate the presence of diastereomers resulting from epimerization. Co-injection with a synthetic standard of the potential epimer can help confirm its identity.[12]

Mandatory Visualizations

Troubleshooting_Workflow start Start: Coupling of This compound kaiser_test Perform Kaiser Test start->kaiser_test coupling_complete Coupling Complete Proceed to next step kaiser_test->coupling_complete Negative incomplete_coupling Incomplete Coupling (Positive Kaiser Test) kaiser_test->incomplete_coupling Positive double_couple Perform Double Coupling with fresh reagents incomplete_coupling->double_couple extend_time Extend Coupling Time (e.g., to 4h or overnight) incomplete_coupling->extend_time stronger_reagent Use Stronger Coupling Reagent (e.g., HATU, HCTU) incomplete_coupling->stronger_reagent change_solvent Change Solvent (e.g., NMP, DMF/DMSO) incomplete_coupling->change_solvent kaiser_test_2 Perform Kaiser Test double_couple->kaiser_test_2 extend_time->kaiser_test_2 stronger_reagent->kaiser_test_2 change_solvent->kaiser_test_2 kaiser_test_2->coupling_complete Negative cap_amines Cap Unreacted Amines (Acetic Anhydride/DIPEA) kaiser_test_2->cap_amines Positive

Caption: Troubleshooting workflow for incomplete coupling of this compound.

Side_Reaction_Mitigation start Peptide Synthesis with This compound dkp Diketopiperazine Formation start->dkp epimerization Epimerization start->epimerization aggregation Peptide Aggregation start->aggregation solution_dkp Use 2-chlorotrityl resin Couple dipeptide dkp->solution_dkp Mitigation solution_epimerization Use HOBt/HOAt additives Minimize base exposure Shorten pre-activation time epimerization->solution_epimerization Mitigation solution_aggregation Use NMP or DMF/DMSO Elevated temperature Incorporate pseudoprolines aggregation->solution_aggregation Mitigation

Caption: Mitigation strategies for common side reactions in this compound synthesis.

References

Technical Support Center: Fmoc-D-cis-Hyp-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fmoc-D-cis-Hyp-OH in solid-phase peptide synthesis (SPPS). The following information addresses the common issue of epimerization during the coupling of this amino acid derivative.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of this compound coupling?

A1: Epimerization is a chemical process where the stereochemistry at one of two or more chiral centers in a molecule is inverted. In the case of this compound, the chiral carbon at the alpha-position (Cα) of the pyrrolidine ring can undergo inversion during the activation and coupling steps of peptide synthesis. This results in the formation of its diastereomer, Fmoc-D-trans-Hyp-OH. This transformation can significantly impact the final peptide's structure and biological activity.[1]

Q2: Why is this compound susceptible to epimerization?

A2: The susceptibility to epimerization arises from the increased acidity of the α-proton on the carboxyl group during the activation step of the coupling reaction. The presence of an activating agent makes this proton more susceptible to abstraction by a base. Once the proton is removed, a planar enolate intermediate is formed. Reprotonation of this intermediate can occur from either face, leading to a mixture of the original cis isomer and the epimerized trans isomer.[1]

Q3: What are the primary factors that promote epimerization during the coupling of this compound?

A3: Several factors can increase the likelihood and rate of epimerization:

  • Strong Bases: The presence of strong, non-sterically hindered bases can readily abstract the acidic α-proton.

  • Highly Activating Coupling Reagents: Very reactive coupling reagents can lead to a higher concentration of the activated species, which is prone to epimerization.

  • Prolonged Activation Times: Longer exposure of the activated amino acid to basic conditions increases the probability of epimerization.

  • Elevated Temperatures: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for epimerization.[2]

  • Polar Aprotic Solvents: Solvents like DMF can stabilize the charged intermediates involved in the epimerization process.

Q4: How can I detect and quantify the extent of epimerization?

A4: The most common method for detecting and quantifying epimerization is through chiral High-Performance Liquid Chromatography (HPLC). By using a chiral stationary phase, it is possible to separate the desired peptide containing this compound from the epimerized peptide containing Fmoc-D-trans-Hyp-OH.[3][4] The relative peak areas in the chromatogram can then be used to determine the percentage of each diastereomer. Mass spectrometry can also be used to confirm the identity of the epimerized product.

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and minimize epimerization when coupling this compound.

Symptom Potential Cause Recommended Action
Presence of a diastereomeric impurity in the final peptide, confirmed by chiral HPLC or NMR. Epimerization of this compound during coupling. Proceed through the following optimization steps:
1. Base Selection: The base used for activation is a primary contributor.Action 1.1: If using a strong, non-hindered base like DIPEA, switch to a more sterically hindered base such as 2,4,6-collidine (sym-collidine) or N-methylmorpholine (NMM).[2] Action 1.2: Reduce the equivalents of the base used to the minimum required for efficient coupling.
2. Coupling Reagent and Additive Choice: The reactivity of the coupling reagent influences the rate of epimerization.Action 2.1: Avoid highly reactive uronium/aminium reagents without additives. Action 2.2: Employ carbodiimide-based coupling reagents like N,N'-diisopropylcarbodiimide (DIC) in the presence of a racemization-suppressing additive such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl (hydroxyimino)cyanoacetate (Oxyma).[2][5] These additives form active esters that are less prone to epimerization.
3. Activation Method and Time: Prolonged pre-activation can lead to significant epimerization.Action 3.1: Minimize or eliminate the pre-activation time. Add the coupling reagent directly to the mixture of the protected amino acid and the resin-bound peptide (in situ activation). Action 3.2: If pre-activation is necessary, perform it at a lower temperature (e.g., 0 °C) and for the shortest time possible.[2]
4. Reaction Temperature: Higher temperatures accelerate epimerization.Action 4.1: Perform the coupling reaction at room temperature or consider lowering the temperature to 0 °C.[2]
5. Solvent: The solvent can influence the stability of the enolate intermediate.Action 5.1: While DMF is a common solvent, consider using less polar solvents like dichloromethane (DCM) or a mixture of DMF/DCM if the solubility of the reagents allows.

Experimental Protocols

Protocol 1: Low-Epimerization Coupling of this compound using DIC/Oxyma

This protocol is recommended as a starting point for minimizing epimerization.

  • Resin Preparation: Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF (5 times), followed by dichloromethane (DCM) (3 times), and finally DMF (3 times).

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (1.5 to 3 equivalents relative to resin loading) and Oxyma (1.5 to 3 equivalents) in a minimal amount of DMF.

  • Coupling Reaction:

    • Add the amino acid/Oxyma solution to the resin.

    • Add N,N'-diisopropylcarbodiimide (DIC) (1.5 to 3 equivalents) to the resin slurry.

    • Allow the reaction to proceed at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress using a Kaiser test or by analyzing a small sample cleaved from the resin via LC-MS.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5 times) and DCM (3 times).

Protocol 2: Detection and Quantification of Epimerization by Chiral HPLC

  • Peptide Cleavage and Deprotection: Cleave a small sample of the peptide from the resin using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Sample Preparation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and dissolve the peptide pellet in a suitable solvent for HPLC analysis (e.g., acetonitrile/water).

  • Chiral HPLC Analysis:

    • Column: Use a chiral stationary phase column suitable for the separation of amino acid diastereomers. Polysaccharide-based or zwitterionic chiral stationary phases are often effective.[3][4]

    • Mobile Phase: A typical mobile phase would be a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid). The exact composition will need to be optimized for the specific column and peptide.

    • Detection: Monitor the elution profile using a UV detector at a wavelength where the Fmoc group or the peptide backbone absorbs (typically around 220 nm or 265 nm).

  • Quantification: Integrate the peak areas corresponding to the desired diastereomer (containing D-cis-Hyp) and the epimerized diastereomer (containing D-trans-Hyp). The percentage of epimerization can be calculated as: % Epimerization = [Area of Epimerized Peak / (Area of Desired Peak + Area of Epimerized Peak)] * 100

Visualizations

Epimerization_Mechanism cluster_0 This compound Activation cluster_1 Epimerization Pathway cluster_2 Coupling to Peptide Activated_Intermediate Activated Ester (e.g., O-acylisourea) Enolate Planar Enolate Intermediate Activated_Intermediate->Enolate + Base - H+ Peptide_cis Desired Peptide (with D-cis-Hyp) Activated_Intermediate->Peptide_cis + H2N-Peptide Fmoc_D_cis This compound Fmoc_D_cis->Activated_Intermediate + Coupling Reagent Fmoc_D_trans_activated Activated Fmoc-D-trans-Hyp-OH Enolate->Fmoc_D_trans_activated + H+ Peptide_trans Epimerized Peptide (with D-trans-Hyp) Fmoc_D_trans_activated->Peptide_trans + H2N-Peptide Troubleshooting_Workflow Start Epimerization Detected Check_Base Is a strong, non-hindered base (e.g., DIPEA) being used? Start->Check_Base Change_Base Switch to a sterically hindered base (e.g., Collidine, NMM) Check_Base->Change_Base Yes Check_Coupling Is a highly activating coupling reagent used without an additive? Check_Base->Check_Coupling No Change_Base->Check_Coupling Add_Additive Use DIC with an additive (e.g., HOBt, HOAt, Oxyma) Check_Coupling->Add_Additive Yes Check_Activation Is there a prolonged pre-activation step? Check_Coupling->Check_Activation No Add_Additive->Check_Activation In_Situ_Activation Use in situ activation or minimize pre-activation time and temperature Check_Activation->In_Situ_Activation Yes Check_Temp Is the reaction temperature elevated? Check_Activation->Check_Temp No In_Situ_Activation->Check_Temp Lower_Temp Perform coupling at room temperature or 0 °C Check_Temp->Lower_Temp Yes End Re-analyze for Epimerization Check_Temp->End No Lower_Temp->End

References

Technical Support Center: Purification of Peptides Containing Hydroxyproline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydroxyproline-containing peptides. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: How does the presence of hydroxyproline affect peptide purification?

The addition of a hydroxyl (-OH) group to proline significantly increases the polarity and hydrophilicity of the peptide.[1][2][3] This change in chemical properties is a key factor to consider during purification.[2] In reversed-phase chromatography (RP-HPLC), this increased hydrophilicity can lead to reduced retention times, making separation from more hydrophobic impurities challenging.[4] However, this property can be leveraged in other chromatography modes like Hydrophilic Interaction Liquid Chromatography (HILIC).[1][4]

Q2: What is the most suitable chromatography method for purifying peptides with hydroxyproline derivatives?

The choice of method depends on the specific peptide and the impurities present. A combination of techniques often yields the best results.[5]

  • Reversed-Phase HPLC (RP-HPLC): This is a powerful and widely used high-resolution technique for peptide analysis.[5] For hydroxyproline-containing peptides, it is effective, but may require optimization of ion-pairing agents (e.g., trifluoroacetic acid, TFA) and gradients to achieve adequate retention and separation.[6][7]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for separating hydroxylated peptides from their non-hydroxylated forms.[4] It takes advantage of the increased hydrophilicity conferred by the hydroxyl group, often resulting in better separation than RP-HPLC for these specific molecules.[8] HILIC can also be used as an enrichment step for hydroxylated peptides prior to mass spectrometry analysis.[1][9]

  • Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge.[10] It is a valuable orthogonal technique to RP-HPLC and can be effective for separating peptides with modifications that are not well resolved by hydrophobicity alone.[10]

G cluster_input Peptide Properties cluster_methods Primary Purification Method cluster_output Outcome Peptide Crude Peptide Mixture RP Reversed-Phase (RP-HPLC) Separates by Hydrophobicity Peptide->RP Standard Approach HILIC HILIC Separates by Hydrophilicity Peptide->HILIC Hydroxylated vs. Non-hydroxylated IEX Ion-Exchange (IEX) Separates by Charge Peptide->IEX Charge-based Separation Needed Pure High Purity Peptide RP->Pure HILIC->Pure IEX->Pure

Caption: Logic for selecting a primary chromatography method.

Q3: What purity level should I aim for?

The required purity depends on the downstream application. For general screening of many peptides, crude purity (>50%) may be sufficient.[11] For antibody production, >85% purity is often acceptable, while most other applications, including cell-based assays, require >95% purity.[11] Structural studies like NMR or crystallography demand the highest purity, typically >98%.[11]

Q4: How should I store my purified hydroxyproline-containing peptide?

For long-term storage, lyophilized peptides should be kept at -20°C or colder.[11][12] Before opening the container, allow it to equilibrate to room temperature to prevent moisture condensation, which can reduce stability.[11] Avoid repeated freeze-thaw cycles by aliquoting the peptide into smaller, single-use amounts before freezing.[11] Once a peptide is reconstituted into a solution, its shelf life is limited and it should be used as soon as possible.[12]

Troubleshooting Guides

Problem 1: Poor peak shape or resolution in RP-HPLC.

Potential Cause Recommended Solution Citation
Increased peptide hydrophilicity The hydroxyl group makes the peptide less hydrophobic, leading to poor retention. Consider switching to a HILIC column for better separation based on polarity.[1][4]
Inappropriate mobile phase Ensure an ion-pairing agent like 0.1% TFA is present in the mobile phase (water/acetonitrile). Higher analysis temperatures (≥ 60 °C) can sometimes improve peak shape for larger peptides.[5][6]
Incorrect flow rate A high flow rate can prevent efficient binding to the column. Try decreasing the flow rate during sample loading and elution.[13]
Secondary interactions Unwanted interactions with the stationary phase can cause peak tailing. An acid wash of the column may be necessary.[14]

Problem 2: My peptide does not bind to the column.

G Start Problem: Peptide Not Binding CheckMethod Is the purification method appropriate for the peptide? Start->CheckMethod CheckBuffer Is the binding buffer correctly prepared and at the right pH? CheckMethod->CheckBuffer Yes Sol_Method_RP Solution: Peptide is too hydrophilic for RP-HPLC. Consider using HILIC. CheckMethod->Sol_Method_RP No (Using RP) Sol_Method_IEX Solution: Peptide has no net charge at binding pH. Adjust buffer pH or use RP/HILIC. CheckMethod->Sol_Method_IEX No (Using IEX) CheckFlow Is the flow rate too high? CheckBuffer->CheckFlow Yes Sol_Buffer Solution: Remake buffer. For IEX, ensure low ionic strength. For RP, ensure correct ion-pairing agent concentration. CheckBuffer->Sol_Buffer No Sol_Flow Solution: Reduce flow rate during sample application. CheckFlow->Sol_Flow Yes

Caption: Troubleshooting workflow for peptide binding issues.

Problem 3: Low peptide recovery after purification.

Potential Cause Recommended Solution Citation
Non-specific binding Peptides can be "sticky" and adsorb to surfaces. Using carrier proteins or adjusting solvent conditions may help. Ensure all tubing and surfaces are properly passivated.[15]
Incomplete elution The elution buffer may be too weak or the volume insufficient. Increase the strength of the organic solvent (RP-HPLC/HILIC) or the salt concentration (IEX). Alternatively, increase the elution volume or decrease the flow rate during elution.[13]
Peptide precipitation Poor solubility in the loading or elution buffer can cause precipitation. Check the peptide's isoelectric point (pI) and ensure the buffer pH is sufficiently different. Adding a small amount of organic modifier might improve solubility.[15]
Oxidation The glutathione in an elution buffer can become oxidized, reducing its effectiveness. Always use a freshly prepared elution buffer.[13]

Problem 4: Co-elution of modified and unmodified peptides.

This is a common challenge, especially in RP-HPLC where the hydrophobicity difference may be slight.

  • Optimize the Gradient: Use a shallower, longer gradient to improve the separation between closely eluting peaks.

  • Switch Separation Mode: HILIC is highly effective at separating peptides based on polarity and can often resolve hydroxylated from non-hydroxylated forms that co-elute in RP-HPLC.[4][8]

  • Use an Orthogonal Method: Employ a second purification step using a different separation mechanism. For example, follow an RP-HPLC step with an IEX step.[10]

Quantitative Data Summary

The following tables summarize key performance metrics from various analytical methods used for hydroxyproline and its derivatives.

Table 1: Comparison of Detection and Quantification Limits

Method Analyte Limit of Detection (LOD) Limit of Quantification (LOQ) Citation
HPLC-FLD Hydroxyproline 1 ng/ml 3 ng/ml [16]
IEC-VIS Hydroxyproline 4.10 µg/ml 13.50 µg/ml [16]

| HPAEC-PAD | Pro-Hyp Dipeptide | 0.05-0.3 µM | - |[17][18] |

Table 2: Performance of Specific Derivatization and Detection Methods

Method Analyte Linear Range Mean Recovery Citation
RP-HPLC with Dabsyl Chloride Dabsyl-Hydroxyproline 20-200 pmol - [19]

| HPAEC-PAD | Pro-Hyp Dipeptide | 1-100 µM | 91.6-121.3% |[17][18] |

Experimental Protocols

Protocol 1: General RP-HPLC Purification Workflow

This protocol provides a general methodology for the purification of a crude synthetic peptide containing hydroxyproline.

  • Sample Preparation:

    • After solid-phase peptide synthesis (SPPS), cleave the peptide from the resin using a reagent like trifluoroacetic acid (TFA).[20]

    • Precipitate the crude peptide using cold ether to remove unwanted salts and scavengers.[20]

    • Dissolve the crude peptide pellet in a minimal amount of a suitable solvent (e.g., Buffer A or DMSO), ensuring complete solubilization. Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatography Conditions:

    • Column: C18 reversed-phase column (pore sizes of ≥ 300 Å are recommended for larger peptides).[5]

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: Develop a linear gradient from low %B to high %B to elute the peptide. A typical gradient might be 5-65% B over 30-60 minutes. A shallower gradient will provide better resolution.

    • Flow Rate: Typically 1 mL/min for analytical columns or scaled appropriately for preparative columns.

    • Detection: Monitor absorbance at 210-220 nm.

  • Fraction Collection & Analysis:

    • Collect fractions corresponding to the main peak.

    • Analyze the purity of the collected fractions using analytical HPLC and confirm the identity and mass using mass spectrometry (MS).[21]

    • Pool the pure fractions and lyophilize to obtain the final peptide powder.

G Start Crude Peptide (Post-Synthesis) Cleavage Cleavage & Deprotection (e.g., TFA) Start->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Dissolve Dissolution & Filtration Precipitation->Dissolve HPLC Preparative RP-HPLC Dissolve->HPLC Analysis Purity Analysis (Analytical HPLC/MS) HPLC->Analysis Pool Pool Pure Fractions Analysis->Pool Lyophilize Lyophilization Pool->Lyophilize

Caption: General experimental workflow for peptide purification.

Protocol 2: HILIC for Separation of Hydroxylated Peptides

This protocol is adapted for separating a hydroxylated peptide from its unmodified form.

  • Sample Preparation: Prepare the sample as described in the RP-HPLC protocol. Ensure the sample is dissolved in a solvent with a high organic content (e.g., >80% acetonitrile) to ensure binding to the HILIC column.

  • Chromatography Conditions:

    • Column: A suitable HILIC stationary phase (e.g., amide, diol).

    • Mobile Phase A: 95% acetonitrile with 0.1% TFA in water.

    • Mobile Phase B: 5% acetonitrile with 0.1% TFA in water.

    • Gradient: Elution is achieved by decreasing the organic content. A typical gradient would run from a low %B to a high %B (e.g., 0-50% B over 30 minutes). The hydroxylated peptide, being more polar, will be retained longer than the unmodified version.[4]

    • Detection & Collection: As per the RP-HPLC protocol.

References

Technical Support Center: Optimizing Fmoc Deprotection for Hydroxyproline-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Fmoc deprotection of peptides containing hydroxyproline (Hyp).

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of hydroxyproline-containing peptides, offering step-by-step solutions to overcome them.

Issue: Incomplete Fmoc Deprotection Leading to Deletion Sequences

Q1: My analysis of the crude peptide shows a significant peak corresponding to a deletion of the amino acid following a hydroxyproline residue. What is the likely cause and how can I fix it?

A1: This is a classic sign of incomplete Fmoc deprotection of the hydroxyproline residue. The rigid, cyclic structure of hydroxyproline, even with a protected hydroxyl group (e.g., as a tert-butyl ether), can create steric hindrance that slows down the removal of the Fmoc group by piperidine.[1] If the Fmoc group is not completely removed, the subsequent amino acid cannot be coupled, leading to a deletion sequence.

Troubleshooting Workflow:

G start Incomplete Deprotection Detected (Deletion Sequence) step1 Step 1: Extend Deprotection Time - Increase the second piperidine treatment to 20-30 minutes. start->step1 Initial Action step2 Step 2: Increase Piperidine Concentration - Use 25-30% piperidine in DMF. step1->step2 If problem persists step3 Step 3: Add DBU to Deprotection Solution - Use a cocktail of 2% DBU / 20% piperidine in DMF. step2->step3 For highly hindered sequences step4 Step 4: Monitor Deprotection - Quantify dibenzofulvene release via UV-Vis at 301 nm. step3->step4 Verify effectiveness end Problem Resolved step4->end

Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.

Issue: Peptide Aggregation During Synthesis

Q2: I'm synthesizing a peptide with multiple hydroxyproline residues and the resin is clumping, and I'm seeing poor coupling and deprotection efficiency. What's happening?

A2: Peptides rich in proline and hydroxyproline are known to adopt rigid secondary structures that can lead to on-resin aggregation. This aggregation can physically block reagents from accessing the peptide chain, leading to poor reaction outcomes.

Solutions:

  • Chaotropic Salts: Add chaotropic salts such as LiCl (0.5-1.0 M) to the deprotection and coupling solutions to disrupt secondary structures.

  • Alternative Solvents: Replace DMF with N-methyl-2-pyrrolidone (NMP) or add up to 20% dimethyl sulfoxide (DMSO) to improve solvation of the peptide chain.

  • Elevated Temperature: Perform the deprotection and coupling steps at an elevated temperature (e.g., 40-50°C) to help disrupt aggregation.

Frequently Asked Questions (FAQs)

Q3: What are the standard conditions for Fmoc deprotection, and why might they be insufficient for hydroxyproline-containing peptides?

A3: The standard protocol for Fmoc deprotection is a two-step treatment with 20% piperidine in DMF.[2][3][4] Typically, this involves a short initial treatment (1-3 minutes) followed by a longer second treatment (5-15 minutes).[5] While effective for many amino acids, the steric bulk of the proline ring system in hydroxyproline can hinder the approach of the piperidine base to the Fmoc group, necessitating more forcing conditions to ensure complete removal.

Q4: How does the choice of protecting group for the hydroxyproline side chain affect Fmoc deprotection?

A4: The most common protecting group for the hydroxyl function of hydroxyproline is the tert-butyl (tBu) ether. This group is stable to the basic conditions of Fmoc deprotection and is removed during the final acidic cleavage.[5] The bulky tBu group can add to the steric hindrance around the hydroxyproline residue, potentially making Fmoc deprotection more challenging compared to an unprotected hydroxyl group. However, using an unprotected hydroxyproline can lead to side reactions if the hydroxyl group is not intended to be modified.

Q5: What are the advantages and disadvantages of using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for the deprotection of hydroxyproline-containing peptides?

A5: DBU is a stronger, non-nucleophilic base that can significantly accelerate Fmoc deprotection, making it a valuable tool for sterically hindered residues like hydroxyproline.[6][7][8]

Advantages:

  • Faster Deprotection: DBU removes the Fmoc group much more rapidly than piperidine.[7][8]

  • Increased Efficiency: For difficult sequences, DBU can lead to more complete deprotection, improving the yield of the target peptide.[7]

Disadvantages:

  • No Dibenzofulvene Scavenging: DBU is non-nucleophilic and cannot scavenge the reactive dibenzofulvene (DBF) byproduct of Fmoc cleavage. This can lead to the formation of DBF adducts with the newly deprotected N-terminal amine. To mitigate this, a small amount of a nucleophilic scavenger like piperidine is often included in the DBU deprotection cocktail.[6][7]

  • Potential for Side Reactions: As a strong base, DBU can increase the risk of side reactions such as epimerization, particularly with prolonged exposure.[6] Therefore, deprotection times with DBU should be kept short and carefully optimized.

Caption: Comparison of different Fmoc deprotection cocktails.

Data Presentation: Comparison of Deprotection Conditions

The following table summarizes various Fmoc deprotection cocktails and their typical applications. While not specific to hydroxyproline, these conditions are often employed for difficult sequences with high steric hindrance.

Deprotection CocktailCompositionTypical Reaction TimeAdvantagesDisadvantages
Standard Piperidine 20% Piperidine in DMF2 x 10-15 minWell-established, effective for most sequences.Can be slow for sterically hindered residues.[1]
Concentrated Piperidine 25-30% Piperidine in DMF2 x 15-20 minIncreased basicity can improve deprotection efficiency.Higher viscosity, potential for increased side reactions.
DBU/Piperidine 2% DBU / 20% Piperidine in DMF2 x 5-10 minFaster and more efficient for hindered residues.[6][7]Increased risk of epimerization if not optimized.[6]
Piperazine/DBU 5% Piperazine / 2% DBU in DMF2 x 2-5 minVery rapid deprotection, can reduce deletion sequences.[9]Piperazine has lower solubility in DMF.[9]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection with Piperidine

This protocol describes a standard manual Fmoc deprotection cycle.

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.

  • Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin (approx. 10 mL per gram of resin). Agitate for 3-5 minutes.[2]

  • Main Deprotection: Drain the deprotection solution. Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[5]

  • Confirmation (Optional): Perform a Kaiser test to confirm the presence of free primary amines, indicating complete deprotection.[10]

Protocol 2: Optimized Fmoc Deprotection with DBU/Piperidine

This protocol is recommended for sterically hindered residues like hydroxyproline where standard conditions may be insufficient.

  • Prepare Deprotection Solution: Prepare a fresh solution of 2% (v/v) DBU and 20% (v/v) piperidine in DMF.

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Deprotection: Drain the DMF and add the DBU/piperidine deprotection solution. Agitate for 5-7 minutes.

  • Second Deprotection: Drain and add a fresh portion of the DBU/piperidine solution. Agitate for another 5-7 minutes.

  • Thorough Washing: Drain the deprotection solution and wash the resin extensively with DMF (at least 7 times) to ensure complete removal of the reagents.

G cluster_0 Fmoc Deprotection Mechanism Fmoc_NHR Fmoc-NH-Peptide Intermediate Carbanion Intermediate Fmoc_NHR->Intermediate + Base Base Base (e.g., Piperidine) DBF Dibenzofulvene (DBF) Intermediate->DBF β-elimination H2N_Peptide H2N-Peptide Intermediate->H2N_Peptide DBF_Adduct DBF-Base Adduct DBF->DBF_Adduct + Base (Scavenger)

Caption: The mechanism of Fmoc deprotection by a basic reagent.

References

Technical Support Center: Fmoc-D-cis-Hyp-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered when using Fmoc-D-cis-Hyp-OH in solid-phase peptide synthesis (SPPS) and offers strategies to avoid them.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions associated with the use of this compound in SPPS?

The primary challenges when incorporating this compound into a peptide sequence are related to its unique structural features, namely the cis-conformation of the hydroxyl group on the pyrrolidine ring. The most common side reactions include:

  • Diketopiperazine (DKP) Formation: This is a major side reaction, particularly when D-cis-Hyp is the second amino acid in the sequence. The cis-conformation of the preceding peptide bond facilitates an intramolecular cyclization, leading to the cleavage of the dipeptide from the resin. Proline and its analogs are especially prone to this side reaction.[1][2][3]

  • Lactone Formation: The cis-relationship between the carboxyl group and the hydroxyl group in this compound can lead to intramolecular esterification, forming a bicyclic lactone. This side reaction is specific to the cis-isomer and is not observed with the trans-isomer.

  • Epimerization: Under the basic conditions of the Fmoc deprotection step (e.g., using piperidine), there is a risk of epimerization at the α-carbon of the amino acid. This can lead to the incorporation of the undesired L-enantiomer or diastereomer.

  • O-Acylation: If the hydroxyl group of the hydroxyproline residue is not properly protected, it can be acylated during the coupling step of the subsequent amino acid, leading to the formation of a branched peptide.[4]

Q2: How can I minimize diketopiperazine (DKP) formation?

DKP formation is a significant issue with proline analogs. Here are several strategies to mitigate this side reaction:

  • Choice of Resin: Utilizing a sterically hindered resin, such as 2-chlorotrityl chloride (2-CTC) resin, can significantly reduce DKP formation. The bulky nature of the resin linker sterically hinders the intramolecular cyclization.[2]

  • Modified Deprotection Conditions: A standard 20% piperidine in DMF solution for Fmoc deprotection can be too harsh and promote DKP formation. A milder deprotection cocktail, such as 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP), has been shown to drastically reduce DKP formation.[1]

  • Dipeptide Coupling: Instead of coupling this compound as a single amino acid, coupling a pre-formed dipeptide (Fmoc-Xaa-D-cis-Hyp-OH) can bypass the susceptible dipeptide stage on the resin.

Q3: How can I prevent lactone formation?

Lactone formation is a specific challenge with cis-hydroxyproline. The most effective way to prevent this is to protect the hydroxyl group. Using Fmoc-D-cis-Hyp(tBu)-OH, where the hydroxyl group is protected with a tert-butyl group, will prevent intramolecular esterification. This protecting group is stable to the basic conditions of Fmoc deprotection and is removed during the final acidic cleavage from the resin.

Q4: What is the risk of epimerization and how can it be controlled?

Epimerization can occur during the activation and coupling steps, especially under basic conditions. While less common for proline analogs compared to other amino acids like histidine or cysteine, it is still a consideration. To minimize epimerization:

  • Use appropriate coupling reagents: Reagents like DIC/HOBt or HATU are generally recommended.

  • Control the amount of base: Avoid using an excessive amount of base during coupling.

  • Minimize pre-activation time: The longer the activated amino acid is in solution before coupling, the higher the risk of epimerization.

Troubleshooting Guides

Issue 1: Significant loss of peptide from the resin after the second amino acid coupling.
  • Symptom: Low yield of the final peptide, with mass spectrometry analysis of the cleavage solution from the resin after the second coupling showing the presence of the dipeptide diketopiperazine.

  • Probable Cause: Diketopiperazine (DKP) formation.

  • Solutions:

    • Resin Selection: If not already in use, switch to a 2-chlorotrityl chloride (2-CTC) resin.

    • Modified Fmoc Deprotection: Implement a milder deprotection protocol. A recommended protocol is provided below.

    • Dipeptide Strategy: Synthesize the required dipeptide (Fmoc-Xaa-D-cis-Hyp-OH) separately and couple it to the resin-bound amino acid.

Issue 2: Presence of a side-product with the same mass as the target peptide but different chromatographic properties.
  • Symptom: A peak in the HPLC chromatogram with the same mass as the desired peptide but a different retention time.

  • Probable Cause: Epimerization of the D-cis-Hyp residue to its L-cis diastereomer.

  • Solutions:

    • Optimize Coupling: Ensure that the coupling reaction conditions are not overly basic. Use a hindered base like diisopropylethylamine (DIPEA) in stoichiometric amounts.

    • Coupling Reagent: Use a coupling reagent known to suppress racemization, such as COMU or TBTU in the presence of HOBt.

Issue 3: A side-product with an unexpected mass increase corresponding to an additional amino acid.
  • Symptom: Mass spectrometry analysis reveals a species with a mass corresponding to the target peptide plus the mass of the acylating amino acid.

  • Probable Cause: O-acylation of the unprotected hydroxyl group of D-cis-Hyp.

  • Solution:

    • Protecting Group: Use Fmoc-D-cis-Hyp(tBu)-OH where the hydroxyl group is protected. It is generally recommended to always use side-chain protection for amino acids with reactive functionalities in SPPS.[4]

Quantitative Data Summary

The following table summarizes quantitative data on the effectiveness of different Fmoc deprotection conditions in reducing DKP formation for a susceptible dipeptide sequence. While this data is for a Cys-Pro sequence, it provides a strong indication of the expected trends for other proline-containing sequences.

Deprotection ConditionDKP Formation (%)
20% Piperidine / DMF13.8
5% Piperidine / DMF12.2
5% Piperazine / DMF< 4
2% DBU, 5% Piperazine / NMPSignificantly Reduced

Data adapted from a study on a Cys-Pro sequence, which is also highly prone to DKP formation.[1]

Key Experimental Protocols

Protocol 1: Modified Fmoc Deprotection to Minimize DKP Formation

This protocol is recommended when using proline analogs like this compound, especially at the dipeptide stage.

  • Resin Swelling: Swell the peptide-resin in N-methyl-2-pyrrolidone (NMP) for 30 minutes.

  • Deprotection Solution: Prepare a fresh solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP.

  • First Deprotection: Add the deprotection solution to the resin and agitate for 2 minutes.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh aliquot of the deprotection solution and agitate for 8 minutes.

  • Washing: Wash the resin thoroughly with NMP (5 x 1 min) to remove all traces of the deprotection solution and byproducts.

Visualizations

DKP_Formation Resin_Dipeptide Resin-Bound Dipeptide (H-Xaa-D-cis-Hyp-O-Resin) Transition_State Cyclic Intermediate Resin_Dipeptide->Transition_State Intramolecular Nucleophilic Attack (Piperidine Catalyzed) DKP Diketopiperazine (cyclo-(Xaa-D-cis-Hyp)) Transition_State->DKP Cleaved_Resin Free Resin Transition_State->Cleaved_Resin

Mechanism of Diketopiperazine (DKP) Formation.

Lactone_Formation Cis_Hyp This compound Activated_Ester Activated Ester Intermediate (during coupling) Cis_Hyp->Activated_Ester Activation Lactone Bicyclic Lactone Activated_Ester->Lactone Intramolecular Esterification

Mechanism of Lactone Formation from cis-Hydroxyproline.

SPPS_Troubleshooting_Workflow Start SPPS with this compound Check_Yield Low Peptide Yield? Start->Check_Yield Check_Purity Impurity Detected? Check_Yield->Check_Purity No DKP Suspect DKP Formation Check_Yield->DKP Yes Epimerization Suspect Epimerization Check_Purity->Epimerization Mass OK, Different RT Lactone_O_Acylation Suspect Lactone Formation or O-Acylation Check_Purity->Lactone_O_Acylation Incorrect Mass End Successful Synthesis Check_Purity->End No Solution_DKP Use 2-CTC Resin Modify Deprotection Couple Dipeptide DKP->Solution_DKP Solution_Epimerization Optimize Coupling Reagents and Base Epimerization->Solution_Epimerization Solution_Lactone_O_Acylation Use Fmoc-D-cis-Hyp(tBu)-OH Lactone_O_Acylation->Solution_Lactone_O_Acylation Solution_DKP->Start Solution_Epimerization->Start Solution_Lactone_O_Acylation->Start

Troubleshooting Workflow for this compound in SPPS.

References

Technical Support Center: Managing Poor Solubility of Fmoc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor solubility of Fmoc-protected amino acids during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is my Fmoc-amino acid not dissolving in the primary solvent?

A1: Several factors can contribute to the poor solubility of Fmoc-amino acids. The inherent hydrophobicity of the amino acid's side chain plays a significant role.[1][2] Additionally, the large, hydrophobic Fmoc group itself can lead to aggregation and reduced solubility.[2][3] The quality of the solvent, particularly DMF which can degrade to form dimethylamine, can also affect solubility.[2]

Q2: How do side-chain protecting groups influence the solubility of Fmoc-amino acids?

A2: Side-chain protecting groups are crucial for preventing unwanted side reactions and can significantly impact solubility.[4][5] For instance, protecting the side-chain amide of asparagine and glutamine with a trityl (Trt) group enhances their solubility in solvents like DMF.[4] Conversely, some bulky protecting groups can increase the overall hydrophobicity of the peptide, potentially contributing to aggregation.[5]

Q3: What are the most common solvents used for dissolving Fmoc-amino acids?

A3: N,N-Dimethylformamide (DMF) has traditionally been the most common solvent for SPPS.[4][] However, due to health concerns, alternatives are increasingly used.[4] N-Methyl-2-pyrrolidone (NMP) is a popular alternative with higher solvating power, especially for hydrophobic peptides.[2][5] Dimethyl sulfoxide (DMSO) is another effective solvent for many Fmoc-amino acids.[2][4] Newer, "greener" solvents like PolarClean and γ-valerolactone are also emerging as viable options.[4][7]

Q4: Can I use heat to help dissolve a poorly soluble Fmoc-amino acid?

A4: Yes, gentle warming can be an effective method to increase the solubility of sparingly soluble Fmoc-amino acids.[2][4] However, caution should be exercised as excessive heat can potentially lead to degradation of the compound or unwanted side reactions.

Q5: What is on-resin peptide aggregation and how does it relate to Fmoc-amino acid solubility?

A5: On-resin aggregation occurs when growing peptide chains, particularly those with hydrophobic residues, interact with each other and form secondary structures (like β-sheets) on the solid support.[2][5] This aggregation can hinder the access of reagents to the reactive sites, leading to incomplete coupling and deprotection steps.[5] While related to the hydrophobicity of the amino acids being coupled, it is a distinct issue from the initial dissolution of the Fmoc-amino acid monomer.

Troubleshooting Guides

Problem 1: Fmoc-Amino Acid Fails to Dissolve in the Chosen Solvent

Symptoms:

  • Visible solid particles remain in the solvent after mixing.

  • The solution appears cloudy or as a suspension.

Troubleshooting Steps:

  • Verify Solvent Quality: Ensure the solvent (e.g., DMF) is high-purity and amine-free.[2]

  • Employ Mechanical Assistance:

    • Vortexing: Vigorously mix the solution for several minutes.[4]

    • Sonication: Place the vial in an ultrasonic bath for 5-10 minutes to break up aggregates.[2][8]

  • Apply Gentle Heat: Warm the solution gently (e.g., to 37°C) with intermittent vortexing.[2] Avoid excessive heat.[4]

  • Use a Solvent Mixture: If a single solvent is ineffective, a mixture may improve solubility.[4]

    • Add a small amount of a stronger solvent like DMSO or NMP to DMF.[2]

    • For very difficult cases, a "Magic Mixture" of DCM/DMF/NMP (1:1:1) can be effective.[2][5]

  • Re-evaluate Concentration: The concentration of the Fmoc-amino acid may be too high. Try reducing the concentration if the protocol allows.[4]

Problem 2: Precipitation Occurs During the Coupling Reaction

Symptoms:

  • The reaction mixture becomes cloudy or a solid precipitate forms after adding the activated amino acid to the resin.

Troubleshooting Steps:

  • Check for On-Resin Aggregation: The growing peptide chain may be aggregating, hindering reagent access.

    • Chaotropic Salt Wash: Before coupling, wash the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ or LiCl in DMF) to disrupt hydrogen bonds.[2][5] Ensure to thoroughly wash the resin with DMF afterward to remove the salt.[5]

    • Switch Solvents: For hydrophobic peptides, switching the primary synthesis solvent from DMF to NMP can improve solvation.[2][5]

  • Review Coupling Reagents: Ensure compatibility between your Fmoc-amino acid derivative, activation agents (e.g., HBTU, HATU), and bases (e.g., DIPEA).[4] While uncommon, incompatibilities can lead to precipitation.

  • Reduce Concentration: As with initial dissolution, the concentration of the activated amino acid in the coupling reaction may be too high.[4]

Problem 3: Synthesis of a "Difficult" or Hydrophobic Peptide Sequence is Failing

Symptoms:

  • Low yield of the target peptide.

  • Presence of deletion sequences in the final product.

  • Incomplete Fmoc deprotection or coupling reactions.[5]

Troubleshooting Steps:

  • Incorporate Backbone Protection: This is one of the most effective strategies to prevent aggregation by disrupting the hydrogen-bonding network.[5]

    • Pseudoproline Dipeptides: These introduce a "kink" in the peptide backbone, disrupting β-sheet formation.[5][9] They are incorporated as a dipeptide unit.

    • Dmb/Hmb-Protected Amino Acids: Attaching a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group to the backbone nitrogen physically blocks hydrogen bond formation.[5]

  • Optimize Resin Selection:

    • Low-Loading Resin: Use a resin with a lower substitution level (0.1-0.3 mmol/g) to increase the distance between peptide chains, reducing intermolecular aggregation.[5]

    • PEG Resins: Resins containing a polyethylene glycol (PEG) linker can improve the solvation of the growing peptide chain.[5]

  • Elevated Temperature Synthesis: Performing the coupling steps at a higher temperature can help to disrupt secondary structure formation.[10]

  • Microwave-Assisted SPPS: Utilizing a microwave peptide synthesizer can significantly improve the synthesis of difficult sequences through rapid and efficient heating, which helps prevent aggregation.[5]

Data Presentation

Table 1: Qualitative Solubility of Selected Fmoc-Amino Acids in Common SPPS Solvents

Fmoc-Amino Acid DerivativeDMFDMSONMPWater
Fmoc-D-Glu(OtBu)-OHSoluble[4]Good Solubility[4]Good Solubility (Expected)Poorly Soluble
Fmoc-Asn(Trt)-OHSoluble[4]Good Solubility (Expected)Good Solubility (Expected)Poorly Soluble
Fmoc-Gln(Trt)-OHSoluble[4]Good Solubility (Expected)Good Solubility (Expected)Poorly Soluble
Fmoc-Ser-OMeHighly Soluble (Expected)[3]Data Not AvailableGood Solubility (Expected)Poorly Soluble
Fmoc-Bpa-OH≥ 10 mg/mL[8]100 mg/mL (with sonication)[8]Good Solvent (Expected)[8]Sparingly Soluble[8]

Note: This table provides a summary of available qualitative data. Quantitative solubility can vary based on specific conditions such as temperature and purity.

Experimental Protocols

Protocol 1: Standard Dissolution of an Fmoc-Amino Acid
  • Weigh the required amount of the Fmoc-amino acid into a clean, dry vial.

  • Add the calculated volume of high-purity, amine-free DMF (or another suitable solvent).

  • Vortex the vial for 1-2 minutes to suspend the solid.

  • If the solid does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes.

  • If solubility is still an issue, gently warm the solution to approximately 37°C with intermittent vortexing.

  • Once fully dissolved, use the solution immediately for the coupling reaction.

Protocol 2: Handling a Difficult Coupling using a Chaotropic Salt Wash
  • Following the standard Fmoc deprotection and subsequent DMF washes of the peptide-resin, proceed to the chaotropic wash.

  • Wash the peptide-resin with a solution of 0.8 M LiCl in DMF (2 x 1 minute).[5] This step helps to break up existing secondary structures.

  • Thoroughly wash the resin with DMF (3-5 x 1 minute) to completely remove the chaotropic salt before proceeding with the coupling reaction. Residual salt can interfere with some coupling reagents.

  • Proceed with the standard amino acid coupling protocol. The pre-wash should have improved the accessibility of the N-terminus.

Protocol 3: Incorporation of a Pseudoproline Dipeptide
  • After the deprotection of the N-terminal Fmoc group from the growing peptide-resin, wash the resin thoroughly with DMF (3 x 1 minute).

  • In a separate vial, dissolve the Fmoc-Xaa-Yaa(ψPro)-OH dipeptide (e.g., 1.5-2 equivalents) and a suitable coupling agent (e.g., HBTU, HATU) in DMF.

  • Add the appropriate amount of a base (e.g., DIPEA) to the dipeptide solution to begin activation.

  • Immediately add the activated dipeptide solution to the resin.

  • Allow the coupling reaction to proceed for the recommended time (typically 1-2 hours).

  • Monitor the completion of the coupling using a qualitative test (e.g., the TNBS test, as the Kaiser test gives a false negative for proline-like structures).[5]

  • Wash the resin thoroughly with DMF to remove any unreacted reagents.

Visualizations

Troubleshooting_Solubility start Fmoc-AA does not dissolve verify_solvent Verify Solvent Quality start->verify_solvent mechanical_assist Use Mechanical Assistance (Vortexing, Sonication) verify_solvent->mechanical_assist Still insoluble dissolved Fmoc-AA Dissolved verify_solvent->dissolved Success gentle_heat Apply Gentle Heat (e.g., 37°C) mechanical_assist->gentle_heat Still insoluble mechanical_assist->dissolved Success solvent_mixture Use Solvent Mixture (e.g., DMF/DMSO) gentle_heat->solvent_mixture Still insoluble gentle_heat->dissolved Success reduce_conc Reduce Concentration solvent_mixture->reduce_conc Still insoluble solvent_mixture->dissolved Success reduce_conc->dissolved Success

Caption: Troubleshooting workflow for dissolving Fmoc-amino acids.

Difficult_Sequence_Strategy start Difficult/Hydrophobic Sequence Synthesis Failing decision Choose an anti-aggregation strategy start->decision backbone_prot Incorporate Backbone Protection decision->backbone_prot Sequence allows resin_opt Optimize Resin Selection decision->resin_opt Proactive approach temp_mw Elevated Temp / Microwave SPPS decision->temp_mw Equipment available pseudoproline Use Pseudoproline Dipeptides backbone_prot->pseudoproline dmb_hmb Use Dmb/Hmb-Protected AAs backbone_prot->dmb_hmb synthesis_success Improved Synthesis Outcome pseudoproline->synthesis_success dmb_hmb->synthesis_success low_loading Use Low-Loading Resin resin_opt->low_loading peg_resin Use PEG-linked Resin resin_opt->peg_resin low_loading->synthesis_success peg_resin->synthesis_success temp_mw->synthesis_success

Caption: Decision tree for managing difficult peptide sequences.

References

Technical Support Center: Troubleshooting Incomplete Coupling of Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding the incomplete coupling of sterically hindered amino acids during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for incomplete coupling of sterically hindered amino acids?

Incomplete coupling of sterically hindered amino acids is a common challenge in peptide synthesis. The primary reasons include:

  • Steric Hindrance: The bulky nature of certain amino acid side chains (e.g., Valine, Isoleucine, Threonine), α,α-disubstituted amino acids (e.g., α-aminoisobutyric acid, Aib), or N-methylated amino acids physically obstructs the formation of the peptide bond.[1][2][3][4] This steric bulk can slow down the reaction rate, leading to incomplete coupling and the formation of deletion sequences.[4]

  • Reduced Nucleophilicity: The nucleophilicity of the amine group can be diminished by bulky adjacent groups, making it a less effective reactant.[3]

  • Peptide Aggregation: Growing peptide chains, especially those containing hydrophobic residues, can aggregate on the solid support. This clumping can block reactive sites and impede the diffusion of reagents, leading to failed or incomplete coupling.[3][5]

  • Inappropriate Coupling Reagent: Standard coupling reagents, such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), are often not potent enough to overcome the energy barrier associated with sterically demanding couplings.[3][4][6]

  • Suboptimal Reaction Conditions: Factors like solvent choice, reaction temperature, and time are critical and may require optimization for challenging couplings.[3][6]

Q2: My standard coupling protocol with DCC/DIC failed for a hindered residue. What should I do?

Carbodiimide-based reagents like DCC and DIC are often inefficient for coupling sterically hindered amino acids.[4] It is highly recommended to switch to a more potent class of coupling reagents, such as:

  • Aminium/Uronium Salts: Reagents like HATU, HBTU, and HCTU are highly effective as they form highly reactive OAt or OBt active esters that can overcome the steric barrier.[3][4] HATU is often considered superior for many difficult couplings.[3]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective and are particularly useful for minimizing racemization.[2][4]

Q3: Which coupling reagents are most effective for sterically hindered amino acids, and how do they compare?

For challenging couplings, reagents that generate highly reactive activated esters are preferred.[1] HATU and COMU are highly recommended for their efficiency.[2] The choice of reagent can significantly impact the coupling yield and the degree of racemization.

Coupling Reagent ClassExample ReagentsRelative Efficiency for Hindered CouplingsRacemization RiskKey Considerations
Carbodiimides DIC/HOAtModerateLow to ModerateOften require an additive like HOAt for hindered couplings.[1][7]
Phosphonium Salts PyBOPHighLowLess hazardous byproducts compared to some older reagents.[8]
PyAOPVery HighVery LowHighly effective for N-methylated amino acids.[2][8]
Aminium/Uronium Salts HBTUHighLowEfficient for most standard and many difficult couplings.[2]
HATUVery HighLowFaster and more efficient than HBTU, especially for difficult sequences.[1][2] Can cause guanidinylation of the N-terminal amino group if used in excess.[1]
COMUVery HighVery LowExcellent efficiency with an improved safety profile (non-explosive) and high solubility.[1][2]

Q4: What is racemization and how can I minimize it when coupling hindered amino acids?

Racemization (or epimerization) is the loss of stereochemical purity at the α-carbon of the amino acid being coupled, resulting in a mixture of D and L isomers.[2] To minimize racemization:

  • Choose the Right Reagent and Additive: Reagents based on HOAt (like HATU) or Oxyma (like COMU) are generally better at suppressing racemization than older HOBt-based reagents.[2][3]

  • Use a Weaker Base: In cases with a high risk of racemization, consider using a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA.[3][7]

  • Limit Pre-activation Time: The longer an amino acid remains in its activated state before coupling, the greater the risk of racemization.[2] Use in situ activation where the coupling reagent is added immediately after the protected amino acid.[2]

  • Control Temperature: If using heat to drive the reaction, optimize for the shortest time necessary to achieve a good yield to minimize potential racemization.[3]

Q5: How can I confirm that the coupling reaction is incomplete?

Incomplete coupling in solid-phase peptide synthesis (SPPS) can be monitored using qualitative colorimetric tests.[9] The most common method is the Kaiser test (ninhydrin test), which detects free primary amines on the resin.[10]

  • Positive Result (Blue Beads): Indicates the presence of unreacted N-terminal amines, signifying an incomplete coupling reaction.[10]

  • Negative Result (Colorless/Yellow Beads): Suggests that the coupling reaction is complete.[10]

Troubleshooting Workflow

If you encounter an incomplete coupling reaction, follow this systematic troubleshooting workflow.

G Troubleshooting Workflow for Incomplete Coupling start Incomplete Coupling Detected (e.g., Positive Kaiser Test) reagent Switch to a More Potent Coupling Reagent (e.g., HATU, COMU) start->reagent double_couple Perform a Double Coupling reagent->double_couple increase_time_temp Increase Reaction Time and/or Temperature double_couple->increase_time_temp solvent Optimize Solvent (e.g., NMP, DCM/DMF/NMP mixture) increase_time_temp->solvent check_completion Monitor Coupling Completion (Kaiser Test) solvent->check_completion capping Cap Unreacted Amines (e.g., with Acetic Anhydride) check_completion->capping Positive proceed Proceed to Next Step in Synthesis check_completion->proceed Negative capping->proceed

Caption: A stepwise guide to troubleshooting incomplete coupling reactions.

Experimental Protocols

Protocol 1: High-Efficiency Double Coupling using HATU

This protocol is recommended for achieving high efficiency with sterically demanding couplings.[4][6][7]

  • Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in a suitable solvent like N,N-dimethylformamide (DMF).[1][4]

  • First Coupling Activation: In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (3-4 equivalents relative to resin loading).[6][7] Dissolve the amino acid, HATU (2.9-3.9 equivalents), and a non-nucleophilic base like DIPEA (6-8 equivalents) in DMF.[4][6][7] Allow the pre-activation to proceed for 1-5 minutes.[6]

  • First Coupling Reaction: Add the activated amino acid solution to the resin and agitate at room temperature for 45-60 minutes.[4][6]

  • Washing: Wash the resin thoroughly with DMF.[6]

  • Monitoring: Perform a Kaiser test to check for completion.[3] If the test is negative, proceed to the next deprotection step. If positive, proceed with a second coupling.

  • Second Coupling: Repeat steps 2 through 5 with a fresh solution of the activated amino acid and reagents.[7]

  • Capping (if necessary): If the Kaiser test remains positive after the second coupling, cap the unreacted amines using acetic anhydride to prevent the formation of deletion peptides.[10]

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is for situations where even potent uronium/phosphonium reagents fail. Acyl fluorides are highly reactive and can be effective for coupling extremely hindered amino acids.[6][11][12]

  • Acyl Fluoride Formation: Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM.[6] Add a fluorinating agent (e.g., TFFH) and a suitable base.[11]

  • Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine and allow the reaction to proceed.[6]

Protocol 3: Microwave-Assisted Peptide Synthesis (MA-SPPS)

Microwave energy can be highly effective in driving difficult couplings to completion quickly and efficiently.[6][13]

  • Resin Preparation: Swell the resin in a microwave-compatible reaction vessel.[3]

  • Fmoc-Deprotection: Add a 20% solution of piperidine in DMF to the resin and irradiate in a microwave peptide synthesizer for 3-5 minutes at a controlled temperature (e.g., 75°C).[3] Wash the resin thoroughly with DMF.[3]

  • Coupling: In a separate vial, dissolve the Fmoc-protected hindered amino acid (4 equivalents), a coupling reagent (e.g., HATU, 3.9 equivalents), and an additive (e.g., HOAt, 4 equivalents) in DMF.[3] Add a base (e.g., DIPEA, 8 equivalents) and briefly mix.[3] Add the activated amino acid solution to the deprotected resin.[3]

  • Microwave Irradiation: Irradiate the reaction mixture in the microwave synthesizer according to the instrument's protocols for hindered couplings.

  • Washing and Confirmation: Wash the resin with DMF and perform a ninhydrin or bromophenol blue test to confirm the completion of the coupling.[3] If the test is positive, a second coupling may be necessary.[3]

Signaling Pathways and Logical Relationships

Mechanism of Action: Uronium/Aminium Salt Coupling Reagents

The efficacy of uronium/aminium salts like HATU lies in their mechanism of action, which involves the formation of a highly reactive OAt-ester intermediate.

G Mechanism of Uronium/Aminium Salt (HATU) Coupling cluster_activation Activation Step cluster_coupling Coupling Step amino_acid Protected Amino Acid (R-COOH) active_ester Highly Reactive OAt-Ester Intermediate amino_acid->active_ester Activation hatu HATU hatu->active_ester Activation base Base (e.g., DIPEA) base->active_ester Activation peptide_bond Formation of New Peptide Bond active_ester->peptide_bond Nucleophilic Attack peptide_resin Peptide-Resin with N-terminal Amine (H₂N-Peptide-Resin) peptide_resin->peptide_bond Nucleophilic Attack elongated_peptide Elongated Peptide-Resin peptide_bond->elongated_peptide

Caption: The activation and coupling steps mediated by a uronium salt like HATU.

References

minimizing racemization of Fmoc-D-cis-hyp-OH in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of racemization when incorporating Fmoc-D-cis-Hyp-OH in solid-phase peptide synthesis (SPPS). Maintaining the stereochemical integrity of this unnatural amino acid is paramount for the desired structure and biological activity of the final peptide.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a significant concern for this compound?

A1: Racemization is the undesirable conversion of a specific enantiomer (in this case, the D-isomer of cis-hydroxyproline) into a mixture of both its D and L-enantiomers during the synthesis process. The precise three-dimensional structure of a peptide is critical for its biological function. The inadvertent incorporation of the L-enantiomer can lead to a final product with reduced activity, altered binding affinity, or potential immunogenicity.

Q2: What are the primary causes of racemization during the coupling of this compound?

A2: Racemization of Fmoc-protected amino acids during peptide synthesis is primarily initiated by the activation of the carboxylic acid group for coupling. This activation increases the acidity of the α-proton, making it susceptible to abstraction by a base. This can lead to the formation of a planar, achiral intermediate (an oxazolone or an enolate), which upon reprotonation can yield a mixture of both D and L isomers.[1] Key factors that contribute to this process include the choice of coupling reagent, the type and concentration of the base used, the reaction temperature, and the duration of the activation step.[1]

Q3: How can I detect and quantify the extent of racemization of this compound in my synthetic peptide?

A3: The most reliable method for detecting and quantifying racemization is by chiral High-Performance Liquid Chromatography (HPLC) analysis of the hydrolyzed peptide. This involves cleaving the peptide from the resin, hydrolyzing it into its constituent amino acids, and then analyzing the amino acid mixture on a chiral HPLC column that can separate the D- and L-isomers of hydroxyproline. An alternative approach is to analyze the crude peptide by RP-HPLC, where the diastereomeric peptide containing the incorrect isomer may appear as a closely eluting impurity.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High levels of the L-cis-Hyp-OH diastereomer detected in the final peptide. Inappropriate Coupling Reagent/Additive Combination: Some coupling reagents are more prone to causing racemization.Utilize a coupling reagent combination known for low racemization, such as N,N'-Diisopropylcarbodiimide (DIC) with an additive like ethyl (hydroxyimino)cyanoacetate (OxymaPure®) or 1-hydroxybenzotriazole (HOBt).[2][3]
Strong or Sterically Unhindered Base: The base used to activate the coupling reaction can abstract the α-proton, leading to racemization. Stronger bases increase this risk.Employ a weaker or more sterically hindered base. Consider using N-methylmorpholine (NMM) or 2,4,6-collidine in place of the more commonly used and stronger base, N,N-diisopropylethylamine (DIPEA).[3]
Prolonged Pre-activation Time: Allowing the this compound to remain in its activated state for an extended period before coupling increases the opportunity for racemization.Minimize the pre-activation time. It is recommended to perform an in situ activation, where the coupling reagent is added to the mixture of the amino acid and the resin-bound peptide.[4]
Elevated Reaction Temperature: Higher temperatures, while potentially increasing the coupling rate, also significantly accelerate the rate of racemization.Perform the coupling reaction at room temperature or below. Avoid heating unless absolutely necessary for a particularly difficult coupling.[1]
Low coupling efficiency of this compound. Steric Hindrance: The cyclic structure of hydroxyproline can present steric challenges, leading to incomplete coupling.Extend the coupling time or perform a double coupling (repeating the coupling step with fresh reagents). Consider using a more potent coupling reagent like HATU, but be mindful of the increased risk of racemization and carefully select the base.

Data Presentation

Table 1: Comparison of Common Coupling Reagents and Their General Racemization Potential

Coupling ReagentReagent TypeTypical Coupling TimeGeneral Racemization LevelKey Considerations
HATU Aminium/Uronium Salt15-45 minutesVery Low to Low[5]Highly reactive and efficient, but higher cost. The choice of base is critical to minimize racemization.[5]
HBTU Aminium/Uronium Salt20-60 minutesLow[5]A widely used and effective coupling reagent.[5]
HCTU Aminium/Uronium Salt15-45 minutesVery Low[5]Similar in reactivity to HATU and often a more cost-effective alternative.[5]
PyBOP Phosphonium Salt30-120 minutesLowA good balance of reactivity and stability with a low propensity for racemization.
DIC/HOBt Carbodiimide/Additive60-180 minutesLow to ModerateA cost-effective option. The HOBt additive is crucial for suppressing racemization.
DIC/OxymaPure® Carbodiimide/Additive60-180 minutesVery Low to LowOxymaPure® is often considered superior to HOBt in suppressing racemization.[2]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound using DIC/OxymaPure®

This protocol is designed to minimize racemization by using a carbodiimide-based activation with a highly effective racemization suppressant.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat for an additional 15 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

  • Coupling Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.

  • Coupling Reaction: Add the amino acid/OxymaPure® solution to the deprotected resin, followed by the addition of DIC (3 equivalents).

  • Agitation: Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring and Washing: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

  • Next Cycle: Proceed with the deprotection step for the next amino acid to be coupled.

Protocol 2: Chiral Analysis of Peptide Hydrolysate

This protocol outlines a general procedure for the quantification of D- and L-hydroxyproline enantiomers in a synthetic peptide.

  • Peptide Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove all protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

  • Peptide Hydrolysis: a. Accurately weigh approximately 1 mg of the purified and lyophilized peptide into a hydrolysis tube. b. Add 1 mL of 6 M HCl. c. Seal the tube under vacuum and heat at 110°C for 24 hours. d. After cooling, open the tube and evaporate the HCl under a stream of nitrogen.

  • Derivatization (if required by the chiral column): Derivatize the amino acid hydrolysate with a suitable chiral derivatizing agent.

  • Chiral HPLC Analysis: a. Dissolve the hydrolyzed (and derivatized, if applicable) sample in an appropriate solvent. b. Inject the sample onto a chiral HPLC column capable of separating D- and L-hydroxyproline. c. Elute with an appropriate mobile phase and monitor the effluent with a UV or MS detector. d. Quantify the peak areas for the D- and L-hydroxyproline enantiomers to determine the percentage of racemization.

Visualizations

Racemization_Mechanism Fmoc_AA This compound Activated_Ester Activated Intermediate (e.g., O-acylisourea) Fmoc_AA->Activated_Ester + Coupling Reagent + Base Oxazolone Oxazolone Intermediate (Achiral) Activated_Ester->Oxazolone α-proton abstraction D_Peptide Desired D-Peptide Activated_Ester->D_Peptide + Peptide-Resin (Desired Pathway) L_Peptide Incorrect L-Peptide Oxazolone->L_Peptide + Peptide-Resin Oxazolone->D_Peptide + Peptide-Resin

Caption: Mechanism of racemization during peptide coupling.

Troubleshooting_Workflow Start High Racemization Detected Check_Reagents Review Coupling Reagents Start->Check_Reagents Check_Base Evaluate Base Check_Reagents->Check_Base No Solution1 Switch to DIC/OxymaPure® or DIC/HOBt Check_Reagents->Solution1 Using high-risk reagent? Check_Time_Temp Assess Time & Temperature Check_Base->Check_Time_Temp No Solution2 Use Weaker/Hindered Base (e.g., NMM, Collidine) Check_Base->Solution2 Using strong base? Solution3 Minimize Pre-activation Time & Couple at Room Temperature Check_Time_Temp->Solution3

Caption: Troubleshooting workflow for high racemization.

References

impact of solvent choice on Fmoc-D-cis-hyp-OH coupling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the coupling of Fmoc-D-cis-Hyp-OH in solid-phase peptide synthesis (SPPS). The unique cis-conformation and the presence of a hydroxyl group can present challenges, including steric hindrance and potential for aggregation. This guide offers practical solutions and detailed protocols to optimize coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the coupling of this compound?

The primary challenges stem from its structure as a bulky, non-natural amino acid. These include:

  • Steric Hindrance: The cyclic structure of the proline ring, combined with the cis-orientation of the hydroxyl group, can physically impede the approach of the activated amino acid to the N-terminus of the growing peptide chain. This can lead to slower reaction times and incomplete couplings.

  • Peptide Aggregation: Sequences containing hydroxyproline can be prone to aggregation, where the peptide chains interact with each other on the solid support. This can block reactive sites and hinder both coupling and deprotection steps. The hydroxyl group can participate in hydrogen bonding, which may contribute to aggregation.

  • Solubility Issues: While this compound is generally soluble in common SPPS solvents, its solubility can decrease upon activation, potentially leading to precipitation and reduced coupling efficiency.

Q2: Which solvent is recommended for the coupling of this compound?

There is no single "best" solvent, as the optimal choice depends on the specific peptide sequence and the presence of other difficult residues. However, here is a comparison of commonly used solvents:

SolventAdvantagesDisadvantagesRecommendations
N,N-Dimethylformamide (DMF) Good solvation properties for most Fmoc-amino acids and reagents. Lower viscosity than NMP. Cost-effective.Can decompose to form dimethylamine, which can cause premature Fmoc deprotection. May not be as effective as NMP in preventing aggregation for some sequences.[1]Use high-purity, amine-free DMF.[2] Consider for routine couplings, but be prepared to switch if aggregation or incomplete coupling occurs.
N-Methyl-2-pyrrolidone (NMP) Excellent solvating properties, often superior to DMF for disrupting peptide aggregation.[1] Can improve coupling yields for difficult sequences.Higher viscosity and cost compared to DMF. Some reports suggest Fmoc-amino acids may be less stable in NMP over extended periods.[1]Recommended for sequences known to be prone to aggregation or when incomplete coupling is observed with DMF.
Dimethyl sulfoxide (DMSO) Very strong solvent that can disrupt secondary structures and solubilize aggregated peptides.[1]High viscosity. Can be difficult to remove during washing steps.Often used as a co-solvent with DMF or NMP (e.g., 10-25% DMSO) to enhance solvation and break up aggregates in particularly difficult couplings.

Q3: How can I detect and troubleshoot incomplete coupling of this compound?

Incomplete coupling is typically detected using a qualitative colorimetric test, such as the Kaiser test, which detects free primary amines on the resin.

  • Positive Kaiser Test (blue/purple beads): Indicates the presence of unreacted amines and an incomplete coupling reaction.

  • Negative Kaiser Test (yellow/colorless beads): Suggests a complete coupling.

Troubleshooting Steps for a Positive Kaiser Test:

  • Double Coupling: Immediately after the first coupling, drain the reaction vessel and repeat the coupling step with a fresh solution of activated this compound and coupling reagents.[2]

  • Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.[3]

  • Increase Temperature: Performing the coupling at an elevated temperature (e.g., 40-60°C) can help overcome steric hindrance and disrupt aggregation.[3]

  • Optimize Coupling Reagents: Switch to a more potent coupling reagent. Uronium/aminium salt-based reagents like HATU, HCTU, or COMU are generally more effective for sterically hindered amino acids than carbodiimide-based reagents like DIC.

  • Change Solvent System: If using DMF, switch to NMP or a mixture of DMF/DMSO to improve solvation and reduce aggregation.[4]

If these steps fail, it may be necessary to "cap" the unreacted amines by acetylating them with acetic anhydride to prevent the formation of deletion sequences.[5]

Troubleshooting Guide

Symptom Possible Cause Recommended Solution(s)
Positive Kaiser test after coupling Incomplete coupling due to steric hindrance or aggregation.1. Perform a "double coupling". 2. Increase coupling time and/or temperature. 3. Switch to a more potent coupling reagent (e.g., HATU, COMU). 4. Change solvent to NMP or a DMF/DMSO mixture.
Deletion of Hyp residue in final peptide (confirmed by MS) Severe steric hindrance or peptide aggregation preventing coupling.1. Optimize all coupling parameters (reagents, time, temperature, solvent). 2. Consider using a "magic mixture" of DCM/DMF/NMP (1:1:1) for very difficult sequences. 3. Incorporate pseudoproline dipeptides in the sequence preceding the Hyp residue to disrupt aggregation.
Low crude purity of the final peptide A combination of incomplete coupling and potential side reactions.1. Review the entire synthesis protocol for potential issues. 2. Ensure high-purity reagents and solvents are used. 3. Optimize the final cleavage and work-up procedures.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU in DMF

This protocol is a starting point for the coupling of this compound.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (3 equivalents)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • High-purity DMF

  • Solid-phase peptide synthesis reaction vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the swollen resin. Agitate the reaction vessel at room temperature for 2 hours.

  • Monitoring: Perform a Kaiser test.

    • Negative result (yellow beads): Proceed to washing.

    • Positive result (blue beads): Continue agitating for another 2 hours or perform a double coupling (repeat steps 2-3).

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3-5 times).

Protocol 2: Coupling in NMP for Aggregation-Prone Sequences

This protocol is recommended when peptide aggregation is suspected.

Materials:

  • Same as Protocol 1, but substitute DMF with NMP.

Procedure:

  • Resin Swelling: Swell the peptide-resin in NMP for at least 30 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve this compound and a suitable coupling reagent (e.g., HATU) in NMP. Add DIPEA and pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test. If positive, consider extending the reaction time or proceeding to a double coupling.

  • Washing: Drain the reaction solution and wash the resin thoroughly with NMP (3-5 times), followed by a few washes with DMF to prepare for the next step if it is performed in DMF.

Visualizations

experimental_workflow cluster_prep Preparation cluster_coupling Coupling cluster_monitoring Monitoring & Action resin Swell Resin in Chosen Solvent deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 Wash with DMF deprotection->wash1 activation Activate this compound (e.g., with HATU/DIPEA) wash1->activation coupling Add to Resin & Agitate (2-4h) activation->coupling kaiser Kaiser Test coupling->kaiser wash2 Wash Resin kaiser->wash2 Negative double_coupling Double Coupling kaiser->double_coupling Positive double_coupling->kaiser capping Capping double_coupling->capping

Caption: Experimental workflow for a single coupling cycle of this compound.

troubleshooting_workflow start Positive Kaiser Test (Incomplete Coupling) double_coupling Perform Double Coupling start->double_coupling check1 Kaiser Test Still Positive? double_coupling->check1 increase_time_temp Increase Reaction Time & Temperature check1->increase_time_temp Yes proceed Proceed to Next Step check1->proceed No check2 Kaiser Test Still Positive? increase_time_temp->check2 change_reagent_solvent Change Coupling Reagent (e.g., HATU) &/or Solvent (e.g., NMP) check2->change_reagent_solvent Yes check2->proceed No check3 Kaiser Test Still Positive? change_reagent_solvent->check3 capping Cap Unreacted Amines (Acetic Anhydride) check3->capping Yes check3->proceed No

Caption: Troubleshooting workflow for incomplete this compound coupling.

References

Validation & Comparative

A Comparative Guide to the NMR Characterization of Peptides Containing D-cis-Hydroxyproline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Nuclear Magnetic Resonance (NMR) characteristics of peptides incorporating D-cis-4-hydroxyproline (D-cis-Hyp-OH) against other proline analogs. The inclusion of this non-standard amino acid significantly influences peptide conformation, which can be meticulously detailed through NMR spectroscopy.

The unique stereochemistry of D-cis-Hyp-OH, particularly the orientation of the hydroxyl group, induces distinct structural constraints on the peptide backbone. These constraints manifest as measurable differences in key NMR parameters, including chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) intensities. This guide summarizes these differences, provides detailed experimental protocols for their measurement, and visualizes the underlying conformational principles.

Impact of Hydroxyproline Stereochemistry on Peptide Conformation

The conformation of the pyrrolidine ring of proline and its derivatives is a critical determinant of local peptide structure. This ring can adopt two primary puckers: Cγ-exo and Cγ-endo. The stereochemistry of substituents at the C4 position, such as the hydroxyl group in hydroxyproline, dictates the preferred pucker. For L-proline derivatives, a 4R-substituent (as in L-trans-Hyp-OH) favors a Cγ-exo pucker, while a 4S-substituent (as in L-cis-Hyp-OH) prefers a Cγ-endo pucker. These preferences directly impact the peptide backbone dihedral angles (φ and ψ) and the cis/trans isomerism of the preceding peptide bond.

Notably, peptides containing D-amino acids exhibit significantly different conformational preferences compared to their L-amino acid counterparts. NMR studies on model tetrapeptides have revealed distinct spectral signatures for all four stereoisomers of hydroxyproline (L-trans, L-cis, D-trans, and D-cis), highlighting the profound impact of stereochemistry on the local magnetic environment of the peptide.

Comparative NMR Data

The following tables summarize the key differences in NMR parameters observed for peptides containing D-cis-Hyp-OH compared to its diastereomers and unmodified proline. These differences are crucial for identifying the presence and conformational consequences of D-cis-Hyp-OH incorporation.

Table 1: Comparative ¹H and ¹³C Chemical Shifts (δ) of Proline Analogs in a Model Peptide
ResidueIsomer¹Hα (ppm)¹³Cα (ppm)¹³Cβ (ppm)¹³Cγ (ppm)¹³Cδ (ppm)
Pro-~4.4~63~32~27~49
L-trans-Hyp(2S, 4R)~4.5~62~39~72~56
L-cis-Hyp(2S, 4S)~4.6~61~38~71~57
D-cis-Hyp (2R, 4S) Distinct Distinct Distinct Distinct Distinct
D-trans-Hyp(2R, 4R)Distinct Distinct Distinct Distinct Distinct

Note: Exact chemical shifts are highly dependent on the peptide sequence and solvent conditions. "Distinct" indicates that the chemical shifts are significantly different from the other isomers, allowing for unambiguous identification.

Table 2: Comparative Coupling Constants and cis/trans Ratios
ResidueIsomer³JHNα (Hz)K(trans/cis)
Pro-~7-9Sequence Dependent
L-trans-Hyp(2S, 4R)VariesTends to be high
L-cis-Hyp(2S, 4S)VariesTends to be low
D-cis-Hyp (2R, 4S) Varies Exhibits cis-trans isomerism
D-trans-Hyp(2R, 4R)Varies Predominantly trans

Note: ³JHNα coupling constants provide information about the φ dihedral angle. The K(trans/cis) ratio is a measure of the equilibrium between the trans and cis conformations of the X-Pro peptide bond.

Experimental Protocols

Accurate NMR characterization of peptides containing D-cis-Hyp-OH requires meticulous experimental design and execution. The following protocols for key experiments are provided as a guide.

Peptide Sample Preparation
  • Peptide Synthesis and Purification: Peptides should be synthesized using standard solid-phase peptide synthesis protocols. The D-cis-Hyp-OH amino acid should be appropriately protected (e.g., Fmoc-D-cis-Hyp(tBu)-OH) for incorporation. Following synthesis, the peptide must be purified to >95% purity by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.

  • Sample Dissolution: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture, depending on solubility and the desired information). The concentration should typically be in the range of 1-5 mM.

  • pH Adjustment: For aqueous samples, adjust the pH to the desired value using dilute DCl or NaOD. The pH should be carefully controlled as it can influence chemical shifts and peptide conformation.

  • Internal Standard: Add a suitable internal standard (e.g., DSS or TSP) for chemical shift referencing.

2D NMR Data Acquisition and Analysis
  • ¹H-¹H TOCSY (Total Correlation Spectroscopy):

    • Purpose: To identify all protons within a given amino acid spin system.

    • Typical Parameters: A mixing time of 60-80 ms is generally sufficient to observe correlations between all scalar-coupled protons within a residue.

    • Analysis: The characteristic pattern of cross-peaks for D-cis-Hyp-OH will differ from other proline analogs, aiding in its identification and assignment.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Purpose: To identify protons that are close in space (< 5 Å), providing crucial distance restraints for 3D structure calculation.

    • Typical Parameters: A mixing time of 150-300 ms is typically used for peptides of this size.

    • Analysis: The presence or absence of specific NOEs, particularly between the D-cis-Hyp-OH ring protons and adjacent residues, will define the local conformation. For instance, the presence of a strong Hα(i-1)-Hδ(i) NOE is indicative of a cis X-Pro peptide bond.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate each proton with its directly attached carbon atom.

    • Typical Parameters: This experiment requires a ¹³C-labeled sample for optimal sensitivity, but can be performed at natural abundance for smaller peptides.

    • Analysis: The unique ¹³C chemical shifts of the D-cis-Hyp-OH residue (see Table 1) will be clearly resolved in the HSQC spectrum, confirming its presence and providing a starting point for further resonance assignment.

Visualization of Conformational Effects

The following diagrams illustrate the key concepts discussed in this guide.

Peptide_Conformation cluster_Proline Proline Ring Pucker cluster_Backbone Backbone Conformation Cg_exo Cγ-exo Pucker (favored by L-trans-Hyp) Dihedral_Angles Dihedral Angles (φ, ψ) Cg_exo->Dihedral_Angles influences Cg_endo Cγ-endo Pucker (favored by L-cis-Hyp) Cg_endo->Dihedral_Angles influences Cis_Trans cis/trans Isomerism (ω) Cg_endo->Cis_Trans prefers cis Dihedral_Angles->Cis_Trans correlates with

Caption: Relationship between proline ring pucker and peptide backbone conformation.

NMR_Workflow Sample_Prep Peptide Synthesis & Purification NMR_Acquisition 2D NMR Experiments (TOCSY, NOESY, HSQC) Sample_Prep->NMR_Acquisition Data_Analysis Resonance Assignment & Data Extraction NMR_Acquisition->Data_Analysis Structure_Calculation 3D Structure Calculation & Conformational Analysis Data_Analysis->Structure_Calculation

Caption: Experimental workflow for NMR characterization of modified peptides.

Navigating the Labyrinth of Modified Peptides: A Comparative Guide to the Mass Spectrometry of Peptides Containing Fmoc-D-cis-Hyp-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the intricate world of peptide chemistry, the precise characterization of synthetic peptides is paramount. The incorporation of non-standard amino acids, such as Fmoc-D-cis-Hyp-OH, introduces unique analytical challenges. This guide provides an objective comparison of the mass spectrometric behavior of peptides containing this compound against other common peptide modifications, supported by established fragmentation principles and detailed experimental protocols.

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), while hydroxyproline (Hyp) isomers play critical roles in peptide structure and function. The cis-isomer of 4-hydroxyproline, in particular, can induce significant conformational changes in peptides. Understanding the mass spectrometric fingerprint of peptides incorporating this compound is crucial for synthesis verification, quality control, and downstream applications.

Comparative Analysis of Mass Spectrometric Fragmentation

The fragmentation of peptides in a mass spectrometer, typically through collision-induced dissociation (CID), provides a wealth of structural information. The presence of the Fmoc group and the cis-hydroxyproline modification imparts a characteristic fragmentation pattern to the peptide.

In positive-ion ESI-MS, Fmoc-protected peptides typically exhibit characteristic fragmentation patterns.[1] A prominent fragmentation pathway for Fmoc-peptides is the neutral loss of the Fmoc group.[1] Cleavage along the peptide backbone results in the standard b- and y-type ions, which are crucial for sequence confirmation.[1] Peptides containing hydroxyproline also show characteristic differences in charge and mass distribution compared to unmodified peptides.[2] The intensity of the diagnostic hydroxyproline immonium ion can be influenced by MS collision energy settings and the surrounding amino acid sequence.[2]

Below is a summary of the expected and observed fragmentation characteristics for peptides containing this compound compared to standard peptides and those with other common modifications.

FeatureStandard Peptide (e.g., containing Proline)Peptide with this compoundPeptide with Phosphorylation (pSer/pThr/pTyr)
Precursor Ion [M+nH]n+[M+nH]n+ (Higher mass due to Fmoc and Hydroxyl group)[M+nH]n+ (Mass shift of +80 Da)
Characteristic Neutral Loss NoneNeutral loss of Fmoc group (222.2 Da) and potentially H₂O from HypNeutral loss of H₃PO₄ (98 Da) from pSer/pThr
Diagnostic Fragment Ions Proline immonium ion (m/z 70.06)Hydroxyproline immonium ion (m/z 86.06), Fmoc-related ions (e.g., m/z 179.1, m/z 222.2)Reporter ions for some isobaric tags (if used)
Backbone Fragmentation (b/y ions) Standard b and y ion seriesb and y ion series, with a mass modification of +15.99 Da on the Hyp-containing fragmentb and y ion series, with a mass modification of +80 Da on the phosphorylated residue-containing fragment
Distinguishing Isomers Not applicableSeparation of cis/trans isomers may be possible with ion mobility spectrometry or specialized chromatography.[3] Fragmentation patterns may show subtle differences.Not applicable

Experimental Protocols

Reproducible and accurate mass spectrometric analysis relies on well-defined experimental protocols. The following sections detail the methodologies for the synthesis, sample preparation, and LC-MS/MS analysis of peptides containing this compound.

Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide

This protocol outlines the manual synthesis of a model peptide (e.g., Ac-Gly-cis-Hyp-Ala-NH₂) using Fmoc chemistry.

  • Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve Fmoc-Ala-OH (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activation mixture to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF.

  • Repeat Fmoc deprotection and coupling steps for this compound and Fmoc-Gly-OH.

  • N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.

  • Cleavage and Deprotection:

    • Wash the resin with dichloromethane (DCM) and dry under vacuum.

    • Treat the resin with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation: Precipitate the peptide by adding the TFA filtrate to cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.

  • Purification: Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the mass of the purified peptide by mass spectrometry.

LC-MS/MS Analysis
  • Sample Preparation: Dissolve the purified peptide in 0.1% formic acid in water to a final concentration of 1 pmol/µL.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 40% B over 30 minutes at a flow rate of 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • MS1 Scan Range: m/z 300-1500.

    • MS/MS: Data-dependent acquisition (DDA) of the top 5 most intense precursor ions.

    • Fragmentation: Collision-Induced Dissociation (CID) with a normalized collision energy of 35%.

    • Detector: High-resolution mass analyzer (e.g., Orbitrap or TOF).

Visualizing the Workflow and Fragmentation

To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the predicted fragmentation pathway of a peptide containing this compound.

G cluster_synthesis Peptide Synthesis cluster_analysis Analysis Resin Resin Fmoc_Deprotection Fmoc_Deprotection Resin->Fmoc_Deprotection 1. Swell Coupling Coupling Fmoc_Deprotection->Coupling 2. Deprotect Coupling->Fmoc_Deprotection 3. Couple Amino Acid Cleavage Cleavage Coupling->Cleavage 4. Repeat for all residues Purification Purification Cleavage->Purification 5. Cleave from resin LCMS LCMS Purification->LCMS 6. RP-HPLC Data_Analysis Data_Analysis LCMS->Data_Analysis 7. LC-MS/MS Result Result Data_Analysis->Result 8. Spectral Interpretation

Caption: Experimental workflow for the synthesis and analysis of peptides.

Fragmentation cluster_fragments Primary Fragments cluster_diagnostic Diagnostic Fragments Precursor [M+H]+ b_ions b-ions Precursor->b_ions Backbone Cleavage y_ions y-ions Precursor->y_ions Backbone Cleavage Fmoc_loss [M+H - Fmoc]+ Precursor->Fmoc_loss Neutral Loss Immonium_ion Hyp Immonium Ion (m/z 86.06) Precursor->Immonium_ion Side-chain Cleavage

Caption: Predicted fragmentation of a peptide with this compound.

Conclusion

The mass spectrometric analysis of peptides containing this compound reveals a unique fragmentation signature characterized by the neutral loss of the Fmoc group and the presence of a diagnostic hydroxyproline immonium ion, in addition to the expected peptide backbone cleavages. By understanding these fragmentation patterns and employing robust experimental protocols, researchers can confidently identify and characterize these complex modified peptides, paving the way for advancements in drug discovery and chemical biology.

References

A Comparative Analysis of D-cis- and L-trans-Hydroxyproline in Peptides for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the conformational and biological implications of incorporating D-cis- versus L-trans-hydroxyproline into peptide structures. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, to inform the rational design of novel peptides with tailored properties.

The stereochemistry of amino acid residues within a peptide sequence is a critical determinant of its structure, stability, and biological function. Hydroxyproline, a post-translationally modified form of proline, is a key component of collagen, where the naturally occurring L-trans-4-hydroxyproline isomer plays a vital role in stabilizing the iconic triple helix. The incorporation of non-natural isomers, such as D-cis-4-hydroxyproline, offers a powerful tool to modulate peptide conformation and activity in ways that can be advantageous for therapeutic and biotechnological applications. This guide presents a comparative analysis of D-cis- and L-trans-hydroxyproline in peptides, focusing on their distinct effects on peptide structure and stability, supported by experimental evidence.

Structural and Conformational Differences

The fundamental difference between L-trans- and D-cis-4-hydroxyproline lies in the spatial arrangement of the hydroxyl group and the carboxyl group relative to the pyrrolidine ring. In L-trans-4-hydroxyproline ((2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid), the hydroxyl group at the C4 position is in a trans configuration with respect to the carboxyl group at the C2 position. Conversely, in D-cis-4-hydroxyproline ((2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid), both the hydroxyl and carboxyl groups are on the same side of the ring. This seemingly subtle stereochemical variation has profound consequences for the puckering of the pyrrolidine ring and the preferred conformation of the preceding peptide bond.

A pivotal aspect of proline and hydroxyproline conformation in peptides is the cis-trans isomerization of the Xaa-Hyp peptide bond (where Xaa is the preceding amino acid). The naturally abundant L-trans-hydroxyproline in collagen is crucial for the stability of the triple helix, a stability conferred in large part by stereoelectronic effects of the 4-hydroxyl group that favor the trans conformation of the peptide bond.[1][2][3]

In contrast, studies on synthetic peptides have revealed a striking conformational preference for the D-cis isomer. Nuclear Magnetic Resonance (NMR) spectroscopy of a model tetrapeptide, Ac-TYXN-NH2, where X was substituted with each of the four stereoisomers of 4-hydroxyproline, demonstrated that the peptide containing D-cis-hydroxyproline exhibited no evidence of a cis amide bond. This suggests that the D-cis isomer strongly favors or exclusively adopts the trans conformation of the preceding peptide bond. This is a significant distinction from the other isomers, which show varying degrees of cis-trans isomerism.

Impact on Peptide Stability

The stability of structured peptides, such as collagen-like triple helices, is highly sensitive to the stereochemistry of their constituent amino acids. The presence of L-trans-hydroxyproline in the Yaa position of the repeating Gly-Xaa-Yaa sequence of collagen is a major contributor to its thermal stability.[4] This stabilization is attributed to the pre-organization of the peptide backbone into a conformation conducive to triple helix formation, driven by the stereoelectronic effects of the 4R-hydroxyl group.[4]

While extensive quantitative data on the thermal stability of peptides containing D-cis-hydroxyproline is not as readily available, the observed exclusive preference for the trans amide bond suggests a significant impact on conformational stability. Forcing a trans conformation can be a strategy to pre-organize a peptide into a specific secondary structure, potentially enhancing its stability. However, the overall effect on a complex structure like the collagen triple helix would also depend on the compatibility of the resulting backbone geometry with the required helical parameters. The incorporation of a D-amino acid, in general, can be disruptive to native L-amino acid-based structures.

Biological Activity: A Case Study of Prolyl-Hydroxyproline Dipeptide

The biological activity of peptides is intimately linked to their conformation, which governs their ability to interact with specific receptors and enzymes. The dipeptide prolyl-4-hydroxyproline (Pro-Hyp), a breakdown product of collagen, has been shown to exhibit a range of biological effects, including promoting the differentiation and maturation of tendon cells and inducing chemotaxis.[5]

A study on adult tendon cells revealed that Pro-Hyp treatment leads to the activation of a signaling pathway involving β1-integrin.[6] This activation results in the phosphorylation of extracellular signal-regulated kinase (ERK), which in turn promotes cell proliferation, extracellular matrix production, and organized collagen network formation.[6] This signaling cascade highlights how a simple dipeptide containing L-trans-hydroxyproline can trigger specific cellular responses.

While direct comparative studies on the biological activity of a peptide containing D-cis-hydroxyproline in this specific pathway are lacking, the profound conformational differences suggest that it would likely exhibit altered, and possibly no, activity. The precise three-dimensional arrangement of the peptide is crucial for its recognition by the β1-integrin receptor.

Quantitative Data Summary

ParameterL-trans-Hydroxyproline in PeptideD-cis-Hydroxyproline in PeptideReference
Preceding Amide Bond Conformation Exhibits both cis and trans isomersExclusively trans isomer observedHodges and Zondlo, J. Am. Chem. Soc. 2013
Effect on Collagen Triple Helix Stability Significantly stabilizesExpected to be disruptive to the native L-amino acid helix[4]
Biological Activity (Pro-Hyp dipeptide) Activates β1-integrin/ERK signaling pathwayUnknown, likely altered due to conformational change[6]

Experimental Protocols

Peptide Synthesis with Hydroxyproline Isomers (Based on "Proline Editing" by Hodges and Zondlo)

This protocol describes the solid-phase synthesis of the model tetrapeptide Ac-TYXN-NH2, where X can be any stereoisomer of 4-hydroxyproline.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-amino acids (Fmoc-Asn(Trt)-OH, Fmoc-Tyr(tBu)-OH)

  • Fmoc-L-trans-4-hydroxyproline (Fmoc-Hyp-OH)

  • Fmoc-D-cis-4-hydroxyproline

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Acetic anhydride

  • Pyridine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (4 equivalents) with DIC (4 equivalents) and OxymaPure (4 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

    • Wash the resin with DMF and DCM.

  • Peptide Elongation: Repeat the deprotection and coupling steps for each amino acid in the sequence (Asn, Hyp isomer, Tyr).

  • N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of 10% acetic anhydride in pyridine for 30 minutes. Wash the resin with DMF and DCM.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and air dry. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.

NMR Spectroscopy for Determining cis/trans Isomer Ratio

Materials:

  • Purified peptide

  • Deuterated solvent (e.g., DMSO-d6 or D2O)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve the purified peptide in the appropriate deuterated solvent to a concentration of approximately 1-5 mM.

  • 1D 1H NMR: Acquire a one-dimensional proton NMR spectrum. The amide region (typically 6-9 ppm) and the alpha-proton region (typically 3.5-5 ppm) will often show distinct sets of peaks for the cis and trans isomers of the Xaa-Hyp bond.

  • 2D NMR (TOCSY and NOESY/ROESY):

    • Acquire a TOCSY (Total Correlation Spectroscopy) experiment to identify the spin systems of the amino acid residues, which aids in assigning the peaks for both cis and trans isomers.

    • Acquire a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment. The presence of a strong cross-peak between the alpha-proton of the Xaa residue and the delta-protons of the hydroxyproline residue is characteristic of the trans conformation. The absence of this cross-peak and the presence of a cross-peak between the alpha-protons of the Xaa and hydroxyproline residues are indicative of the cis conformation.

  • Quantification: Integrate the well-resolved peaks corresponding to the cis and trans isomers in the 1D 1H NMR spectrum to determine their relative populations. The equilibrium constant (Ktrans/cis) can be calculated as the ratio of the integrals of the trans and cis peaks.

Visualizations

Logical Relationship of Hydroxyproline Isomers

G cluster_proline Proline cluster_hydroxyproline 4-Hydroxyproline Stereoisomers Pro Proline L_trans L-trans (2S, 4R) Pro->L_trans Hydroxylation L_cis L-cis (2S, 4S) Pro->L_cis Hydroxylation D_trans D-trans (2R, 4S) Pro->D_trans Hydroxylation D_cis D-cis (2R, 4R) Pro->D_cis Hydroxylation L_trans->L_cis Epimerization at C4 L_trans->D_trans Epimerization at C2 L_cis->D_cis Epimerization at C2 D_trans->D_cis Epimerization at C4

Caption: Stereochemical relationships between proline and its 4-hydroxyproline isomers.

Experimental Workflow for Peptide Synthesis and Analysis

G start Start: Resin Swelling deprotection Fmoc Deprotection start->deprotection coupling Amino Acid Coupling deprotection->coupling Repeat for each AA coupling->deprotection acetylation N-terminal Acetylation coupling->acetylation Final AA coupled cleavage Cleavage & Deprotection acetylation->cleavage purification RP-HPLC Purification cleavage->purification analysis MS & NMR Analysis purification->analysis end End: Characterized Peptide analysis->end

Caption: Solid-phase peptide synthesis and analysis workflow.

Pro-Hyp Signaling Pathway in Tendon Cells

G ProHyp Prolyl-4-hydroxyproline (Pro-Hyp) Integrin β1-Integrin Receptor ProHyp->Integrin Binds and Activates ERK ERK Integrin->ERK pERK p-ERK (Active) ERK->pERK Phosphorylation CellResponse Cellular Responses: - Proliferation - ECM Production - Chemotaxis pERK->CellResponse Promotes

Caption: Signaling cascade initiated by Pro-Hyp in tendon cells.

Conclusion

The choice between incorporating D-cis- and L-trans-hydroxyproline into a peptide sequence has significant and distinct consequences for its structure and, by extension, its stability and biological activity. L-trans-hydroxyproline is well-established as a key stabilizing element in collagen, promoting the trans-amide bond conformation necessary for the triple helix. In contrast, the non-natural D-cis isomer appears to exclusively favor the trans-amide bond, offering a tool for rigidifying the peptide backbone in a predetermined conformation. This fundamental difference in conformational preference underscores the potential of using hydroxyproline stereoisomers as a design element to create peptides with novel and predictable properties for therapeutic and research applications. Further quantitative studies on the stability and biological activities of peptides containing D-cis-hydroxyproline are warranted to fully exploit their potential in peptide engineering.

References

A Comparative Guide to Peptide Stability: The Role of Fmoc-D-cis-hyp-OH and Other Proline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptide therapeutics is a critical strategy for enhancing their stability and, consequently, their efficacy. Proline and its analogs are of particular interest due to their unique conformational constraints on the peptide backbone. This guide provides a comprehensive comparison of Fmoc-D-cis-hyp-OH with other proline analogs, focusing on their impact on peptide stability against enzymatic degradation. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in selecting the optimal building blocks for their drug design and development projects.

Introduction to Proline Analogs and Peptide Stability

Peptides are promising therapeutic agents due to their high specificity and potency. However, their clinical application is often limited by poor metabolic stability, primarily due to rapid degradation by proteases. Proline residues play a crucial role in peptide structure, inducing turns and disrupting secondary structures like α-helices and β-sheets. Modification of the proline ring is a powerful tool to modulate the conformational properties and stability of peptides.

The stability of a peptide is influenced by several factors, including its susceptibility to enzymatic cleavage and its conformational rigidity. Proline analogs can enhance stability through various mechanisms:

  • Stereoelectronic Effects: The introduction of electron-withdrawing groups, such as hydroxyl or fluorine, on the proline ring can influence the pucker of the pyrrolidine ring and the cis/trans isomerization of the preceding peptide bond. This can pre-organize the peptide into a conformation that is less recognizable by proteases.

  • Steric Hindrance: Bulky substituents on the proline ring can sterically block the approach of proteases to the peptide backbone.

  • D-Amino Acid Incorporation: The use of D-amino acids, such as D-cis-hydroxyproline, renders the peptide bond resistant to cleavage by most endogenous proteases, which are stereospecific for L-amino acids.

This guide will focus on comparing the effects of this compound with other key proline analogs, including its stereoisomer Fmoc-D-trans-hyp-OH, and fluorinated proline derivatives.

Comparative Analysis of Proline Analogs on Peptide Stability

While direct head-to-head quantitative comparisons of the proteolytic stability of a single peptide sequence incorporating a wide range of proline analogs are limited in the literature, we can infer and compile expected performance based on existing studies on their conformational effects and stability in various model systems.

Table 1: Expected Comparative Performance of Proline Analogs on Peptide Stability

Proline AnalogExpected Proteolytic StabilityKey Influencing Factors
This compound High D-configuration provides significant resistance to proteolysis. The cis orientation of the hydroxyl group may influence local conformation and solvent accessibility.
Fmoc-D-trans-hyp-OH High D-configuration is the primary driver of stability. The trans hydroxyl group leads to a different ring pucker and conformational preference compared to the cis isomer, which can also impact stability.
Fmoc-L-cis-hyp-OH Moderate L-configuration is susceptible to proteolysis. The cis-hydroxyl group may offer some steric hindrance and conformational constraint, potentially slowing degradation compared to native L-proline.
Fmoc-L-trans-hyp-OH Moderate to Low L-configuration is susceptible to proteolysis. The trans-hydroxyl group is known to stabilize the Cγ-exo ring pucker, which can influence peptide conformation and, in some contexts like collagen, enhance stability. However, this may not always translate to increased resistance to common proteases.
Fmoc-D-(4S)-fluoroproline Very High D-configuration provides high resistance to proteolysis. The strong electron-withdrawing effect of fluorine at the 4S position favors a Cγ-endo ring pucker and stabilizes the cis conformation of the preceding peptide bond.
Fmoc-D-(4R)-fluoroproline Very High D-configuration provides high resistance to proteolysis. The fluorine at the 4R position favors a Cγ-exo ring pucker and stabilizes the trans conformation of the preceding peptide bond.
Fmoc-L-Pro-OH (Native) Low L-configuration is readily recognized and cleaved by various proteases.

Experimental Data Summary

Obtaining direct comparative quantitative data for the proteolytic stability of peptides containing these specific proline analogs is challenging. However, studies on collagen-like peptides provide valuable insights into their conformational stability, which is a key determinant of proteolytic resistance. The thermal melting temperature (Tm) is often used as a measure of the stability of the collagen triple helix.

Table 2: Illustrative Conformational Stability of Peptides Containing Proline Analogs (Collagen Model)

Peptide Sequence (Illustrative)Proline AnalogMelting Temperature (Tm) in °C (Illustrative)Reference
(Pro-Pro-Gly)₁₀L-Proline24[1][2]
(Pro-Hyp(R)-Gly)₁₀L-trans-4-Hydroxyproline41[1]
(Pro-fPro(R)-Gly)₁₀L-trans-4-Fluoroproline58[1]
(fPro(S)-Pro-Gly)₁₀L-cis-4-Fluoroproline21[1]

Experimental Protocols

To empirically determine and compare the stability of peptides incorporating this compound and other proline analogs, the following experimental protocols are recommended.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general procedure for synthesizing peptides using Fmoc chemistry.

Materials:

  • Fmoc-protected amino acids (including this compound and other analogs)

  • Rink Amide resin (or other suitable resin depending on C-terminal modification)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • Diisopropylethylamine (DIEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

Methodology:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3-5 equivalents) and coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add DIEA (6-10 equivalents) to activate the amino acid.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group.

  • Cleavage and Global Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Protocol 2: Peptide Stability Assay in Human Serum

This assay assesses the stability of the synthesized peptides in a physiologically relevant environment.

Materials:

  • Purified peptides

  • Pooled human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching/Precipitation solution (e.g., Acetonitrile with 1% TFA)

  • RP-HPLC system with a C18 column

Methodology:

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of each peptide in PBS.

  • Serum Preparation: Thaw the human serum at 37°C and centrifuge to remove any precipitates.

  • Incubation:

    • In a microcentrifuge tube, mix a defined volume of human serum with the peptide stock solution to achieve a final peptide concentration of, for example, 100 µg/mL.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the incubation mixture.

  • Reaction Quenching and Protein Precipitation: Immediately add the aliquot to a larger volume of cold quenching/precipitation solution to stop enzymatic activity and precipitate serum proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Supernatant Analysis: Carefully collect the supernatant and analyze it by RP-HPLC.

  • Data Analysis:

    • Quantify the peak area of the intact peptide at each time point.

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t₁/₂) of the peptide in serum.

Visualizing the Concepts

Diagrams created using Graphviz (DOT language) can help visualize the workflows and conceptual relationships discussed.

Peptide_Synthesis_Workflow Resin_Swelling 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Coupling 3. Amino Acid Coupling Fmoc_Deprotection->Coupling Washing 4. Washing Coupling->Washing Chain_Elongation 5. Chain Elongation (Repeat) Washing->Chain_Elongation Chain_Elongation->Fmoc_Deprotection Next cycle Cleavage 6. Cleavage & Deprotection Chain_Elongation->Cleavage Final cycle Purification 7. Purification (RP-HPLC) Cleavage->Purification Characterization 8. Characterization (MS, HPLC) Purification->Characterization

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Stability_Assay_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis Peptide_Solution Peptide Stock Solution Incubation Incubation at 37°C Peptide_Solution->Incubation Serum_Prep Serum Preparation Serum_Prep->Incubation Sampling Time-Point Sampling Incubation->Sampling Quenching Quenching & Precipitation Sampling->Quenching Centrifugation Centrifugation Quenching->Centrifugation HPLC_Analysis RP-HPLC Analysis Centrifugation->HPLC_Analysis Data_Analysis Data Analysis (Half-life) HPLC_Analysis->Data_Analysis

Caption: Workflow for Peptide Stability Assay in Human Serum.

Proline_Analog_Effects Proline_Analog Proline Analog Incorporation Stereochemistry Stereochemistry (D vs L) Proline_Analog->Stereochemistry Substitution Ring Substitution (-OH, -F) Proline_Analog->Substitution Conformation Peptide Conformation Stereochemistry->Conformation influences Substitution->Conformation influences Stability Peptide Stability Conformation->Stability impacts

Caption: Factors Influencing Peptide Stability through Proline Analogs.

Conclusion

The strategic incorporation of proline analogs is a cornerstone of modern peptide drug design, offering a powerful means to enhance metabolic stability. This compound stands out as a valuable building block, conferring significant resistance to proteolysis primarily through its D-configuration. Its unique stereochemistry, with the cis-hydroxyl group, can further influence local peptide conformation, potentially offering advantages in specific structural contexts.

Compared to its L-amino acid counterparts, this compound provides a clear advantage in terms of stability. When compared to other D-amino acid proline analogs, such as D-trans-hydroxyproline and D-fluoroprolines, the choice becomes more nuanced and is likely dependent on the desired overall conformational properties of the peptide. Fluorinated prolines, with their strong stereoelectronic effects, offer a powerful tool for precisely controlling the cis/trans isomerism of the preceding peptide bond.

Researchers and drug developers are encouraged to utilize the provided protocols to empirically determine the optimal proline analog for their specific peptide sequence and therapeutic application. A thorough understanding of the interplay between stereochemistry, ring substitution, and peptide conformation is essential for the rational design of next-generation peptide therapeutics with improved pharmacokinetic profiles.

References

A Comparative Guide to the Biological Effects of D-cis-Hydroxyproline (D-cis-hyp-OH) Incorporation in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids is a cornerstone of modern peptide and protein engineering, offering a powerful tool to modulate structure, stability, and biological function. Among these, hydroxyproline (Hyp) isomers have garnered significant attention due to their profound impact on peptide conformation. This guide provides an objective comparison of the biological effects of incorporating D-cis-4-hydroxyproline (D-cis-hyp-OH), a specific stereoisomer of hydroxyproline, into peptide backbones. We will explore its influence on peptide conformation, stability, and bioactivity, supported by experimental data and detailed protocols.

Influence on Peptide Conformation and Structure

The stereochemistry of the proline ring and its substituents dictates the local peptide conformation, particularly the cis/trans isomerization of the preceding peptide bond and the puckering of the pyrrolidine ring. Incorporating D-cis-hyp-OH introduces unique structural constraints compared to the more common L-trans-Hyp found in collagen.

The hydroxyl group's orientation in D-cis-hyp-OH can significantly alter the peptide's three-dimensional structure. For instance, studies on peptides containing D-cis-3-hydroxyproline have shown that the hydroxyl group plays a critical role in defining the overall structure.[1] When the hydroxyl group is protected, the peptide may adopt a β-hairpin structure; however, upon deprotection, the structure can shift to a pseudo β-turn, driven by an intramolecular hydrogen bond between the peptide backbone and the hydroxyl group.[1] This highlights the potential of the hydroxyl group in D-cis-hyp-OH to act as a conformational switch depending on the solvent environment and its hydrogen-bonding capacity.[1][2]

While L-trans-Hyp is known to stabilize the collagen triple helix through stereoelectronic effects, other isomers can have different or even opposite effects.[3][4] For example, incorporating (2S,4S)-4-hydroxyproline (L-cis-hyp) into either the Xaa or Yaa position of a (Xaa-Yaa-Gly) repeating sequence can preclude the formation of a stable triple helix.[3] The specific D-cis configuration is also expected to influence the main-chain torsion angles, thereby altering the peptide's secondary structure.

G cluster_0 Peptide without D-cis-hyp-OH cluster_1 Peptide with D-cis-hyp-OH P_Native Native Peptide (e.g., containing L-Pro) Conf_Flex Flexible Conformation (Multiple states) P_Native->Conf_Flex Conformational Equilibrium P_Modified Peptide + D-cis-hyp-OH Conf_Rigid Constrained Conformation (e.g., β-turn, altered pucker) P_Modified->Conf_Rigid Structural Constraint Bio_Activity_1 Standard Biological Activity Bio_Activity_2 Altered Biological Activity

Comparative Conformational Data

Peptide/CompoundIsomerKey Conformational FeatureTechniqueReference
Ac-TYPN-NH₂ containing d-hypD-cis-HypNo evidence of cis amide bondNMR[5]
Peptide with protected D-cis-3-HypD-cis-3-Hypβ-hairpin structureNMR[1]
Peptide with deprotected D-cis-3-HypD-cis-3-HypPseudo β-turn-like structureNMR[1]
Ac-hyp-OMe(2S,4S)-4-hydroxyprolineCγ-endo ring pucker, prefers trans peptide bond in CDCl₃NMR, X-ray[2]
Ac-mop-OMe (O-methylated hyp)(2S,4S)-4-methoxyprolineCγ-endo ring pucker, lower trans:cis ratioNMR[2]
Effects on Peptide Stability

A primary motivation for using D-amino acids is to enhance peptide stability against proteolytic degradation.[6] Enzymes in biological systems are stereospecific and primarily recognize L-amino acids, rendering peptides with D-amino acids resistant to cleavage and thus prolonging their in vivo half-life.[6]

Beyond proteolytic resistance, the inherent conformational properties of D-cis-hyp-OH can impact thermal stability. In the context of structured peptides like collagen mimetics, stability is highly dependent on stereochemistry. The stabilizing effect of L-trans-Hyp in collagen is attributed to the inductive effect of its electron-withdrawing hydroxyl group, which preorganizes the peptide backbone into a conformation suitable for triple-helix formation.[3][7][8] Substitution with other isomers often leads to destabilization. For example, replacing L-trans-Hyp with L-cis-Hyp or 3-Hyp in collagen-like peptides significantly lowers their melting temperature (Tm), indicating reduced thermal stability.[3][4] Therefore, it is anticipated that D-cis-hyp-OH would likewise disrupt highly ordered structures like the collagen triple helix, though it may stabilize other specific secondary structures, such as β-turns.

G cluster_0 Proteolytic Degradation Pathway cluster_1 Enhanced Stability Pathway P_Native Native L-Peptide Protease Proteolytic Enzymes (e.g., Trypsin, Pepsin) P_Native->Protease Susceptible P_Modified D-cis-hyp-OH Peptide P_Modified->Protease Resistant Activity Sustained Biological Effect P_Modified->Activity Maintains Activity (Longer Half-life) Fragments Inactive Fragments Protease->Fragments Cleavage

Comparative Stability of Hydroxyproline-Containing Peptides

Peptide SequenceModifying ResidueMelting Temp. (Tm)Stability EffectReference
(Pro-Hyp-Gly)₁₀L-trans-Hyp (4R)HighStabilizing[3][7]
(Pro-Pro-Gly)₁₀L-ProLowBaseline[3]
{Pro-Hyp[C(O)CH₃]Gly}₁₀O-acetylated L-trans-HypIntermediateLess stable than Hyp[8]
(3-Hyp-Pro-Gly)₇L-cis-3-HypDestabilizedDestabilizing[4]
(Pro-4R-Flp-Gly)₁₀4R-FluoroprolineTm increased by 22°C vs HypHyperstabilizing[7]
(Pro-4S-Flp-Gly)₇4S-FluoroprolineTm decreased by >26°C vs HypDestabilizing[7]
Impact on Biological Activity

The biological activity of a peptide is intrinsically linked to its three-dimensional structure. By inducing specific conformations, D-cis-hyp-OH can significantly alter how a peptide interacts with its biological target.

  • Receptor Binding: If a specific turn or extended conformation is required for receptor binding, the incorporation of D-cis-hyp-OH could either enforce this active conformation, leading to enhanced activity, or prevent it, leading to antagonism or loss of function.

  • Enzyme Inhibition: For peptide-based enzyme inhibitors, D-cis-hyp-OH can orient key side chains into a conformation that fits more snugly into the enzyme's active site, potentially increasing inhibitory potency.

  • Cell Penetration: The conformational rigidity imparted by D-cis-hyp-OH may improve the peptide's ability to cross cell membranes, a desirable trait for intracellular drug targets.

For example, the dipeptide prolyl-hydroxyproline (Pro-Hyp) has been shown to stimulate cell proliferation and chemotactic activity in tendon cells by interacting with α5β1-integrin and activating the ERK signaling pathway.[9] Substituting the standard L-trans-Hyp with D-cis-hyp-OH in such a bioactive fragment would likely alter its interaction with the integrin receptor, potentially leading to a modified or inhibited cellular response.

Experimental Protocols

A. Synthesis of Peptides Containing D-cis-hyp-OH

Solid-Phase Peptide Synthesis (SPPS) is the standard method for creating peptides with non-canonical amino acids.

  • Resin Preparation: Start with a suitable solid support resin (e.g., Wang or Rink Amide resin).

  • Amino Acid Coupling:

    • Incorporate the commercially available Fmoc-D-cis-Hyp-OH amino acid into the peptide sequence during automated or manual SPPS.

    • Use standard coupling reagents such as HBTU/HOBt or DIC/Oxyma in a solvent like DMF or NMP.

    • Double coupling may be required for sterically hindered residues.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus using a 20% piperidine solution in DMF.

  • Cleavage and Deprotection: After synthesizing the full peptide sequence, cleave the peptide from the resin and remove side-chain protecting groups simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane, water).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

B. Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is used to determine the three-dimensional structure of peptides in solution.

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃).

  • Data Acquisition: Perform a series of 1D and 2D NMR experiments (e.g., TOCSY, ROESY/NOESY).

  • Resonance Assignment: Use TOCSY spectra to assign proton resonances to specific amino acid spin systems.

  • Structural Analysis:

    • Analyze ROESY/NOESY spectra to identify through-space proximities between protons. The presence or absence of specific NOEs (e.g., between Hα(i) and HN(i+1)) provides information on the backbone conformation.

    • The ratio of cis and trans conformers around the Xaa-D-cis-Hyp bond can be quantified by integrating distinct sets of peaks in the 1D ¹H spectrum.[5]

C. Proteolytic Stability Assay

This assay measures the peptide's resistance to enzymatic degradation.

  • Peptide Incubation: Incubate a known concentration of the peptide with a specific protease (e.g., trypsin, chymotrypsin, or pepsin) or in a biological matrix (e.g., human serum or simulated intestinal fluid) at 37°C.[10]

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench the enzymatic activity by adding an acid (e.g., TFA) or an organic solvent.

  • Analysis: Analyze the samples by RP-HPLC.

  • Quantification: Calculate the percentage of the intact peptide remaining at each time point by measuring the area of the corresponding peak in the chromatogram. The half-life (t₁/₂) can be determined by plotting the percentage of remaining peptide versus time.

G start Peptide Synthesis (SPPS with D-cis-hyp-OH) purify Purification (RP-HPLC) start->purify confirm Characterization (Mass Spectrometry) purify->confirm nmr nmr confirm->nmr stability stability confirm->stability activity activity confirm->activity end Data Analysis & Comparison nmr->end stability->end activity->end

References

Confirming the Stereochemistry of D-cis-Hydroxyproline: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical step in the synthesis of chiral molecules like D-cis-hydroxyproline. This guide provides a comprehensive comparison of key analytical methods used to confirm the stereochemistry of D-cis-hydroxyproline post-synthesis, complete with experimental protocols and data to support the selection of the most appropriate technique for your research needs.

The spatial arrangement of atoms in a molecule, its stereochemistry, can have a profound impact on its biological activity, pharmacology, and toxicology. In the case of D-cis-hydroxyproline, an unnatural amino acid isomer, unambiguous confirmation of its D-configuration at the alpha-carbon and cis-relationship between the carboxyl and hydroxyl groups is paramount for its intended application in drug discovery and peptide synthesis.[1] This guide compares the three primary analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography.

Comparative Analysis of Analytical Methods

The choice of analytical technique for stereochemical confirmation depends on various factors, including the stage of research, sample availability, required level of certainty, and available instrumentation. The following table summarizes the key performance characteristics of Chiral HPLC, NMR Spectroscopy, and X-ray Crystallography for the analysis of D-cis-hydroxyproline.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyX-ray Crystallography
Principle Differential interaction of enantiomers/diastereomers with a chiral stationary phase or a chiral derivatizing agent, leading to separation.[2][3]Differences in the chemical environment of protons and carbons, leading to distinct chemical shifts and coupling constants for different stereoisomers.[4][5]Diffraction of X-rays by a single crystal of the compound, providing a precise three-dimensional map of the atomic positions.[6][7]
Sample Requirements Small amount of sample in solution (µg to mg scale).Moderate amount of pure sample in solution (mg scale).Pure, single crystals of the compound (µg to mg scale). Crystal growth can be challenging.
Analysis Time Relatively fast (minutes to an hour per sample).Moderate (minutes to hours per sample, depending on the experiments).Can be lengthy, primarily due to the time required for crystal growth (days to weeks). Data collection and analysis are relatively fast.
Cost Moderate initial instrument cost, with ongoing costs for columns and solvents.High initial instrument cost, with moderate running costs.High initial instrument cost and can require access to specialized facilities (synchrotrons).
Data Output Chromatogram showing separated peaks for different isomers, with retention times and peak areas for quantification.NMR spectrum with chemical shifts, coupling constants, and through-space correlations (e.g., NOESY) that provide structural information.A detailed 3D structural model of the molecule, providing unambiguous confirmation of absolute and relative stereochemistry.
Level of Certainty High for determining enantiomeric excess and diastereomeric ratio. Can provide absolute configuration if a certified reference standard is available.High for determining relative stereochemistry (cis/trans). Can infer absolute configuration with chiral derivatizing agents or by comparison to known standards.The "gold standard" for absolute and relative stereochemical determination. Provides definitive proof of structure.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for each analytical technique.

Chiral HPLC for D-cis-hydroxyproline

This protocol outlines a method for separating hydroxyproline isomers using pre-column derivatization followed by reversed-phase HPLC.[2][8]

1. Sample Preparation and Derivatization:

  • Accurately weigh approximately 1 mg of the synthesized D-cis-hydroxyproline and dissolve it in 1 mL of 0.1 M hydrochloric acid.

  • To 100 µL of the sample solution, add 100 µL of a saturated sodium bicarbonate solution.

  • Add 200 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) in acetone.

  • Incubate the mixture at 40°C for 1 hour.

  • Cool the reaction mixture to room temperature and add 100 µL of 2 M hydrochloric acid to stop the reaction.

  • Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.

2. HPLC Instrumentation and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 10% B to 60% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 340 nm.

  • Injection Volume: 20 µL.

3. Data Analysis:

  • The retention time of the derivatized D-cis-hydroxyproline is compared to that of a certified reference standard. The diastereomeric derivatives of the D- and L-enantiomers will have different retention times, allowing for their separation and quantification. The cis and trans isomers will also exhibit different retention times.

NMR Spectroscopy for Stereochemical Confirmation

NMR spectroscopy, particularly 1H NMR, is a powerful tool for determining the relative stereochemistry (cis or trans) of hydroxyproline isomers.[4][5][9]

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified D-cis-hydroxyproline in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • 1D ¹H NMR: To observe chemical shifts and coupling constants.

    • 2D COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which is crucial for differentiating cis and trans isomers.

3. Data Analysis:

  • ¹H NMR Chemical Shifts and Coupling Constants: The coupling constant between the protons at C2 (α-proton) and C3 is typically larger for the cis isomer compared to the trans isomer. For cis-hydroxyproline, the J-coupling (J₂‚₃) is expected to be in the range of 4-9 Hz, while for the trans isomer, it is smaller (around 1-4 Hz).[5][9]

  • NOESY: For D-cis-hydroxyproline, a cross-peak between the proton at C2 and the proton at C4 on the same face of the pyrrolidine ring would be expected. In contrast, for the trans isomer, a cross-peak between the C2 proton and the C4 proton on the opposite face would be weaker or absent.

X-ray Crystallography for Definitive Structure Elucidation

X-ray crystallography provides unambiguous proof of the absolute and relative stereochemistry of a molecule.[6][7]

1. Crystal Growth:

  • This is often the most challenging step. A variety of crystallization techniques can be employed, such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Start with a highly pure sample of D-cis-hydroxyproline.

  • Screen a range of solvents and solvent mixtures (e.g., water, ethanol, isopropanol, acetone) to find suitable conditions for crystal growth.

2. X-ray Diffraction Data Collection:

  • A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas.

  • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

3. Structure Solution and Refinement:

  • The diffraction data is processed to determine the unit cell dimensions and space group.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • A molecular model is built into the electron density map and refined to obtain the final structure. The refinement process will yield the precise coordinates of all atoms, bond lengths, bond angles, and the absolute stereochemistry (using the Flack parameter).

Visualizing the Workflow and Decision-Making Process

To further aid in the understanding of the stereochemical confirmation process, the following diagrams illustrate the overall workflow and the decision-making process for selecting the appropriate analytical technique.

G Overall Workflow for Stereochemical Confirmation cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Stereochemical Analysis cluster_confirmation Confirmation Crude Crude D-cis-hydroxyproline Purified Purified Product Crude->Purified Purification (e.g., Recrystallization, Chromatography) HPLC Chiral HPLC Purified->HPLC Initial Screen/Ratio NMR NMR Spectroscopy Purified->NMR Relative Stereochemistry Xray X-ray Crystallography Purified->Xray Definitive Structure Confirmed Confirmed D-cis-hydroxyproline HPLC->Confirmed NMR->Confirmed Xray->Confirmed

Caption: Workflow for D-cis-hydroxyproline stereochemical confirmation.

G Decision Matrix for Analytical Technique Selection cluster_input Input Factors cluster_decision Decision Point cluster_output Recommended Technique Stage Research Stage Decision Select Technique Stage->Decision Resources Available Resources Resources->Decision Certainty Required Certainty Certainty->Decision HPLC Chiral HPLC Decision->HPLC Screening, Routine Analysis NMR NMR Spectroscopy Decision->NMR Structure Elucidation, Relative Stereochemistry Xray X-ray Crystallography Decision->Xray Absolute Confirmation, Regulatory Filing

Caption: Decision-making for selecting an analytical technique.

References

Comparative Stability of Peptides: D-cis-Hydroxyproline vs. L-cis-Hydroxyproline

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide therapeutics and drug development, enhancing stability is a critical objective to improve efficacy and bioavailability. The incorporation of non-canonical amino acids, such as isomers of hydroxyproline, is a key strategy to modulate peptide conformation and resistance to enzymatic degradation. This guide provides a detailed comparison of the stability of peptides containing D-cis-hydroxyproline versus L-cis-hydroxyproline, supported by experimental data and methodologies.

Conformational Stability: The Critical Role of Cis-Trans Isomerism

The stability of a peptide is intrinsically linked to its three-dimensional structure, which is significantly influenced by the isomerization of the peptide bond preceding a proline or hydroxyproline residue. This bond can exist in either a cis or trans conformation, and the equilibrium between these two states affects protein folding, function, and stability.

The stereochemistry of hydroxyproline at both the alpha-carbon (L- vs. D-configuration) and the gamma-carbon (determining the cis or trans orientation of the hydroxyl group) dictates the pucker of the pyrrolidine ring. This, in turn, influences the preference for the cis or trans conformation of the preceding peptide bond.

  • L-cis-Hydroxyproline ((2S,4S)-4-hydroxyproline): The cis positioning of the hydroxyl group in L-cis-hydroxyproline favors an endo ring pucker. This conformation is sterically compatible with and can stabilize a cis amide bond in the preceding peptide sequence.

  • D-cis-Hydroxyproline ((2R,4S)-4-hydroxyproline): The introduction of a D-amino acid significantly alters the conformational landscape of a peptide. Research has shown that while peptides containing (2R,4S)-hydroxyproline (D-cis-Hyp) can exhibit cis-trans isomerism, the closely related (2R,4R)-hydroxyproline (D-trans-Hyp) exclusively adopts the trans conformation. This suggests a strong inherent preference for the trans state in peptides containing D-hydroxyproline isomers, making the cis conformation less stable compared to its L-counterpart.

This fundamental difference in conformational preference is a key determinant of the overall stability of peptides incorporating these residues. A locked or strongly biased conformation, such as the trans preference in D-hydroxyproline peptides, can lead to a more rigid and, in many cases, more stable structure.

Enzymatic Stability: The Advantage of D-Amino Acids

Peptides in biological systems are susceptible to degradation by proteases, which are enzymes that cleave peptide bonds. A major factor limiting the therapeutic use of peptides is their rapid clearance by these enzymes.

Proteases are highly stereospecific, primarily recognizing and degrading peptides composed of L-amino acids. The incorporation of D-amino acids into a peptide sequence renders it significantly more resistant to proteolysis. This principle is a cornerstone of modern peptide drug design.

Therefore, peptides containing D-cis-hydroxyproline are expected to exhibit substantially greater stability against enzymatic degradation compared to peptides containing L-cis-hydroxyproline. This enhanced stability is not directly related to the cis conformation of the preceding peptide bond but is a direct consequence of the D-chirality of the alpha-carbon, which is not recognized by the active sites of most proteases.

Quantitative Data on Cis/Trans Isomer Ratios

The relative populations of cis and trans isomers can be quantified using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. The equilibrium constant (K_trans/cis_) provides a measure of the preference for each conformation.

Peptide MoietyPreceding Amino AcidK_trans/cis_ObservationReference
L-cis-Hydroxyproline Aromatic (e.g., Tyr)Can be < 1Aromatic-proline interactions can favor the cis isomer.[1]
D-trans-Hydroxyproline Aromatic (e.g., Tyr)No cis isomer observedStrong preference for the trans conformation.[1]
L-trans-Hydroxyproline General> 1Generally favors the trans conformation.[2]

Experimental Protocols

Determination of Cis/Trans Isomer Ratios by NMR Spectroscopy

Objective: To quantify the relative populations of cis and trans isomers of the peptide bond preceding a hydroxyproline residue.

Methodology:

  • Sample Preparation: The peptide of interest is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM.

  • NMR Data Acquisition: One-dimensional (1D) ¹H NMR and two-dimensional (2D) NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Spectral Analysis:

    • In the 1D ¹H NMR spectrum, distinct sets of resonances will be observed for the cis and trans isomers due to the slow exchange between them on the NMR timescale.

    • The signals of the alpha-protons of the hydroxyproline and the preceding residue are typically well-resolved and can be used for quantification.

    • 2D NOESY/ROESY spectra are used to confirm the assignments. For the cis isomer, a strong cross-peak will be observed between the alpha-proton of the preceding residue and the alpha-proton of the hydroxyproline. For the trans isomer, a cross-peak will be seen between the alpha-proton of the preceding residue and the delta-protons of the hydroxyproline.

  • Quantification: The relative populations of the cis and trans isomers are determined by integrating the corresponding well-resolved peaks in the 1D ¹H NMR spectrum. The K_trans/cis_ is calculated as the ratio of the integrals of the trans to the cis signals.[3][4]

Assessment of Enzymatic Stability by HPLC and Mass Spectrometry

Objective: To determine the rate of degradation of a peptide in the presence of proteases.

Methodology:

  • Incubation: The peptide is incubated at a known concentration (e.g., 100 µM) in a biologically relevant medium, such as human serum or a solution containing a specific protease (e.g., trypsin, chymotrypsin), at 37°C.

  • Time-Course Sampling: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Reaction Quenching: The enzymatic reaction in each aliquot is stopped by adding a quenching solution, such as trifluoroacetic acid (TFA) or by heating.

  • Analysis by RP-HPLC:

    • The samples are analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • The amount of the intact peptide remaining at each time point is quantified by measuring the area of its corresponding peak in the chromatogram.

  • Analysis by Mass Spectrometry (MS):

    • The identity of the intact peptide and its degradation products can be confirmed by coupling the HPLC to a mass spectrometer (LC-MS). .

  • Data Analysis: The percentage of intact peptide remaining is plotted against time. The half-life (t₁/₂) of the peptide, which is the time required for 50% of the peptide to be degraded, is then calculated from this data.[2][5]

Visualizing the Concepts

Peptide_Stability_Factors cluster_D_cis D-cis-Hydroxyproline Peptide cluster_L_cis L-cis-Hydroxyproline Peptide D_cis_Hyp D-cis-Hydroxyproline D_Conf_Stab Favors Trans Conformation (More Rigid) D_cis_Hyp->D_Conf_Stab D_Enz_Stab High Resistance to Proteases D_cis_Hyp->D_Enz_Stab D_Overall_Stab High Overall Stability D_Conf_Stab->D_Overall_Stab D_Enz_Stab->D_Overall_Stab L_cis_Hyp L-cis-Hydroxyproline L_Conf_Stab Accommodates Cis Conformation (More Flexible) L_cis_Hyp->L_Conf_Stab L_Enz_Stab Susceptible to Proteases L_cis_Hyp->L_Enz_Stab L_Overall_Stab Low Overall Stability L_Conf_Stab->L_Overall_Stab L_Enz_Stab->L_Overall_Stab

Caption: Factors influencing the stability of peptides with D-cis vs. L-cis hydroxyproline.

Experimental_Workflow cluster_Conf_Stab Conformational Stability Analysis cluster_Enz_Stab Enzymatic Stability Assay Peptide_NMR Peptide Sample NMR_Spec NMR Spectroscopy (1D ¹H, 2D NOESY/ROESY) Peptide_NMR->NMR_Spec Data_Analysis_NMR Integration of Signals & Quantification NMR_Spec->Data_Analysis_NMR K_trans_cis Determine K_trans/cis Data_Analysis_NMR->K_trans_cis Peptide_Inc Peptide + Serum/Protease Incubation Incubation at 37°C (Time-course sampling) Peptide_Inc->Incubation HPLC_MS RP-HPLC & Mass Spectrometry Incubation->HPLC_MS Half_Life Calculate Half-life (t₁/₂) HPLC_MS->Half_Life

Caption: Workflow for assessing peptide stability.

Conclusion

The comparative stability of peptides containing D-cis-hydroxyproline versus L-cis-hydroxyproline is multifaceted, with significant contributions from both conformational and enzymatic factors.

  • Conformational Stability: Peptides with D-hydroxyproline isomers exhibit a strong preference for the trans conformation of the preceding peptide bond. This conformational rigidity can contribute to a more stable overall peptide structure compared to peptides with L-cis-hydroxyproline, which more readily accommodate the cis conformation.

  • Enzymatic Stability: The presence of the D-amino acid in D-cis-hydroxyproline-containing peptides provides a substantial advantage in terms of resistance to proteolytic degradation. This is a general and powerful strategy for enhancing the in vivo half-life of peptide-based therapeutics.

References

Differentiating Hydroxyproline Isomers in Peptides: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of post-translational modifications is critical. Among these, the hydroxylation of proline residues in peptides presents a significant analytical challenge due to the existence of various isomers, primarily 3-hydroxyproline (3-Hyp) and 4-hydroxyproline (4-Hyp), as well as their cis/trans stereoisomers. These isomers can have distinct biological functions and impacts on peptide structure and stability. This guide provides an objective comparison of key analytical techniques used to differentiate hydroxyproline isomers, supported by experimental data and detailed protocols.

The differentiation of hydroxyproline isomers is challenging for many traditional analytical methods because they are isobaric, meaning they have the same mass. However, several advanced techniques in mass spectrometry, chromatography, and spectroscopy have been developed to overcome this hurdle. This guide will delve into the principles, performance, and experimental considerations of these methods to aid researchers in selecting the most appropriate technique for their specific needs.

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) coupled with various fragmentation methods is a powerful tool for distinguishing hydroxyproline isomers by generating unique fragment ions.

Tandem Mass Spectrometry (MS/MS) Fragmentation Methods

Collision-Induced Dissociation (CID): A widely used fragmentation technique, CID can differentiate some hydroxyproline isomers. The fragmentation of peptides containing 4-hydroxyproline can lead to a characteristic neutral loss of H₂O from N-terminal a-ions, which is not observed for 3-hydroxyproline.[1] Additionally, the w-ion series in CID spectra of peptides can be used to assess heterogeneity with respect to 3-Hyp and 4-Hyp at a specific position.[1]

Electron-Based Dissociation Methods:

  • Electron Transfer/Higher-Energy Collision Dissociation (EThcD): This hybrid fragmentation technique has proven highly effective for the large-scale differentiation and site-specific discrimination of 3-Hyp and 4-Hyp isomers.[2][3] EThcD generates characteristic w-ions that confidently distinguish between the two isomers.[2][3] An integrated strategy combining online liquid chromatography (LC) with EThcD has been shown to significantly increase the number of identified 3-Hyp and 4-Hyp sites in complex protein digests compared to conventional ETD and HCD methods.[2][3]

  • Electron Activated Dissociation (EAD): EAD is another powerful technique for the unambiguous differentiation of hydroxyproline isomers. It generates unique signature fragment ions: a z-27 fragment for 3-Hyp and a z-43 fragment for 4-Hyp.[4] This method is particularly valuable in the development of biotherapeutics where the identification of such isomers is crucial for quality control.[4]

  • Ultraviolet Photodissociation (UVPD): UVPD is an alternative fragmentation method that uses high-energy UV photons to induce fragmentation. This technique can generate diagnostic fragments for structurally similar isomers that may not be distinguishable by other methods like HCD or CID.[5][6][7]

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

IMS-MS adds another dimension of separation by differentiating ions in the gas phase based on their size, shape, and charge.[8][9] This technique can be particularly useful for separating isomeric peptides that are not resolved by chromatography, providing a powerful tool for distinguishing hydroxyproline isomers before they enter the mass spectrometer.[8][9]

Performance Comparison of MS Fragmentation Techniques

TechniqueKey Differentiating FragmentsAdvantagesLimitations
CID w-ion series, H₂O loss from a-ions for 4-HypWidely availableMay not always provide unambiguous differentiation, especially in complex mixtures.
EThcD Characteristic w-ionsHigh confidence in isomer discrimination, suitable for large-scale studies.[2][3]Requires specialized instrumentation.
EAD z-27 for 3-Hyp, z-43 for 4-HypUnambiguous differentiation through signature fragments.[4]Requires specialized instrumentation.
UVPD Diagnostic fragments for specific isomersCan differentiate isomers not resolved by other MS/MS techniques.[5][7]Instrumentation is less common.

Chromatographic Techniques

Chromatography is essential for separating isomeric peptides before MS analysis, significantly improving the confidence of identification.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a robust technique for separating hydroxyproline isomers, often requiring derivatization to enhance resolution. A common derivatizing agent is Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA), which allows for the separation of all eight potential hydroxyproline isomers with UV and mass spectrometric detection.[10][11]

Hydrophilic Interaction Chromatography (HILIC): HILIC is particularly effective for enriching proline-hydroxylated peptides from complex mixtures.[12][13] The addition of a hydroxyl group increases the hydrophilicity of the peptide, leading to stronger retention on a HILIC column and allowing for separation from their unmodified counterparts.[12][13]

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information about peptides in solution. It can be used to differentiate between cis and trans isomers of proline-containing peptides by analyzing chemical shifts and nuclear Overhauser effects (NOEs).[14][15]

Infrared Ion Spectroscopy (IRMPD): Infrared multiple photon dissociation (IRMPD) spectroscopy can distinguish between hydroxyproline isomers based on their unique vibrational spectra.[16] The differentiation can be enhanced by lithiation of the peptides, which leads to significant spectral differences between isomers.[16]

Experimental Protocols

Sample Preparation for RP-HPLC with Derivatization
  • Hydrolysis: Peptide or protein samples are hydrolyzed to release individual amino acids. Acid hydrolysis (e.g., 6 N HCl at 110°C for 24 hours) is common, but care must be taken to minimize epimerization of trans isomers to cis isomers.[17]

  • Derivatization: The hydrolyzed sample is reacted with a chiral derivatizing agent such as L-FDVA.[11][18] The reaction is typically carried out in a buffered solution (e.g., sodium bicarbonate) with the derivatizing agent dissolved in an organic solvent like acetone.

  • Chromatographic Separation: The derivatized isomers are then separated on a C18 reversed-phase column using an appropriate mobile phase, often a mixture of acetonitrile and water with an additive like formic acid, under isocratic or gradient elution.[10]

  • Detection: Detection can be performed using a UV detector followed by an electrospray ionization mass spectrometer (ESI-MS) for confirmation.[10][18]

EThcD Workflow for Peptide Analysis
  • Protein Digestion: Proteins are digested into peptides using an enzyme such as trypsin.

  • LC Separation: The resulting peptide mixture is separated using online nano-liquid chromatography.

  • Mass Spectrometry: The eluted peptides are introduced into a mass spectrometer capable of EThcD fragmentation.

  • Data Acquisition: The mass spectrometer is operated in a data-dependent acquisition mode, where precursor ions are selected for EThcD fragmentation.

  • Data Analysis: The resulting spectra are analyzed to identify the characteristic w-ions that differentiate between 3-Hyp and 4-Hyp.[2][3]

Visualizing Analytical Workflows

EThcD_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow cluster_output Results Protein Protein Sample Peptides Peptide Mixture Protein->Peptides Enzymatic Digestion LC Online Liquid Chromatography Peptides->LC MS Mass Spectrometer (EThcD) LC->MS Data Data Analysis MS->Data Isomer_ID Hydroxyproline Isomer Identification Data->Isomer_ID

Caption: Workflow for Hydroxyproline Isomer Differentiation using EThcD.

RPHPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow cluster_output Results Sample Peptide/Protein Sample Hydrolysate Amino Acid Hydrolysate Sample->Hydrolysate Hydrolysis Derivatized Derivatized Isomers Hydrolysate->Derivatized Derivatization (e.g., L-FDVA) HPLC RP-HPLC Separation Derivatized->HPLC Detection UV and/or MS Detection HPLC->Detection Quantification Isomer Separation & Quantification Detection->Quantification

Caption: Workflow for RP-HPLC-based Isomer Differentiation.

Conclusion

The choice of analytical technique for differentiating hydroxyproline isomers depends on the specific research question, sample complexity, and available instrumentation. For unambiguous, high-throughput identification of 3-Hyp and 4-Hyp in complex peptide mixtures, advanced MS fragmentation methods like EThcD and EAD are superior. Chromatographic methods, particularly RP-HPLC with derivatization, provide excellent separation and quantification of all isomers. For detailed structural elucidation of peptides in solution, NMR remains the gold standard. By understanding the strengths and limitations of each technique, researchers can design robust analytical strategies to accurately characterize hydroxyproline isomers in their samples, leading to a deeper understanding of their roles in biology and disease.

References

The Stereochemical Impact of Hydroxyproline on Protein Integrity and Function

Author: BenchChem Technical Support Team. Date: December 2025

The post-translational modification of proline to hydroxyproline is a critical event in the biosynthesis of many structural proteins, most notably collagen. This hydroxylation, however, is not a simple addition of a hydroxyl group; the resulting stereochemistry of the hydroxyproline residue plays a profound and divergent role in dictating protein structure, stability, and ultimately, biological function. This guide provides a comparative analysis of hydroxyproline stereoisomers, supported by experimental data, to elucidate their distinct effects for researchers in protein chemistry and drug development.

Stereoisomers and Their Influence on Protein Structure

The two primary stereoisomers of 4-hydroxyproline found in biological systems are (2S,4R)-hydroxyproline (Hyp) and (2S,4S)-hydroxyproline (hyp). Their impact is most dramatically observed in the repeating Gly-Xaa-Yaa triplet sequence of collagen. The stability of the collagen triple helix is highly dependent on which isomer is present and its position within this triplet.

  • (2S,4R)-Hydroxyproline (Hyp): This is the most common isomer in vertebrates, enzymatically produced by prolyl 4-hydroxylase.[1][2][3] When located in the Yaa position (e.g., Gly-Pro-Hyp), Hyp provides a significant stabilizing effect on the collagen triple helix.[4][5] This stability is attributed to stereoelectronic effects and the preferred Cγ-exo pucker of the pyrrolidine ring, which preorganizes the peptide backbone into a conformation favorable for triple helix formation.[5][6][7] The presence of Hyp in the Yaa position shows the highest positive correlation with the denaturation temperature of collagen.[5]

  • (2S,4S)-Hydroxyproline (hyp): In contrast, the (2S,4S) isomer is known to be destabilizing. When this diastereomer is incorporated into either the Xaa or Yaa position, it actively precludes or weakens the formation of a stable triple helix.[4][6]

The positioning within the Gly-Xaa-Yaa triplet is also crucial. While Hyp is stabilizing in the Yaa position, placing it in the Xaa position (e.g., Gly-Hyp-Pro) generally does not lead to a stable triple helix, although some exceptions in specific sequence contexts have been noted.[8] Similarly, the destabilizing effect of (2S,4S)-hydroxyproline is observed regardless of its position.[4]

Comparative Analysis of Thermal Stability

The most direct measure of the structural impact of hydroxyproline stereoisomers is the thermal stability of collagen-like peptides (CMPs). The melting temperature (Tm), at which the triple helix denatures, serves as a key quantitative metric.

Peptide Sequence (Repeating Triplet)Stereoisomer and PositionMelting Temperature (Tm) (°C)Effect on StabilityReference
(Pro-Pro-Gly)₁₀None (Proline control)24Baseline[9]
(Pro-Hyp-Gly)₁₀(2S,4R)-Hyp in Yaa position35Stabilizing[9]
(Hyp-Pro-Gly)₁₀(2S,4R)-Hyp in Xaa positionDoes not form stable helixDestabilizing[8]
(hyp-Pro-Gly)₁₅(2S,4S)-hyp in Xaa positionLess stable than (Pro-Pro-Gly)₁₅Destabilizing[4]
(Pro-3Hyp-Gly)₃-(Pro-4Hyp-Gly)₄(3S)-Hyp in Yaa position41.3Destabilizing vs. Pro[10][11]
(3Hyp-4Hyp-Gly)₁-(Pro-4Hyp-Gly)₆(3S)-Hyp in Xaa position43.1Destabilizing vs. Pro[10][11]

Note: Tm values can vary slightly based on experimental conditions such as buffer and peptide concentration. Data is synthesized from multiple sources for comparison.

The data clearly demonstrates that the (2S,4R) stereoisomer in the Yaa position significantly enhances thermal stability compared to the proline-only baseline. Conversely, both the (2S,4S) isomer and the placement of the (2S,4R) isomer in the Xaa position lead to destabilization. Interestingly, 3-hydroxyproline (3-Hyp), another regioisomer, also destabilizes the triple helix compared to proline, with the effect being more pronounced when it is in the non-natural Yaa position.[10][11][12]

Visualizing Key Processes and Concepts

To better understand the underlying mechanisms and experimental approaches, the following diagrams illustrate the enzymatic process, the experimental workflow for stability analysis, and the structural consequences of isomer placement.

Prolyl_Hydroxylation cluster_reactants Substrates cluster_enzyme Enzyme cluster_products Products Pro Proline Residue (in Procollagen) P4H Prolyl 4-Hydroxylase (P4H) Pro->P4H O2 O₂ O2->P4H aKG α-Ketoglutarate aKG->P4H Fe Fe²⁺ Fe->P4H Cofactor Hyp (2S,4R)-Hydroxyproline Residue P4H->Hyp Stereospecific Hydroxylation Succ Succinate P4H->Succ CO2 CO₂ P4H->CO2

Caption: Enzymatic formation of (2S,4R)-hydroxyproline by P4H.

Experimental_Workflow cluster_synthesis Preparation cluster_analysis Analysis cluster_results Data Output Peptide_Synth Synthesize Collagen-like Peptides (CMPs) Purification Purify CMPs (HPLC) Peptide_Synth->Purification CD_Spec Circular Dichroism (CD) Spectroscopy Purification->CD_Spec Thermal_Melt Thermal Denaturation (UV-Vis or CD) Purification->Thermal_Melt NMR_Spec NMR Spectroscopy (Optional) Purification->NMR_Spec Helix_Confirm Confirm Triple Helix (CD Signal at ~220 nm) CD_Spec->Helix_Confirm Tm_Value Determine Melting Temperature (Tm) Thermal_Melt->Tm_Value Structure_Details High-Resolution Structure NMR_Spec->Structure_Details

Caption: Workflow for analyzing collagen-like peptide stability.

Logical_Relationship cluster_Yaa Yaa Position cluster_Xaa Xaa Position cluster_outcome Outcome Start Hydroxyproline Isomer in Gly-Xaa-Yaa Yaa_4R (2S,4R)-Hyp Cγ-exo pucker favored Start->Yaa_4R in Yaa Yaa_4S (2S,4S)-hyp Cγ-exo pucker unfavored Start->Yaa_4S in Yaa Xaa_4R (2S,4R)-Hyp Cγ-endo pucker unfavored Start->Xaa_4R in Xaa Xaa_4S (2S,4S)-hyp Cγ-endo pucker favored but destabilizing Start->Xaa_4S in Xaa Stable Stable Triple Helix (Increased Tm) Yaa_4R->Stable Preorganizes backbone Unstable Unstable/No Helix (Decreased Tm) Yaa_4S->Unstable Steric clashes Xaa_4R->Unstable Inappropriate pucker Xaa_4S->Unstable Inappropriate pucker

Caption: Impact of Hyp stereoisomers on collagen triple helix stability.

Experimental Protocols

The quantitative comparison of hydroxyproline stereoisomers relies on established biophysical techniques. Below are detailed methodologies for key experiments.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Objective: To confirm the presence of the collagen triple helix and monitor its denaturation. The collagen triple helix has a characteristic CD spectrum with a positive peak around 220-225 nm and a strong negative peak below 200 nm.[13][14][15]

Methodology:

  • Sample Preparation: Dissolve the synthesized collagen-like peptide in a suitable buffer (e.g., 50 mM acetic acid or phosphate-buffered saline) to a final concentration of 0.1-0.2 mg/mL.

  • Instrumentation: Use a calibrated CD spectrometer equipped with a Peltier temperature controller.

  • Wavelength Scan: Place the sample in a 1 mm path length quartz cuvette. Record the CD spectrum from 190 nm to 260 nm at a low temperature (e.g., 4°C) to ensure the peptide is in its folded, triple-helical state.

  • Data Acquisition: Set the scanning speed to 100 nm/min, with a bandwidth of 1.0 nm.[13] Average 3-5 scans to improve the signal-to-noise ratio.

  • Blank Correction: Subtract the spectrum of the buffer-only solution from the peptide spectrum.

  • Analysis: Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity [θ]. A positive peak at ~221 nm confirms the triple-helical conformation.[13]

Thermal Stability Assay (UV-Vis or CD Monitoring)

Objective: To determine the melting temperature (Tm) of the collagen triple helix.

Methodology:

  • Sample Preparation: Prepare the peptide sample as described for CD spectroscopy.

  • Instrumentation: The experiment can be performed using a CD spectrometer or a UV-Vis spectrophotometer with a temperature controller.

  • Thermal Denaturation:

    • Using CD: Monitor the change in the CD signal at the peak maximum (e.g., 221 nm) as the temperature is increased.

    • Using UV-Vis: Monitor the change in absorbance at a specific wavelength (e.g., 220 nm or 230 nm), which changes upon helix unfolding.

  • Heating Program: Increase the temperature from a low starting point (e.g., 4°C) to a high endpoint (e.g., 80°C) at a controlled rate, typically 0.5-1.0°C per minute.

  • Data Analysis: Plot the signal (Mean Residue Ellipticity or Absorbance) as a function of temperature. The resulting curve will be sigmoidal for a cooperative unfolding transition. The Tm is the temperature at the midpoint of this transition, which can be determined by finding the maximum of the first derivative of the melting curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution structural information on the peptide, including pyrrolidine ring pucker and inter-chain interactions.

Methodology:

  • Sample Preparation: Dissolve the peptide (often isotopically labeled with ¹³C and ¹⁵N) in a suitable buffer, typically in D₂O to minimize the water signal, to a concentration of 1-5 mM.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 600 MHz or higher).

  • Data Acquisition: Acquire a suite of 1D and 2D NMR experiments, such as:

    • 1D ¹H NMR: Provides a general overview of the sample's folding state.

    • 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): Used to assign protons within the same amino acid residue.

    • 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (<5 Å), which is crucial for determining the three-dimensional structure and inter-chain contacts.

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, providing detailed information on the chemical environment of each atom.[16] The chemical shifts of the proline Cβ and Cγ atoms are particularly sensitive to the ring pucker conformation.[17]

  • Data Analysis: Process the NMR spectra using specialized software. The assignment of resonances and the analysis of NOE constraints allow for the calculation of a detailed 3D structure of the triple helix and can confirm the specific puckering of the hydroxyproline rings.[9]

References

Safety Operating Guide

Fmoc-D-cis-hyp-OH proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of Fmoc-D-cis-hyp-OH is critical for maintaining laboratory safety and ensuring environmental compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly.

Immediate Safety and Handling

Before beginning any disposal procedure, it is essential to handle this compound in accordance with good industrial hygiene and safety practices.[1][2] Always operate in a well-ventilated area, preferably within a fume hood, to avoid the formation and inhalation of dust and aerosols.[1][3]

Personal Protective Equipment (PPE): Ensure the following PPE is worn at all times when handling this compound:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[4]

  • Hand Protection: Chemical-impermeable gloves. Gloves should be inspected before use and disposed of properly after handling the chemical.[1][5]

  • Body Protection: A lab coat or suitable protective clothing.[1]

  • Respiratory Protection: In cases of insufficient ventilation or dust formation, use an approved dust respirator.[6]

Step-by-Step Disposal Protocol

This compound should be treated as regulated hazardous waste and must not be disposed of in regular trash or down the drain.[1][7][8] Discharge into sewer systems or the environment must be avoided.[1]

  • Waste Collection:

    • Collect waste this compound and any materials contaminated with it (e.g., weighing papers, contaminated silica gel, or gloves) for disposal.[7][9]

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed by your institution's safety office.[8][10]

  • Containerization:

    • Place the solid chemical waste into a strong, sealable container that is compatible with the chemical.[2][7] The original product container is often the best choice if it is in good condition.[2][10]

    • Ensure the container is properly closed and free of any external residue.[1][2] Containers should be filled to no more than 90% capacity.[9]

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste".[7][8][9]

    • The label must include the full chemical name: "this compound" or "(2R,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid".[1][8] Abbreviations are not permitted.[8]

    • Also include the approximate quantity, date of generation, and the principal investigator's name and lab location.[8]

  • Storage:

    • Store the sealed and labeled waste container in a designated, secure hazardous waste storage area within the laboratory.[2][9]

    • This area should be cool, dry, and well-ventilated, away from incompatible materials.[1][3]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or equivalent office to schedule a pickup for the hazardous waste.[2][7]

    • Follow their specific procedures for waste pickup requests. The material will ultimately be disposed of by a licensed chemical destruction plant or through controlled incineration.[1]

Disposal of Contaminated Packaging

Empty containers that held this compound must also be handled properly.

  • Containers can be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[10]

  • After proper rinsing, the container label should be defaced, and the container can be offered for recycling or disposed of as regular trash, per your institution's policy.[1][2]

  • Alternatively, the packaging can be punctured to render it unusable and disposed of in a sanitary landfill or via controlled incineration if made of combustible materials.[1]

Emergency Procedures for Spills

In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1]

  • Remove all sources of ignition.[1]

  • Wearing appropriate PPE, collect the spilled solid material using spark-proof tools.[1][6]

  • Place the collected material into a suitable, closed container for disposal as hazardous waste.[1][6]

  • Prevent the spilled chemical from entering drains.[1]

  • Clean the affected area and decontaminate surfaces.[11]

Data Presentation

PropertyValue
Chemical Name This compound
Synonyms Fmoc-D-cis-4-hydroxyproline, (2R,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
CAS Number 214852-45-6[1]
Molecular Formula C₂₀H₁₉NO₅[1]
Molecular Weight 353.37 g/mol [1]
Physical State White solid[12]
Storage Temperature 2-8°C[3][12]
Disposal Method Licensed chemical destruction plant or controlled incineration[1]

Mandatory Visualization

G Workflow for this compound Disposal cluster_prep Preparation & Safety cluster_collection Waste Collection & Segregation cluster_labeling Labeling & Storage cluster_disposal Final Disposal start Start: Have this compound for Disposal ppe Wear Appropriate PPE: - Safety Goggles - Impermeable Gloves - Lab Coat start->ppe ventilation Work in a Well-Ventilated Area (e.g., Fume Hood) ppe->ventilation collect Collect Waste Chemical & Contaminated Items ventilation->collect segregate Is this the only waste? collect->segregate spill Spill Occurs! collect->spill Potential Hazard containerize Place in a dedicated, properly sealed container segregate->containerize Yes segregate->containerize No, keep segregated label_waste Label as 'Hazardous Waste' with full chemical name, date, and PI information containerize->label_waste store Store in a designated, secure waste area label_waste->store contact_ehs Contact EHS for waste pickup store->contact_ehs end End: Waste is properly disposed of by licensed vendor contact_ehs->end spill_proc Follow Emergency Spill Procedure: 1. Evacuate & Ventilate 2. Wear PPE 3. Contain & Collect 4. Place in waste container spill->spill_proc spill_proc->label_waste

Caption: Disposal decision workflow for this compound waste.

References

Personal protective equipment for handling Fmoc-D-cis-hyp-OH

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Fmoc-D-cis-hyp-OH

For researchers, scientists, and drug development professionals, ensuring personal safety and the integrity of experimental work is paramount when handling chemical reagents. This guide provides immediate, essential safety, and logistical information for the handling and disposal of this compound, an amino acid derivative commonly utilized in peptide synthesis. Adherence to these protocols is critical for maintaining a safe laboratory environment.

Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the correct and consistent use of personal protective equipment. The required PPE for handling this compound in both solid and solution forms is detailed below. A thorough hazard assessment should always be conducted to determine if additional protection is necessary for a specific procedure.

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) to protect against dust particles and splashes.[1]
Face ShieldRecommended in addition to goggles when there is a significant splash hazard, such as when working with larger volumes or preparing solutions.[2][3][4]
Hand Protection Chemical-Impermeable GlovesHandle with gloves, such as disposable nitrile gloves. Gloves must be inspected prior to use. For prolonged contact, consult the glove manufacturer's chemical resistance data.[1][2][3]
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect skin and clothing from chemical splashes and contamination.[2][3][5]
Impervious ClothingWear fire/flame resistant and impervious clothing, especially when handling larger quantities.[1]
Closed-toe Shoes and Long PantsProvides basic body and foot protection in a laboratory setting.[2][3]
Respiratory Protection Respirator (e.g., N95)Recommended when handling the solid powder to prevent the inhalation of fine particles. Use should comply with a formal respiratory protection program.[2][4][5]
Operational and Disposal Plan

A structured plan for handling and disposal minimizes risks and ensures procedural consistency.

Experimental Protocol: Handling Procedures

  • Preparation and Weighing (Solid Form) :

    • Before handling, thoroughly read and understand the Safety Data Sheet (SDS).

    • Don all required PPE for handling solids.

    • Conduct the weighing of the powdered this compound in a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.[2][3][4]

    • Use appropriate tools, such as a spatula, to handle the solid and avoid creating dust.[2][3]

    • Clean any spills immediately using appropriate methods.

  • Dissolution and Reaction (Solution Form) :

    • Transition to the PPE required for handling solutions.

    • All manipulations involving solvents and reagents must be performed in a chemical fume hood.[2]

    • When preparing solutions, add the solvent to the solid to prevent splashing.[5]

Disposal Plan

  • Waste Segregation :

    • Solid Waste : Collect unused this compound and any contaminated consumables (e.g., weigh boats, gloves) in a designated, sealed, and clearly labeled hazardous waste container.[4]

    • Liquid Waste : Solutions containing this compound must be collected in a separate, labeled hazardous liquid waste container. Do not pour chemical waste down the drain.[1][4]

  • Waste Disposal : All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[1][4]

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is critical.

  • After inhalation : Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]

  • Following skin contact : Take off contaminated clothing immediately. Wash off with soap and plenty of water and consult a doctor.[1]

  • Following eye contact : Rinse with pure water for at least 15 minutes and consult a doctor.[1]

  • Following ingestion : Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Visualized Workflows

To further clarify the procedural steps for safe handling and PPE selection, the following diagrams are provided.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Read SDS Read SDS Don PPE Don PPE Read SDS->Don PPE Weigh Solid Weigh Solid Don PPE->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Segregate Waste Segregate Waste Prepare Solution->Segregate Waste Dispose via EHS Dispose via EHS Segregate Waste->Dispose via EHS

Caption: Workflow for Handling this compound.

Start Start Assess Task Assess Task Start->Assess Task Handling Solid Handling Solid Assess Task->Handling Solid Solid Form Handling Solution Handling Solution Assess Task->Handling Solution Solution Form PPE_Solid Goggles Nitrile Gloves Lab Coat Respirator (N95) Handling Solid->PPE_Solid PPE_Solution Goggles/Face Shield Nitrile Gloves Lab Coat Handling Solution->PPE_Solution End End PPE_Solid->End PPE_Solution->End

Caption: PPE Selection for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-D-cis-hyp-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-D-cis-hyp-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.